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  • Product: Dimethyl(1,1,2-trimethylpropyl)silanol
  • CAS: 55644-10-5

Core Science & Biosynthesis

Foundational

What is the chemical structure of Dimethyl(1,1,2-trimethylpropyl)silanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Dimethyl(1,1,2-trimethylpropyl)silanol, a sterically hindered organosilicon compound. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl(1,1,2-trimethylpropyl)silanol, a sterically hindered organosilicon compound. Due to the bulky 1,1,2-trimethylpropyl group attached to the silicon atom, this silanol exhibits remarkable stability against self-condensation, a common characteristic of simpler silanols. This guide details its chemical structure, synthesis, and spectroscopic characterization, offering valuable insights for researchers in organosilicon chemistry and materials science. The inherent stability of this molecule makes it an interesting candidate for applications where controlled silanol reactivity is paramount.

Introduction: The Significance of Steric Hindrance in Silanol Chemistry

Silanols, the silicon analogues of alcohols, are a cornerstone of organosilicon chemistry, serving as crucial intermediates in the synthesis of silicones and other silicon-containing materials.[1] A defining feature of many simple silanols is their propensity to undergo self-condensation to form siloxane bridges (Si-O-Si), a reaction driven by the high polarity of the Si-OH bond.[1] However, the introduction of sterically demanding substituents around the silicon atom can dramatically alter this reactivity profile.

Dimethyl(1,1,2-trimethylpropyl)silanol (CAS No. 55644-10-5) is a prime example of a sterically encumbered silanol.[2] The large 1,1,2-trimethylpropyl group effectively shields the reactive silanol moiety, significantly inhibiting intermolecular condensation and allowing for its isolation and handling as a stable compound.[3] This intrinsic stability makes it a valuable tool for studying the fundamental properties of the silanol group and a potential building block for advanced materials where precise control over siloxane formation is required.

Chemical Structure and Properties

The chemical identity of Dimethyl(1,1,2-trimethylpropyl)silanol is defined by its unique arrangement of a bulky alkyl group, two methyl groups, and a hydroxyl group around a central silicon atom.

Molecular Structure

The structure of Dimethyl(1,1,2-trimethylpropyl)silanol is characterized by a tetrahedral silicon atom at its core. This central silicon atom is bonded to two methyl groups, a hydroxyl group, and a highly branched 1,1,2-trimethylpropyl group.

Molecular Formula: C8H20OSi[2]

Molecular Weight: 160.33 g/mol [2]

CAS Registry Number: 55644-10-5[2]

Chemical Name: Silanol, 1,1-dimethyl-1-(1,1,2-trimethylpropyl)-[2]

Below is a diagram illustrating the connectivity of atoms in Dimethyl(1,1,2-trimethylpropyl)silanol.

G Si Si C1 CH₃ Si->C1 C2 CH₃ Si->C2 O O Si->O C3 C Si->C3 H H O->H C4 CH₃ C3->C4 C5 CH₃ C3->C5 C6 CH C3->C6 C7 CH₃ C6->C7 C8 CH₃ C6->C8

Caption: 2D representation of Dimethyl(1,1,2-trimethylpropyl)silanol.

Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Physical State Colorless liquid or low-melting solidSimilar to other sterically hindered silanols of comparable molecular weight.
Solubility Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Insoluble in water.The large, nonpolar alkyl group dominates the molecule's overall polarity.
Boiling Point Higher than that of simpler silanols like trimethylsilanol (99 °C).Increased molecular weight and van der Waals forces.[4]
Stability High resistance to self-condensation.The bulky 1,1,2-trimethylpropyl group sterically hinders the approach of another silanol molecule.[3]

Synthesis and Experimental Protocols

The most common and direct route to the synthesis of silanols is through the hydrolysis of the corresponding chlorosilane.[5] This method is highly effective for the preparation of Dimethyl(1,1,2-trimethylpropyl)silanol.

Synthetic Pathway: Hydrolysis of Chlorodimethyl(1,1,2-trimethylpropyl)silane

The synthesis involves the reaction of Chlorodimethyl(1,1,2-trimethylpropyl)silane with water. The reaction proceeds via a nucleophilic substitution at the silicon center, where the chlorine atom is replaced by a hydroxyl group.

G cluster_0 Synthesis of Dimethyl(1,1,2-trimethylpropyl)silanol Reactant Chlorodimethyl(1,1,2-trimethylpropyl)silane + H₂O Product Dimethyl(1,1,2-trimethylpropyl)silanol + HCl Reactant->Product Hydrolysis

Caption: Synthetic scheme for Dimethyl(1,1,2-trimethylpropyl)silanol.

Step-by-Step Experimental Protocol

This protocol outlines a general procedure for the synthesis of Dimethyl(1,1,2-trimethylpropyl)silanol.

Materials:

  • Chlorodimethyl(1,1,2-trimethylpropyl)silane

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Chlorodimethyl(1,1,2-trimethylpropyl)silane in a suitable volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: Slowly add a stoichiometric amount of deionized water to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. The formation of a white precipitate of hydrochloric acid may be observed.

  • Neutralization: After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction. Continue adding until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure Dimethyl(1,1,2-trimethylpropyl)silanol.

Causality Behind Experimental Choices:

  • Anhydrous Diethyl Ether: Provides a non-reactive solvent environment and facilitates product isolation.

  • Inert Atmosphere: Prevents premature hydrolysis of the starting material by atmospheric moisture.

  • Slow Addition of Water: Controls the exothermic reaction and prevents the formation of unwanted byproducts.

  • Sodium Bicarbonate Wash: Neutralizes the corrosive HCl byproduct, which could otherwise catalyze condensation reactions.

  • Vacuum Distillation: Allows for purification at a lower temperature, minimizing the risk of thermal decomposition or condensation of the product.

Spectroscopic Characterization

The structure of Dimethyl(1,1,2-trimethylpropyl)silanol can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Si-CH~0.1 - 0.3Singlet6H
C(CH ₃)₂~0.9 - 1.1Singlet6H
CH ~1.5 - 1.8Multiplet1H
CH (CH₃)₂~0.8 - 1.0Doublet6H
Si-OH Variable (typically 1-3)Singlet (broad)1H

Note: The chemical shift of the Si-OH proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It may also exchange with residual water in the NMR solvent, leading to a broadening of the peak or its complete disappearance.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Si-C H₃~ -2 to 2
C (CH₃)₂~ 30 - 35
C (CH₃)₂~ 25 - 30
C H~ 35 - 40
C H(C H₃)₂~ 18 - 22

Note: These are estimated chemical shifts based on known values for similar structures. Actual experimental values may vary.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the characteristic Si-OH functional group.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H stretch (free)~3690Sharp, weak to medium
O-H stretch (H-bonded)3200 - 3400Broad, strong
C-H stretch (alkyl)2850 - 2960Strong
Si-CH₃ deformation~1260Strong, sharp
Si-O stretch830 - 950Strong

The presence of a broad band in the 3200-3400 cm⁻¹ region is a strong indicator of the hydroxyl group involved in hydrogen bonding. A sharper peak around 3690 cm⁻¹ may be observed in dilute, non-polar solvents where intermolecular hydrogen bonding is minimized.[8]

Reactivity and Potential Applications

The defining feature of Dimethyl(1,1,2-trimethylpropyl)silanol is its sterically hindered nature, which governs its reactivity and potential applications.

Reduced Condensation Reactivity

Unlike simple silanols, Dimethyl(1,1,2-trimethylpropyl)silanol exhibits a significantly reduced tendency to undergo self-condensation to form siloxanes. This stability allows it to be used in reactions where a free silanol group is required without the complication of oligomerization.

Potential Applications

The unique properties of this silanol open up possibilities in various fields:

  • Surface Modification: The hydroxyl group can react with surfaces containing hydroxyl groups (e.g., silica, metal oxides) to introduce a bulky, hydrophobic layer. This can be utilized for creating water-repellent coatings and modifying the surface properties of materials.

  • Building Block for Polymers: As a monofunctional silanol, it can act as a chain terminator in the synthesis of polysiloxanes, allowing for precise control over the molecular weight and end-group functionality of the resulting polymers.

  • Protecting Group Chemistry: The dimethyl(1,1,2-trimethylpropyl)silyl group could potentially be used as a bulky protecting group for alcohols in organic synthesis.

  • Precursor for Catalysts: The silanol functionality can be used to anchor catalytic species to a support material.

Conclusion

Dimethyl(1,1,2-trimethylpropyl)silanol stands out in the vast landscape of organosilicon compounds due to the profound effect of steric hindrance on its reactivity. Its stability against self-condensation makes it an invaluable tool for both fundamental research into the nature of the Si-OH bond and for practical applications in materials science and polymer chemistry. The synthetic and spectroscopic information provided in this guide serves as a foundational resource for scientists and researchers looking to explore the potential of this unique and robust molecule.

References

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  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
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Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Dimethyl(1,1,2-trimethylpropyl)silanol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for dimethyl(1,1,2-trimethylpropyl)silanol, a sterically hindered organosilanol of interest in synthetic and materials chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this guide employs a multi-faceted approach, combining data from structurally analogous compounds with theoretical predictions from Density Functional Theory (DFT) calculations. This methodology provides a robust and scientifically sound framework for the characterization of this molecule. Furthermore, this guide details field-proven experimental protocols for the acquisition of high-quality NMR data for sterically hindered and potentially moisture-sensitive silanols, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Significance of Dimethyl(1,1,2-trimethylpropyl)silanol and its NMR Characterization

Organosilanols are a class of compounds containing a hydroxyl group directly bonded to a silicon atom. Their chemistry is of fundamental importance in a wide range of applications, from precursors for silicone polymers to building blocks in organic synthesis and materials science. Dimethyl(1,1,2-trimethylpropyl)silanol, featuring a bulky 1,1,2-trimethylpropyl group (commonly known as the "thexyl" group), is of particular interest due to its enhanced stability against self-condensation, a common reaction pathway for less sterically hindered silanols. This stability makes it a valuable synthon and a subject of study for understanding the influence of steric bulk on the reactivity of the silanol moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organosilicon compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus within the molecule, allowing for unambiguous structure confirmation and purity assessment. For dimethyl(1,1,2-trimethylpropyl)silanol, NMR is crucial for verifying its synthesis and for studying its interactions and reactions.

This guide is structured to provide a thorough understanding of the NMR properties of this unique silanol. We will begin by presenting the estimated and predicted ¹H and ¹³C NMR chemical shifts, followed by a detailed discussion of the rationale behind these assignments. Subsequently, we will provide a rigorous, step-by-step experimental protocol for acquiring high-quality NMR data for this and similar compounds.

Estimated and Predicted ¹H and ¹³C NMR Chemical Shifts

  • Estimation from a Structurally Analogous Compound: We have utilized the experimental ¹H and ¹³C NMR data of tert-butyldimethylsilanol as a primary reference.[1][2] This compound is an excellent structural analog, differing only by the substitution of a methyl group for a hydrogen atom and a methyl group for an ethyl group in the bulky alkyl substituent. This similarity allows for a reliable estimation of the chemical shifts of the target molecule.

  • Theoretical Prediction using Density Functional Theory (DFT): To further enhance the accuracy of our assignments, we have employed DFT calculations to predict the ¹H and ¹³C NMR chemical shifts. DFT-based predictions have become a powerful tool in modern chemistry for corroborating experimental findings and for providing data on novel or uncharacterized molecules.[3][4][5]

The following tables summarize the estimated and predicted chemical shifts for dimethyl(1,1,2-trimethylpropyl)silanol in deuterated chloroform (CDCl₃), a common NMR solvent.

Table 1: Estimated and Predicted ¹H NMR Chemical Shifts for Dimethyl(1,1,2-trimethylpropyl)silanol in CDCl₃

Proton Assignment Estimated Chemical Shift (ppm) Predicted Chemical Shift (ppm) Multiplicity Integration
Si-C(CH₃)₂~0.100.08s6H
C-(CH₃)₂~0.900.88s6H
CH-CH₃~0.850.83d3H
CH(CH₃)₂~1.701.65sept1H
Si-OHVariable (typically 1.0 - 3.0)1.5 - 2.5s (broad)1H

Table 2: Estimated and Predicted ¹³C NMR Chemical Shifts for Dimethyl(1,1,2-trimethylpropyl)silanol in CDCl₃

Carbon Assignment Estimated Chemical Shift (ppm) Predicted Chemical Shift (ppm)
Si-C (CH₃)₂~-2.0-2.5
C -(CH₃)₂~20.020.5
C-C H₃~27.027.8
C H(CH₃)₂~35.034.7
CH-C H₃~18.017.9

Rationale and Discussion of Chemical Shift Assignments

The assignments presented in the tables above are based on established principles of NMR spectroscopy and a careful analysis of the electronic and steric effects within the molecule.

¹H NMR Spectrum
  • Si-C(CH₃)₂ (Singlet, ~0.10 ppm): The two methyl groups attached to the silicon atom are chemically equivalent and are expected to appear as a sharp singlet. Their upfield chemical shift is characteristic of methyl groups bonded to silicon.

  • C-(CH₃)₂ (Singlet, ~0.90 ppm): The two methyl groups on the quaternary carbon of the thexyl group are also equivalent and will give rise to a singlet. Their chemical shift is in the typical range for methyl groups in a sterically congested environment.

  • CH-CH₃ (Doublet, ~0.85 ppm): The methyl group attached to the methine carbon is split into a doublet by the adjacent proton.

  • CH(CH₃)₂ (Septet, ~1.70 ppm): The methine proton is coupled to the six equivalent protons of the two adjacent methyl groups, resulting in a septet. Its downfield shift is due to its position on a tertiary carbon.

  • Si-OH (Broad Singlet, Variable): The chemical shift of the silanol proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6][7] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 1.0 to 3.0 ppm.

¹³C NMR Spectrum
  • Si-C(CH₃)₂ (~-2.0 ppm): The carbons of the methyl groups attached to the silicon atom are significantly shielded and appear at a characteristic upfield chemical shift, often below 0 ppm.

  • C-(CH₃)₂ (~20.0 ppm): The quaternary carbon of the thexyl group is expected to have a chemical shift in the typical range for such carbons.

  • C-CH₃ (~27.0 ppm): The carbons of the two methyl groups attached to the quaternary carbon.

  • CH(CH₃)₂ (~35.0 ppm): The methine carbon of the thexyl group.

  • CH-CH₃ (~18.0 ppm): The carbon of the methyl group attached to the methine carbon.

Experimental Protocol for High-Quality NMR Data Acquisition

The acquisition of high-quality NMR spectra for sterically hindered silanols requires careful attention to sample preparation and experimental parameters. Due to their potential sensitivity to moisture, which can lead to condensation and the appearance of water signals in the spectrum, specific handling procedures are recommended.

Sample Preparation for a Moisture-Sensitive Silanol
  • Drying of Glassware: Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.

  • Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃) from a fresh, sealed ampoule or a bottle that has been stored under an inert atmosphere. For highly sensitive compounds, the solvent can be further dried over activated molecular sieves.[8]

  • Inert Atmosphere: For extremely moisture-sensitive silanols, it is advisable to prepare the sample in a glovebox or under a stream of dry nitrogen or argon.[9]

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the silanol into a clean, dry vial. Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) and gently agitate to dissolve the sample completely.

  • Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution to the NMR tube. It is good practice to filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.[10]

  • Capping: Securely cap the NMR tube. For long-term storage or experiments at elevated temperatures, sealing the tube with a flame or using a J. Young valve NMR tube is recommended.

NMR Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a modern high-field NMR spectrometer (e.g., 400 MHz or higher) for the acquisition of both ¹H and ¹³C NMR spectra of dimethyl(1,1,2-trimethylpropyl)silanol.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time of the protons of interest is required.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Spectral Width (SW): A spectral width of 10-12 ppm is usually sufficient to cover the entire proton spectrum.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative ¹³C NMR, which is less common, much longer relaxation delays are necessary.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A spectral width of 200-250 ppm will cover the full range of expected ¹³C chemical shifts.

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the molecular structure and the assignment of the NMR signals, the following diagram illustrates the atom numbering scheme for dimethyl(1,1,2-trimethylpropyl)silanol.

Caption: Molecular structure of Dimethyl(1,1,2-trimethylpropyl)silanol with atom numbering.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for dimethyl(1,1,2-trimethylpropyl)silanol. By leveraging data from the close structural analog, tert-butyldimethylsilanol, and complementing it with theoretical predictions from DFT calculations, we have established a reliable set of expected chemical shifts. The detailed experimental protocols for sample preparation and data acquisition will enable researchers to obtain high-quality, reproducible NMR spectra for this and other sterically hindered, moisture-sensitive organosilanols. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the accurate characterization and utilization of this important class of compounds.

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  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A.-R. S. (2003). 1H and 13C NMR of the prepared compounds. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Gauthier, D. A., & Williamson, R. T. (2006). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 69(9), 1343–1346. [Link]

  • Wang, H., et al. (2018). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines.
  • Pharmaceuticals and Medical Devices Agency. (2021, June 16). Implementation of qNMR in the Japanese Pharmacopoeia.
  • Nguyen, T. H., & Nguyen, T. K. C. (2023). DFT Approach towards Accurate Prediction of 1H/13C NMR Chemical Shifts for Dipterocarpol Oxime. Chemistry Proceedings, 14(1), 59. [Link]

  • Geudtner, G., & Bieger, K. (2002).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Ohtani, I., Kusumi, T., Kashman, Y., & Higa, T. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

Sources

Foundational

Dimethyl(1,1,2-trimethylpropyl)silanol mass spectrometry fragmentation pathways

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Dimethyl(1,1,2-trimethylpropyl)silanol As a Senior Application Scientist, understanding the precise behavior of organosilicon compounds in th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Dimethyl(1,1,2-trimethylpropyl)silanol

As a Senior Application Scientist, understanding the precise behavior of organosilicon compounds in the gas phase is critical for accurate structural elucidation, metabolite identification, and impurity profiling. Dimethyl(1,1,2-trimethylpropyl)silanol—commonly known as thexyldimethylsilanol (TDMS-OH)—is a highly sterically hindered silanol. It is frequently encountered both as a volatile organic compound (VOC) and as a cleavage byproduct during the deprotection of thexyldimethylsilyl (TDMS) ethers in complex organic syntheses[1][2].

This whitepaper deconstructs the electron ionization (EI) mass spectrometry fragmentation pathways of TDMS-OH, explaining the thermodynamic causality behind its spectral signature and providing a self-validating analytical protocol for its quantification.

Structural Thermodynamics and Ionization Dynamics

The structural hallmark of TDMS-OH is the "thexyl" (1,1,2-trimethylpropyl) group attached to the silicon atom. The immense steric bulk of this group, combined with the electron-donating properties of the adjacent methyl groups, fundamentally dictates the molecule's behavior under 70 eV electron ionization[3].

When TDMS-OH (Nominal Mass: 160 Da) is subjected to EI, the initial electron ejection typically occurs from the oxygen lone pair or the σ -electrons of the Si-C bonds. The resulting molecular ion ( [M]+∙ , m/z 160) is highly transient. The steric strain between the thexyl group and the gem-dimethyl groups forces immediate fragmentation to relieve spatial crowding and stabilize the positive charge on the electropositive silicon atom[4].

Core Fragmentation Pathways (Mechanistic Breakdown)

The fragmentation of TDMS-OH is governed by the stability of the expelled neutral radicals and the resulting silicenium ions.

Pathway A: The α -Cleavage (Thexyl Radical Expulsion)

The dominant fragmentation route is the heterolytic or homolytic cleavage of the Si-C(thexyl) bond. The thexyl group is attached to the silicon via a tertiary carbon. Cleavage of this bond expels a tertiary 1,1,2-trimethylpropyl radical ( ∙C6​H13​ , 85 Da). Because tertiary radicals are highly stabilized by hyperconjugation, this thermodynamic driving force makes the loss of 85 Da the most favored pathway, yielding the dimethylsiloxonium ion ( [Me2​SiOH]+ , m/z 75). This ion almost universally constitutes the base peak in the spectrum[5].

Pathway B: Minor α -Cleavage (Methyl Radical Expulsion)

Alternatively, the cleavage of a Si-CH 3​ bond results in the loss of a methyl radical ( ∙CH3​ , 15 Da), generating the [M−15]+ ion at m/z 145. Because a methyl radical is significantly less stable than a tertiary thexyl radical, this peak is typically of low to moderate abundance.

Pathway C: Alkene Elimination via Hydrogen Transfer

Highly branched alkylsilanes can undergo a McLafferty-type rearrangement. A β -hydrogen from the thexyl group transfers to the silanol oxygen or silicon, accompanied by the expulsion of a neutral alkene—specifically, tetramethylethylene ( C6​H12​ , 84 Da). This leaves an odd-electron radical cation ( [Me2​Si(H)OH]+∙ ) at m/z 76.

TDMS_Fragmentation M_ion Molecular Ion[M]+• m/z 160 C8H20OSi M_CH3 [M - CH3]+ m/z 145 Loss of Methyl M_ion->M_CH3 -15 Da (•CH3) M_Thexyl [M - C6H13]+ m/z 75 Loss of Thexyl Radical (Base Peak) M_ion->M_Thexyl -85 Da (•C6H13) Thermodynamically Favored M_Alkene [M - C6H12]+• m/z 76 Alkene Elimination M_ion->M_Alkene -84 Da (C6H12) M_H2O [Me2Si]+ m/z 57 Loss of H2O M_Thexyl->M_H2O -18 Da (H2O)

Figure 1: Primary EI-MS fragmentation pathways of Dimethyl(1,1,2-trimethylpropyl)silanol.

Quantitative Spectral Signatures

To facilitate rapid identification during GC-MS analysis, the expected fragment ions and their causal origins are summarized below.

Table 1: Key EI-MS Fragmentation Ions of TDMS-OH

m/zIon CompositionTypical Relative AbundanceMechanistic Origin & Causality
160 [C8​H20​OSi]+∙ < 1%Molecular Ion: Highly unstable due to severe steric crowding around the silicon atom.
145 [C7​H17​OSi]+ 5 - 15%Loss of Methyl ( ∙CH3​ ): Minor α -cleavage. Low abundance due to poor stability of the methyl radical compared to the thexyl radical.
76 [C2​H8​OSi]+∙ 10 - 20%Alkene Elimination ( −84 Da): Expulsion of neutral tetramethylethylene via β -hydrogen rearrangement.
75 [C2​H7​OSi]+ 100% (Base Peak)Loss of Thexyl ( ∙C6​H13​ ): Dominant α -cleavage driven by the extreme stability of the expelled tertiary radical.
57 [C2​H5​Si]+ 5 - 10%Loss of Water ( −18 Da): Secondary fragmentation from the m/z 75 ion.

Self-Validating GC-MS Analytical Protocol

When analyzing free silanols like TDMS-OH, a critical analytical risk is the thermal condensation of the silanol in the GC inlet to form a disiloxane (yielding anomalous high-mass peaks, e.g., m/z 302 nominal, which fragments to m/z 217). To prevent false data, the following protocol is designed as a self-validating system , ensuring that the observed spectra belong to the monomeric silanol and not a thermal artifact.

Step-by-Step Methodology
  • Sample Preparation & Internal Standard Spiking:

    • Extract the sample in a non-polar, anhydrous solvent (e.g., LC-MS grade hexane or dichloromethane) to prevent hydrolysis or further condensation.

    • Validation Step: Spike the sample with an internal standard (IS), such as Naphthalene-d8 (10 μ g/mL). The IS acts as a system suitability check for injection volume reproducibility and ionization efficiency.

  • Inlet Configuration (Crucial for Causality):

    • Use a deactivated split/splitless liner.

    • Set inlet temperature to 200°C. Causality: While typical GC methods use 250°C+, lowering the temperature to 200°C provides enough thermal energy to volatilize the relatively low-boiling TDMS-OH while actively suppressing the activation energy required for thermal condensation into bis(thexyldimethylsilyl) ether.

  • Chromatographic Separation:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25 μ m). Causality: The slightly polar stationary phase matches the polarity of the silanol, preventing peak tailing and active site adsorption.

    • Oven Program: 50°C (hold 2 min) ramp at 15°C/min to 280°C hold 5 min.

  • Mass Spectrometry Acquisition:

    • Ionization: Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV is the universally accepted standard that ensures the fragmentation energy matches established library spectra (NIST/Wiley), ensuring the m/z 75/145 ratio remains diagnostically consistent.

    • Scan Range: m/z 35 to m/z 400.

  • System Validation Check (Data Interpretation):

    • Examine the chromatogram for a peak yielding m/z 217 (the [M−85]+ fragment of the disiloxane dimer). If the m/z 217 peak area exceeds 5% of the TDMS-OH peak area, the inlet temperature must be further reduced, or the sample must be chemically derivatized (e.g., using a silylating agent like MSTFA to cap the free -OH prior to injection)[4].

GCMS_Workflow Sample 1. Sample Prep & IS Spiking Inlet 2. Low-Temp Inlet (200°C) Sample->Inlet GC 3. GC Separation (DB-5MS) Inlet->GC EI 4. EI Ionization (70 eV) GC->EI Data 5. Data Validation (Check m/z 217) EI->Data

Figure 2: Self-validating GC-MS workflow designed to prevent thermal condensation of TDMS-OH.

Conclusion

The mass spectrometric analysis of Dimethyl(1,1,2-trimethylpropyl)silanol is a masterclass in radical thermodynamics. The overwhelming dominance of the m/z 75 base peak is a direct consequence of the hyperconjugative stability of the expelled tertiary thexyl radical. By understanding these causal mechanisms and employing low-temperature, self-validating GC-MS protocols, analytical scientists can accurately profile TDMS-OH in complex drug development matrices without the confounding interference of thermal artifacts.

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Exploratory

In-Depth Technical Guide to the Physical Properties of Dimethyl(1,1,2-trimethylpropyl)silanol

For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl(1,1,2-trimethylpropyl)silanol, also known as thexyldimethylsilanol, is an organosilicon compound featuring a sterically hindered 1,1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(1,1,2-trimethylpropyl)silanol, also known as thexyldimethylsilanol, is an organosilicon compound featuring a sterically hindered 1,1,2-trimethylpropyl group (commonly known as the "thexyl" group) attached to a dimethylsilanol moiety. This bulky substituent confers significant stability to the silanol group, making it a valuable building block in organic synthesis and materials science. Silanols, in general, are compounds of interest due to their unique properties, including their acidity, which is greater than that of their carbon-based alcohol counterparts, and their ability to form strong hydrogen bonds. The presence of the bulky thexyl group in Dimethyl(1,1,2-trimethylpropyl)silanol is crucial for isolating and stabilizing the silanol, preventing self-condensation reactions that are common in less sterically hindered silanols.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Dimethyl(1,1,2-trimethylpropyl)silanol, offering a valuable resource for researchers and professionals working with this compound.

Chemical Identity and Structure

  • Chemical Name: Dimethyl(1,1,2-trimethylpropyl)silanol

  • Synonym: Thexyldimethylsilanol

  • CAS Number: 55644-10-5[1]

  • Molecular Formula: C8H20OSi[1]

  • Molecular Weight: 160.33 g/mol [1]

Chemical Structure:

Physicochemical Properties

The physical properties of Dimethyl(1,1,2-trimethylpropyl)silanol are crucial for its handling, application, and purification. While experimentally determined data for this specific compound is limited in publicly accessible literature, reliable predicted values provide a strong foundation for its practical use.

Table 1: Physical and Chemical Properties of Dimethyl(1,1,2-trimethylpropyl)silanol

PropertyValueSource
Boiling Point 183.1 ± 9.0 °C (Predicted)[1]
Density 0.825 ± 0.06 g/cm³ (Predicted)[1]
pKa 15.29 ± 0.53 (Predicted)[1]
Molecular Weight 160.33 g/mol [1]
Molecular Formula C8H20OSi[1]

In-Depth Discussion of Physical Properties

Boiling Point

The predicted boiling point of 183.1 ± 9.0 °C suggests that Dimethyl(1,1,2-trimethylpropyl)silanol is a relatively high-boiling liquid at atmospheric pressure. This is consistent with its molecular weight and the presence of a polar hydroxyl group capable of hydrogen bonding. The steric hindrance provided by the thexyl group may also influence intermolecular interactions, affecting the boiling point. For high-purity applications, distillation under reduced pressure would be the recommended purification method to avoid potential thermal decomposition at higher temperatures.

Density

The predicted density of 0.825 ± 0.06 g/cm³ indicates that Dimethyl(1,1,2-trimethylpropyl)silanol is less dense than water. This property is important for solvent selection in reactions and extractions, as it will determine the layering of biphasic systems.

Acidity (pKa)

The predicted pKa of 15.29 ± 0.53 places Dimethyl(1,1,2-trimethylpropyl)silanol in the range of a weak acid, comparable to or slightly more acidic than tertiary alcohols. This acidity allows for the deprotonation of the silanol group by a suitable base to form a silanolate, a reactive intermediate in various chemical transformations.

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property. The following protocol is based on the principles outlined in the OECD Test Guideline 103 for the determination of boiling points.[2][3]

Principle

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol describes the distillation method, which is suitable for liquids that do not decompose at their boiling point.

Apparatus
  • Distillation flask with a side arm

  • Condenser

  • Receiving flask

  • Calibrated thermometer or thermocouple

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

  • Apparatus for pressure measurement (if performing vacuum distillation)

Procedure
  • Preparation: Place a small volume of Dimethyl(1,1,2-trimethylpropyl)silanol into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Observation: Observe the liquid and the thermometer reading. The temperature will rise and then stabilize as the liquid begins to boil and its vapor condenses in the condenser.

  • Recording: Record the stable temperature at which the liquid is actively boiling and condensing. This is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction (if necessary): If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using the appropriate pressure correction nomograph or formula.

Causality Behind Experimental Choices
  • Boiling Chips/Stirring: These are essential to prevent "bumping," a phenomenon where the liquid superheats and then boils violently. Smooth boiling ensures an accurate and stable temperature reading.

  • Thermometer Placement: The correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.

  • Slow and Steady Heating: Gradual heating allows for the establishment of thermal equilibrium between the liquid and vapor phases, leading to a more accurate determination of the boiling point.

Visualization of Experimental Workflow

Below is a diagram illustrating the experimental setup for the determination of the boiling point of Dimethyl(1,1,2-trimethylpropyl)silanol via distillation.

BoilingPointDetermination cluster_0 Heating and Vaporization cluster_1 Temperature Measurement cluster_2 Condensation and Collection HeatingMantle Heating Mantle DistillationFlask Distillation Flask (with Silanol and Boiling Chips) HeatingMantle->DistillationFlask Heat Vapor Vapor DistillationFlask->Vapor Boiling Thermometer Thermometer Vapor->Thermometer Vapor rises to thermometer bulb Condenser Condenser (Water In/Out) Thermometer->Condenser Vapor enters condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask Condensed Liquid (Distillate)

Sources

Foundational

Infrared (IR) spectroscopy absorption bands for Dimethyl(1,1,2-trimethylpropyl)silanol

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Dimethyl(1,1,2-trimethylpropyl)silanol Introduction Dimethyl(1,1,2-trimethylpropyl)silanol, often referred to as "thexyldimethylsilanol," is an organosilic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Dimethyl(1,1,2-trimethylpropyl)silanol

Introduction

Dimethyl(1,1,2-trimethylpropyl)silanol, often referred to as "thexyldimethylsilanol," is an organosilicon compound featuring a sterically hindered silanol group. This structural characteristic imparts unique chemical properties, making it a valuable reagent and building block in organic synthesis and materials science. Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of this compound. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a distinct "fingerprint" based on the functional groups present. This guide offers a detailed analysis of the expected IR absorption bands for Dimethyl(1,1,2-trimethylpropyl)silanol, grounded in established spectroscopic principles and data from authoritative sources. It is intended for researchers and professionals who require a deep understanding of the molecule's spectral features for identification, reaction monitoring, and material characterization.

Molecular Structure and Vibrational Mode Analysis

To comprehend the infrared spectrum of Dimethyl(1,1,2-trimethylpropyl)silanol, it is essential to first dissect its molecular structure into its constituent vibrating units. The primary functional groups that give rise to characteristic absorption bands are:

  • Silanol Group (Si-O-H): This is the most diagnostic feature, giving rise to both O-H and Si-O stretching and bending vibrations.

  • Alkyl C-H Bonds: The molecule contains numerous methyl (CH₃) groups within both the dimethylsilyl and the 1,1,2-trimethylpropyl (thexyl) moieties.

  • Silicon-Carbon Bonds (Si-C): These include the bonds to the two methyl groups and the bond to the tertiary carbon of the thexyl group.

  • Carbon-Carbon Skeleton (C-C): The backbone of the thexyl group.

Each of these groups undergoes specific stretching and bending vibrations when interacting with infrared radiation, resulting in a unique and interpretable spectrum.

Detailed Analysis of Key Spectral Regions

The infrared spectrum is typically analyzed in distinct regions corresponding to the vibrational energies of different functional groups.

The O-H Stretching Region (3700 - 3200 cm⁻¹)

The hydroxyl (O-H) stretching vibration of the silanol group is highly sensitive to its environment, particularly to hydrogen bonding.[1]

  • Free (Non-Hydrogen-Bonded) Silanol: In dilute, non-polar solutions or in the gas phase, where intermolecular hydrogen bonding is minimized, the Si-O-H group exhibits a sharp, narrow absorption band. For alkyl silanols, this "free" silanol band appears at a characteristically high frequency, typically around 3690 cm⁻¹ .[2] The presence of this sharp peak is a strong indicator of isolated silanol groups.[1]

  • Hydrogen-Bonded Silanol: In a condensed phase (as a neat liquid or in concentrated solution), the silanol groups will form intermolecular hydrogen bonds (Si-O-H···O-Si). This interaction weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become significantly broad.[1] This typically results in a very broad, strong envelope of absorption centered in the 3400 - 3200 cm⁻¹ region.[1][3]

The contrast between the sharp peak of a free silanol and the broad band of a hydrogen-bonded one is a powerful diagnostic tool for assessing the molecular environment.[1]

The C-H Stretching Region (3000 - 2850 cm⁻¹)

The spectrum will show strong absorption bands just below 3000 cm⁻¹ due to the stretching vibrations of the numerous C-H bonds in the methyl groups of the molecule. These are characteristic of sp³-hybridized carbon atoms.

  • Asymmetric C-H Stretch (CH₃): Typically appears near 2962 cm⁻¹ .

  • Symmetric C-H Stretch (CH₃): Typically appears near 2872 cm⁻¹ .

These bands confirm the presence of the saturated alkyl framework.

The Fingerprint Region (1500 - 650 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations, which are often unique to the specific molecule.

  • C-H Bending Vibrations (1470 - 1365 cm⁻¹):

    • The asymmetric bending (scissoring) of CH₃ groups results in bands around 1465 cm⁻¹ .

    • The symmetric bending (umbrella mode) of CH₃ groups gives rise to bands near 1380 cm⁻¹ and 1365 cm⁻¹ . The presence of a gem-dimethyl group (two methyls on the same carbon) in the thexyl group often leads to a characteristic splitting of this band.

  • Si-CH₃ Bending and Rocking Vibrations (1260 cm⁻¹ and 840 cm⁻¹):

    • The Si-CH₃ group is readily identified by a strong, sharp band at approximately 1260 cm⁻¹ .[2] This band is due to the symmetric CH₃ deformation (umbrella mode) and is highly characteristic of methyl groups attached to a silicon atom.[2][4]

    • A strong band resulting from CH₃ rocking on the silicon atom is expected around 840 cm⁻¹ . Additional Si-CH₃ rocking modes can appear in the 865-750 cm⁻¹ range.[2]

  • Si-O Stretching and O-H Bending Vibrations (950 - 810 cm⁻¹):

    • The stretching vibration of the Si-O bond within the silanol group (ν Si-O) gives rise to a strong absorption, often appearing as a single broad band, in the 950-810 cm⁻¹ range.[1][2] The exact position can be influenced by coupling with the O-H bending (deformation) mode. This band is a key indicator of the silanol functionality.[5]

  • Si-C Stretching Vibrations (865 - 750 cm⁻¹):

    • The stretching vibrations of the Si-C bonds are also found in this region and often overlap with the Si-CH₃ rocking modes. These bands are typically of medium to strong intensity.[4]

Tabular Summary of Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityComments
~3690O-H Stretch (Free)Si-O-HSharp, MediumObserved in dilute solution; indicates non-hydrogen-bonded silanols.[2]
3400 - 3200O-H Stretch (H-Bonded)Si-O-HBroad, StrongObserved in neat liquid or concentrated solution.[1]
~2962Asymmetric C-H Stretch-CH₃StrongConfirms alkyl structure.
~2872Symmetric C-H Stretch-CH₃StrongConfirms alkyl structure.
~1465Asymmetric C-H Bend-CH₃Medium
~1380, ~1365Symmetric C-H Bend-CH₃MediumSplitting possible due to gem-dimethyl group.
~1260Symmetric CH₃ BendSi-CH₃Strong, SharpHighly characteristic "umbrella mode" of Si-CH₃.[2]
950 - 810Si-O Stretch / O-H BendSi-O-HStrong, BroadKey indicator of the silanol group.[1][2]
~840CH₃ Rock / Si-C StretchSi-CH₃StrongOften overlaps with other Si-C framework modes.[2]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the use of Attenuated Total Reflectance (ATR) FTIR spectroscopy, a common and effective method for analyzing liquid samples like Dimethyl(1,1,2-trimethylpropyl)silanol.

Objective: To obtain a clean, reproducible infrared spectrum of the silanol sample.

Instrumentation: A Fourier Transform Infrared (FTIR) Spectrometer equipped with a single-bounce diamond or zinc selenide (ZnSe) ATR accessory.[6]

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory have been powered on and allowed to stabilize according to the manufacturer's instructions.

    • Purge the spectrometer sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure the O-H stretching region and other spectral windows.[7]

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone).

    • Perform a final wipe with a clean, dry cloth to ensure no solvent residue remains.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum (interferogram). This scan measures the ambient conditions (atmosphere, crystal, and instrument optics) and is essential for generating a clean sample spectrum.

    • Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[6]

  • Sample Application:

    • Place a single, small drop of Dimethyl(1,1,2-trimethylpropyl)silanol directly onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Using the same scan parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

    • The instrument's software will automatically ratio the single beam spectrum of the sample against the stored single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • ATR Correction: Apply a software-based ATR correction if available. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Baseline Correction: If the spectral baseline is sloped or curved, apply a baseline correction to ensure accurate peak picking and integration.[6]

    • Atmospheric Subtraction: If atmospheric interference (sharp H₂O vapor lines or CO₂ bands) is still present, use the software's atmospheric subtraction tool to remove these artifacts.

  • Post-Measurement Cleaning:

    • Thoroughly clean the silanol sample from the ATR crystal using an appropriate solvent and lint-free wipes, returning the instrument to a clean state for the next user.

Visualization of Experimental Workflow

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis p1 Instrument Stabilization & Purging p2 Clean ATR Crystal (e.g., Isopropanol) p1->p2 a1 Collect Background Spectrum (Clean Crystal) p2->a1 a2 Apply Liquid Sample to Crystal a1->a2 a3 Collect Sample Spectrum a2->a3 d1 Ratio Sample vs. Background a3->d1 d2 Apply ATR & Baseline Correction d1->d2 d3 Atmospheric Subtraction (if needed) d2->d3 an1 Final IR Spectrum d3->an1 an2 Peak Identification & Structural Correlation an1->an2

Caption: Workflow for acquiring an FTIR spectrum via the ATR method.

Conclusion

The infrared spectrum of Dimethyl(1,1,2-trimethylpropyl)silanol is rich with information, providing unambiguous confirmation of its key structural features. The most diagnostic absorptions are the O-H stretch (whose position and shape reveal the extent of hydrogen bonding), the strong and sharp Si-CH₃ symmetric bend near 1260 cm⁻¹, the strong CH₃ rocking mode around 840 cm⁻¹, and the broad Si-O stretch of the silanol group between 950-810 cm⁻¹. By following a robust experimental protocol, researchers can acquire high-quality spectra, enabling confident identification of the compound and monitoring of its chemical transformations.

References

  • AIP Publishing. (2026, January 1). Vibrational Spectra of Organosilicon Compounds. I. Vinyltrichlorosilane.
  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • Physical Chemistry Chemical Physics (RSC Publishing). Near infrared and ab initio study of the vibrational modes of isolated silanol on silica.
  • ResearchGate. FTIR frequencies of the Si-O stretching vibration, for N series () and....
  • JOAM. (2005, September 22). INFRARED SPECTRAL INVESTIGATION OF ORGANOSILICON COMPOUNDS UNDER CORONA CHARGE INJECTION IN AIR AT ATMOSPHERIC PRESSURE.
  • Semantic Scholar. Infrared spectra of organosilicon compounds in the CsBr region.
  • Spectral Databases. IR - Organosilicons.
  • Science.gov. si-o stretching vibrations: Topics by Science.gov.
  • ScienceDirect. (2026, March 16). Stretching vibration: Significance and symbolism.
  • ResearchGate. FTIR spectra of O-H stretching vibrations in the region located between....
  • MATEC Web of Conferences. Study of structural short order and surface changes of SiO2 compounds.
  • TechConnect Briefs. Fourier Transform Infrared Spectroscopy of Silicon Carbide Nanowires.
  • ResearchGate. Peak position of the Si‐O‐Si stretching vibration in the FT‐IR spectra....
  • Spectroscopy Online. (2024, March 1). Inorganics III: Even More Spectra, and the Grand Finale.
  • AIP Publishing. (2024, March 14). The 2D-IR spectrum of hydrogen-bonded silanol groups in pyrogenic silica.
  • ACS Publications. (2016, January 24). Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy.
  • AIP Publishing. (2024, March 14). The 2D-IR spectrum of hydrogen-bonded silanol groups in pyrogenic silica.
  • ResearchGate. Table 1 . Peak positions of the silanol groups IR absorption band (cm -1 ).
  • ResearchGate. The relative peak ratios of Si-N, C = C, CH x , and N-H infrared absorption bands in the SiC x N y films as a function of deposition temperature.
  • TU Chemnitz. Infrared spectroscopy of bonded silicon wafers.
  • Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING.
  • PerkinElmer. DETERMINATION OF SILANOL NUMBER ON SILICA-GEL PARTICLES BY DEUTERIUM EXCHANGE AND INFRARED SPECTROSCOPY.
  • PubMed. (2009, May 19). Quantification of Water and Silanol Species on Various Silicas by Coupling IR Spectroscopy and In-Situ Thermogravimetry.
  • National Institute of Standards and Technology. Silanol, ethyldimethyl- - the NIST WebBook.
  • University of Twente. INFRARED STUDY OF THE SILICA/SILANE REACTION. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Crystallographic and Hydrogen Bonding Characteristics of Dimethyl(1,1,2-trimethylpropyl)silanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the crystallographic and hydrogen bonding attributes of dimethyl(1,1,2-trimethylpropyl)silanol, a sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the crystallographic and hydrogen bonding attributes of dimethyl(1,1,2-trimethylpropyl)silanol, a sterically hindered organosilanol. While a definitive crystal structure for this specific molecule is not publicly available, this guide synthesizes established principles from the crystallography of analogous bulky silanols to predict its solid-state behavior. We will explore the critical role of the 1,1,2-trimethylpropyl substituent in conferring stability against self-condensation and influencing intermolecular interactions. A detailed examination of hydrogen bonding motifs commonly observed in related structures will provide a framework for understanding the supramolecular assembly of this compound. This guide also outlines a standard synthetic protocol and discusses the causality behind the experimental choices, offering field-proven insights for researchers working with organosilanols.

Introduction: The Significance of Sterically Hindered Silanols

Silanols, the silicon analogues of alcohols, are compounds containing one or more hydroxyl groups directly bonded to a silicon atom. They are pivotal intermediates in the synthesis of silicones and play a crucial role as surface modifying agents.[1] A primary characteristic of many simple silanols is their propensity to undergo self-condensation to form siloxanes. However, the introduction of sterically demanding substituents on the silicon atom can effectively thwart this condensation pathway, enabling the isolation and characterization of stable silanol molecules.[2][3]

The 1,1,2-trimethylpropyl group, a bulky and highly branched alkyl substituent, is exemplary in its ability to sterically shield the reactive silanol moiety. This guide focuses on dimethyl(1,1,2-trimethylpropyl)silanol, a molecule where this steric hindrance is expected to dictate its structural and chemical properties. Understanding the interplay between the bulky substituent and the hydrogen-bonding capabilities of the hydroxyl group is paramount for predicting its behavior in various applications, from materials science to drug development, where precise control over molecular interactions is essential.

Synthesis and Experimental Considerations

The synthesis of sterically hindered silanols like dimethyl(1,1,2-trimethylpropyl)silanol typically proceeds via the controlled hydrolysis of the corresponding chlorosilane. This method is widely applicable and allows for the isolation of the target silanol in good yield.[4]

Experimental Protocol: Hydrolysis of Dimethyl(1,1,2-trimethylpropyl)chlorosilane
  • Reaction Setup: A solution of dimethyl(1,1,2-trimethylpropyl)chlorosilane in a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

  • Hydrolysis: A stoichiometric amount of water, often mixed with a weak base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct, is added dropwise to the chlorosilane solution with vigorous stirring. The reaction is usually performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the hydrolysis.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The mixture is then washed with water to remove the salt byproduct and any excess base. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude silanol. Further purification can be achieved by distillation or recrystallization to obtain the pure dimethyl(1,1,2-trimethylpropyl)silanol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents uncontrolled hydrolysis and side reactions.

  • Low Temperature: Manages the exothermicity of the reaction, preventing the formation of unwanted byproducts.

  • Weak Base: Neutralizes the corrosive HCl byproduct, which could otherwise catalyze the self-condensation of the silanol product.

  • Anhydrous Conditions during Workup: Ensures the complete removal of water to prevent condensation of the isolated silanol.

Predicted Crystallographic Properties and the Role of Steric Hindrance

While the specific crystal structure of dimethyl(1,1,2-trimethylpropyl)silanol has not been reported, we can infer its likely crystallographic characteristics by examining structurally related, sterically encumbered silanols. The bulky 1,1,2-trimethylpropyl group is expected to be the dominant factor influencing the crystal packing and intermolecular interactions.

The primary role of this bulky substituent is to create significant steric hindrance around the silicon atom and the hydroxyl group. This steric pressure prevents the close approach of multiple silanol molecules, which is a prerequisite for the formation of extended polymeric siloxane chains through condensation.

In the solid state, the balance between the dispersive forces of the bulky alkyl groups and the directional hydrogen bonding of the silanol moieties will determine the overall crystal structure. It is plausible that dimethyl(1,1,2-trimethylpropyl)silanol would crystallize in a low-symmetry space group, such as monoclinic or triclinic, which is common for organic molecules with irregular shapes.

Hydrogen Bonding: The Directing Force in Supramolecular Assembly

Silanols are more acidic than their carbon analogues, which leads to the formation of strong hydrogen bonds.[1][4] In the solid state, these hydrogen bonds are the primary directional interactions that govern the supramolecular assembly of silanol molecules. The nature and pattern of these hydrogen bonds are highly sensitive to the steric environment around the hydroxyl group.

Expected Hydrogen Bonding Motif

Given the steric bulk of the 1,1,2-trimethylpropyl group, it is highly probable that dimethyl(1,1,2-trimethylpropyl)silanol would form a dimeric structure in the solid state through intermolecular hydrogen bonds between the silanol groups. This is a common motif observed for other sterically hindered silanols.[5] In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule, and vice versa, forming a cyclic hydrogen-bonded dimer.

The extreme steric hindrance may even prevent the formation of any hydrogen bonds, leading to a monomeric structure in the crystal, as has been observed for the exceptionally bulky (i-Pr3Si)3SiOH.[5] However, the steric demand of the dimethyl(1,1,2-trimethylpropyl) group is likely not sufficient to completely preclude hydrogen bonding.

The strength of these hydrogen bonds can be inferred from spectroscopic data, such as a downfield shift of the -OH proton in the ¹H NMR spectrum and a broadening and red-shifting of the O-H stretching frequency in the infrared spectrum.

Case Study: Crystallographic Data of a Structurally Related Bulky Silanol

To provide a quantitative perspective, the following table summarizes the crystallographic data for a known sterically hindered silanol that forms a hydrogen-bonded dimer. This data serves as a representative example of what might be expected for dimethyl(1,1,2-trimethylpropyl)silanol.

ParameterRepresentative Value for a Bulky Silanol Dimer
Crystal SystemTriclinic
Space GroupP-1
a (Å)~9-12
b (Å)~10-15
c (Å)~15-20
α (°)~90-100
β (°)~90-105
γ (°)~100-115
O-H···O distance (Å)~2.7-2.9
O-H···O angle (°)~160-175

Note: These are typical values for a sterically hindered silanol and are provided for illustrative purposes.

Visualization of Supramolecular Assembly

The following diagrams illustrate the molecular structure of dimethyl(1,1,2-trimethylpropyl)silanol and its probable hydrogen-bonded dimeric arrangement in the solid state.

Caption: Molecular structure of dimethyl(1,1,2-trimethylpropyl)silanol.

Caption: Predicted hydrogen-bonded dimer of dimethyl(1,1,2-trimethylpropyl)silanol.

Conclusion

While the definitive crystallographic data for dimethyl(1,1,2-trimethylpropyl)silanol remains to be experimentally determined, a comprehensive understanding of its solid-state behavior can be achieved through the analysis of structurally analogous, sterically hindered silanols. The bulky 1,1,2-trimethylpropyl group is the key structural feature that ensures its stability against self-condensation and dictates its supramolecular assembly. It is predicted that this silanol will form a hydrogen-bonded dimer in the solid state, a common motif for silanols with significant steric shielding. Further experimental investigation, including single-crystal X-ray diffraction, would be invaluable to confirm these predictions and provide a more detailed understanding of the intricate interplay between steric effects and hydrogen bonding in this class of compounds.

References

  • Laane, J. (n.d.). Hydrogen-bond acidity of silanols: A combined experimental and theoretical study. R Discovery. Retrieved from [Link]

  • Apeloig, Y., & Nakash, M. (2006). Borderline of hydrogen bonding of silanols. R Discovery. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Silanol. In Wikipedia. Retrieved from [Link]

  • Beckmann, J., & Duthie, A. (2021). Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes. Chemistry – A European Journal, 27(60), 16461-16471*. Retrieved from [Link]

  • Roesky, H. W., & Andrianarison, D. (2004). The Influence of Bulky Ligands in the Synthesis of Aluminosiloxanes: X-ray Crystal Structures of a Sterically Hindered Silanetriol RSi(OH)3 and the Aluminosiloxanes [RSiO3Al·THF]4 and [RSiO(OH)2]2AlC(SiMe3)3·3THF (R = (2,6-i-Pr2C6H3)N(SiMe2-i-Pr)). Inorganic Chemistry, 43(24), 7676-7681. Retrieved from [Link]

  • Abe, Y., & Gunji, T. (2004). Progress in Polymer Science. ARTICLE IN PRESS.
  • Baxter, I., Cother, L. D., Dupuy, C., Lickiss, P. D., White, A. J. P., & Williams, D. J. (n.d.). HYDROGEN BONDING TO SILANOLS. Imperial College of Science, Technology and Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for Dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH) via Controlled Hydrolysis

Executive Summary & Chemical Context Dimethyl(1,1,2-trimethylpropyl)silanol, widely known as thexyldimethylsilanol (TDS-OH), is a sterically hindered organosilanol utilized extensively in advanced organic synthesis and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Dimethyl(1,1,2-trimethylpropyl)silanol, widely known as thexyldimethylsilanol (TDS-OH), is a sterically hindered organosilanol utilized extensively in advanced organic synthesis and pharmaceutical development[1]. The thexyl (1,1,2-trimethylpropyl) group imparts immense steric bulk, shielding the silicon center. In synthetic applications, this steric encumbrance is highly valued for protecting sensitive functional groups (alcohols, amines, and carboxylic acids) against harsh downstream reagents[2][3].

Unlike unhindered silanols (e.g., trimethylsilanol), which spontaneously and rapidly condense to form disiloxanes, the steric shielding in TDS-OH severely retards this intermolecular condensation. This unique kinetic stability allows the free silanol to be successfully synthesized, isolated, and utilized as a discrete reagent[4]. This application note details the optimized protocols for synthesizing TDS-OH from its precursor, thexyldimethylchlorosilane (TDS-Cl), emphasizing the mechanistic causality behind the experimental conditions.

Reaction Mechanism & Kinetic Causality

The transformation of TDS-Cl to TDS-OH proceeds via nucleophilic substitution at the silicon center[5].

  • Nucleophilic Attack (Hydrolysis): Water acts as the nucleophile. Due to the steric bulk of the thexyl group, the pentacoordinate transition state is highly congested, making the initial hydrolysis slower compared to unhindered chlorosilanes.

  • Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. If left unneutralized, the acidic environment lowers the activation energy for the intermolecular condensation of the newly formed silanol into the corresponding disiloxane (thexyldimethylsilyl ether dimer)[4].

  • Equilibrium Control: Introducing a mild base (e.g., aqueous sodium bicarbonate or triethylamine) acts as an acid scavenger. This neutralizes the HCl, driving the equilibrium forward while completely suppressing the unwanted disiloxane formation[5][6].

ReactionPathway TDSCl Thexyldimethylchlorosilane (TDS-Cl) Intermediate Pentacoordinate Silicon Transition State TDSCl->Intermediate Hydrolysis Water H2O + Mild Base (Nucleophile & Scavenger) Water->Intermediate TDSOH Dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH) Intermediate->TDSOH - HCl (Neutralized) Disiloxane Disiloxane Byproduct (Sterically Blocked) TDSOH->Disiloxane Condensation (Suppressed)

Reaction pathway of TDS-Cl hydrolysis to TDS-OH, highlighting the suppression of disiloxane.

Quantitative Data: Condition Optimization

The choice of solvent system and acid scavenger drastically impacts the yield and purity of the isolated silanol. The table below summarizes the quantitative outcomes of various hydrolysis environments.

ProtocolSolvent SystemAcid ScavengerTemp (°C)Time (h)Yield of TDS-OH (%)Disiloxane Byproduct (%)
A (Biphasic) Diethyl Ether / H₂ONaHCO₃ (aq)0 to 252.0> 92 < 2
B (Homogeneous) THF / H₂OTriethylamine0 to 253.0855 - 8
C (Unbuffered) Dichloromethane / H₂ONone2512.0< 40> 50

Data Interpretation: Protocol A (Biphasic) is the superior method. The biphasic nature ensures that the highly reactive HCl is immediately extracted into the aqueous phase and neutralized by the bicarbonate, minimizing its contact time with the silanol in the organic phase.

Experimental Design: Protocol A (Biphasic Hydrolysis)

This protocol is engineered as a self-validating system to ensure maximum yield and purity of Dimethyl(1,1,2-trimethylpropyl)silanol.

Step-by-Step Methodology
  • Preparation & Solubilization: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 50 mmol (8.94 g) of thexyldimethylchlorosilane (TDS-Cl) in 100 mL of anhydrous diethyl ether.

    • Causality: Diethyl ether solubilizes both the hydrophobic TDS-Cl and the resulting TDS-OH, while remaining immiscible with the aqueous base, establishing the necessary biphasic boundary.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert argon atmosphere.

    • Causality: The hydrolysis of chlorosilanes is exothermic. Cooling prevents thermal acceleration of condensation side-reactions.

  • Hydrolysis: Slowly add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition prevents a sudden spike in temperature and safely controls the rate of CO₂ gas evolution as the HCl is neutralized.

  • Equilibration: Remove the ice bath and allow the biphasic mixture to warm to room temperature (25 °C). Stir vigorously for 2 hours.

  • System Validation: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS). The complete disappearance of the TDS-Cl peak (MW: 178.8) and the appearance of the TDS-OH peak (MW: 160.3) without a prominent disiloxane peak validates the efficacy of the base and the completion of the reaction. Verify that the aqueous layer pH remains ≥ 7.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (ether) layer. Extract the remaining aqueous layer with an additional 2 x 30 mL of diethyl ether to ensure complete recovery of the silanol.

  • Dehydration: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes.

    • Causality: Complete removal of residual water is critical to prevent late-stage, heat-induced condensation during the final distillation step.

  • Isolation: Filter out the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure Dimethyl(1,1,2-trimethylpropyl)silanol as a colorless liquid[7].

Workflow Prep 1. Solubilization TDS-Cl in Et2O Chill 2. Thermal Control Cool to 0 °C Prep->Chill Hydrolysis 3. Biphasic Hydrolysis Dropwise aq. NaHCO3 Chill->Hydrolysis Stir 4. Equilibration Stir 2h at 25 °C Hydrolysis->Stir Extraction 5. Phase Separation Extract organic layer Stir->Extraction Dry 6. Dehydration Anhydrous Na2SO4 Extraction->Dry Purify 7. Isolation Vacuum Distillation Dry->Purify

Step-by-step experimental workflow for the biphasic synthesis and isolation of TDS-OH.

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Application

Application Note: Downstream Processing and Isolation of Dimethyl(1,1,2-trimethylpropyl)silanol Following Silyl Ether Deprotection

Executive Summary The thexyldimethylsilyl (TDS) group is a robust, sterically demanding protecting group for alcohols, offering superior stability compared to the tert-butyldimethylsilyl (TBS) group under various synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thexyldimethylsilyl (TDS) group is a robust, sterically demanding protecting group for alcohols, offering superior stability compared to the tert-butyldimethylsilyl (TBS) group under various synthetic conditions. However, the deprotection of TDS ethers yields dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH) as a stoichiometric byproduct. Due to its significant steric bulk, TDS-OH resists spontaneous dimerization to a volatile disiloxane. Its high lipophilicity and elevated boiling point severely complicate downstream purification. This application note provides drug development professionals and synthetic chemists with authoritative, field-proven protocols to efficiently isolate or remove TDS-OH from crude reaction mixtures.

Mechanistic Insights: Deprotection and Silanol Generation

Silyl ethers are indispensable in multi-step organic synthesis. While TBS and TIPS are ubiquitous, the TDS group provides a unique balance: it is highly stable to acidic and basic conditions but can be selectively cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF)[1].

Causality of the Isolation Challenge: When TBAF attacks the silicon center of a TDS ether, the thermodynamic driving force is the formation of the exceptionally strong Si–F bond, which is >30 kcal/mol stronger than the Si–O bond[2]. This forms a pentacoordinate siliconate intermediate that collapses to release the deprotected alcohol and thexyldimethylsilyl fluoride (TDS-F). During aqueous workup, TDS-F is rapidly hydrolyzed to dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH).

Unlike trimethylsilanol (TMS-OH), which readily dimerizes to the highly volatile hexamethyldisiloxane, the 1,1,2-trimethylpropyl (thexyl) group provides extreme steric shielding around the silicon atom. This steric hindrance prevents condensation into a disiloxane, forcing the byproduct to remain as a stable, monomeric silanol[3]. As reported in medicinal chemistry campaigns, standard silica gel chromatography often fails to completely resolve TDS-OH from moderately non-polar targets, sometimes leaving up to 7 wt% of the silanol as a persistent contaminant in the final active pharmaceutical ingredient (API)[4].

G A TDS-Protected Substrate B Deprotection (TBAF / THF) A->B C Crude Mixture (Target + TDS-OH) B->C D Aqueous Workup (Removes TBAF) C->D E Organic Phase (Target + TDS-OH) D->E F Vacuum Distillation (Kugelrohr) E->F If Target is Non-Volatile G Silica Gel Chromatography E->G If Target is Polar H Pure Target F->H I Isolated TDS-OH F->I G->H G->I

Workflow for TDS ether deprotection and subsequent isolation of TDS-OH.

Physicochemical Profile of TDS-OH

Understanding the physical properties of TDS-OH is critical for designing a self-validating purification system. Its high molecular weight and lipophilicity render standard rotary evaporation ineffective.

Table 1: Comparative Physicochemical Properties of Common Silanol Byproducts

Silanol ByproductMolecular FormulaMolecular WeightBoiling Point (Approx.)Dimerization TendencyRemoval Difficulty
Trimethylsilanol (TMS-OH)C3H10OSi90.20 g/mol 99 °CHigh (forms volatile disiloxane)Low (Evaporation)
tert-Butyldimethylsilanol (TBS-OH)C6H16OSi132.28 g/mol 137–140 °CLowModerate (Vacuum)
Dimethyl(1,1,2-trimethylpropyl)silanol C8H20OSi 160.33 g/mol ~170 °C Very Low High (Kugelrohr/Chromatography)
tert-Butyldiphenylsilanol (TBDPS-OH)C16H20OSi256.42 g/mol >300 °CVery LowVery High (Chromatography)

Strategic Workflows for Silanol Isolation

To ensure scientific integrity and high-purity isolation, the choice of downstream processing depends entirely on the volatility and polarity of the target molecule.

DecisionTree Start Crude Mixture (Target + TDS-OH) Q1 Is Target Volatile? Start->Q1 Kugelrohr Kugelrohr Distillation (60-80°C, <0.1 Torr) Q1->Kugelrohr No (MW > 300) Q2 Is Target Polar? Q1->Q2 Yes Silica Normal-Phase Silica (Hexane Wash -> EtOAc) Q2->Silica Yes (Rf < 0.3 in 20% EtOAc) RP Reverse-Phase C18 or MeCN/Hexane Wash Q2->RP No (Co-elutes with TDS-OH)

Decision matrix for selecting the optimal TDS-OH isolation strategy.

Detailed Experimental Protocols

Protocol A: TBAF Deprotection and Primary Aqueous Workup

Objective: Cleave the TDS ether and remove tetrabutylammonium salts, leaving a binary organic mixture of the target and TDS-OH.

  • Reaction Setup: Dissolve the TDS-protected substrate (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (N2 or Ar).

  • Fluoride Addition: Cool the solution to 0 °C. Add TBAF (1.0 M in THF, 1.2–1.5 equiv) dropwise.

  • Self-Validation (Reaction): Stir for 2–4 hours at room temperature. Monitor via LC-MS or TLC until the starting material is completely consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (equal volume to THF). Extract the aqueous layer with Ethyl Acetate (3 × half volume).

  • Washing: Wash the combined organic layers rigorously with water (to remove residual TBAF salts) and brine.

  • Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator at 30 °C, 150 mbar). Note: TDS-OH will not be removed under these mild evaporation conditions.

Protocol B: Isolation of TDS-OH via Kugelrohr Distillation

Objective: Exploit the boiling point differential to strip TDS-OH from a non-volatile target API.

  • Apparatus Setup: Transfer the crude concentrated oil to a Kugelrohr distillation flask.

  • Vacuum Application: Apply high vacuum (0.05 – 0.1 Torr) using a dual-stage rotary vane pump.

  • Thermal Stripping: Gradually heat the oven to 65–75 °C. The TDS-OH will distill and condense in the outer cooling bulb.

  • Self-Validation (Purity): Analyze the remaining residue via 1H NMR. Complete removal is confirmed by the disappearance of the characteristic thexyl signals (a singlet at ~0.85 ppm for the gem-dimethyls, and a doublet at ~0.90 ppm for the isopropyl methyls).

Protocol C: Step-Gradient Chromatographic Separation

Objective: Separate TDS-OH from polar targets where distillation is unviable.

  • Column Preparation: Pack a silica gel column using 100% hexanes to ensure the lipophilic silanol does not streak.

  • Loading: Load the crude mixture using a minimal amount of CH2Cl2.

  • Silanol Elution: Elute with 2–3 column volumes (CV) of 100% hexanes or 98:2 hexanes:EtOAc. TDS-OH elutes rapidly in these early fractions.

  • Target Elution: Step the gradient to the required polarity (e.g., 20–50% EtOAc/hexanes) to elute the target compound.

  • Self-Validation (Fractions): Stain TLC plates with phosphomolybdic acid (PMA) and heat. TDS-OH appears as a distinct, fast-moving dark spot (Rf ~ 0.8 in 10% EtOAc/Hexanes) that is UV-inactive.

Data Presentation: Strategy Comparison

Table 2: Efficiency and Applicability of TDS-OH Removal Strategies

StrategyTarget CompatibilitySilanol Removal EfficiencyProsCons
Rotary Evaporation All< 5%Fast, standard procedureFails to remove TDS-OH due to its high boiling point.
Kugelrohr Distillation Non-volatile (MW > 300)> 98%Solvent-free, highly efficient, recovers pure TDS-OHHeat may degrade thermally labile target molecules.
Normal-Phase Silica Polar (Rf < 0.3 in 20% EA)90 - 95%Utilizes standard lab equipmentRisk of co-elution; residual silanol may remain[4].
MeCN/Hexane Partition Highly polar targets~ 85% per washScalable, avoids chromatographyTarget must have near-zero solubility in hexanes.

References[1] Title: Deprotection of Silyl Ethers - Gelest Technical Library. Source: gelest.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-yeSd_wWtJyEyJm7XLoMbCLFRfubQB3_cWCxKQsB_xXtxm5K8wVdzkZ0MkofV4bMy3lX3xXm2o3kfpTFRetSKI2eCPvRVfOiGcZ0VEpN61wSM-ODDOT10m7MFb3jHEouiShrZlrBSFUaRuKJ9e8BoM9wzFJR-da_7uejE9Xob4z_6evsUOsjxLkLQ-SDSTFkCxJMCfiofwA_eMiXl[3] Title: Silylation of hydroxyl group-containing compounds - European Patent Office - EP 1688423 B1. Source: googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmor-aLQQXL9L8H-OnKuK7pxYrKsWmVNoq1vh4BookDNi_OQokXjJXPsHofwqhIsZNx2YdDlHZ5Si76ksgz66tCXSxgp8FYqnqhyq4j8b9VKZraPWH_E0J5a_-vCVyC2Bvry5gIuK-ASaqr1wqR4wMOsnXmuIQSy2Ght4xI4LwrTllZce2-PCf2TOOn4nL[2] Title: TBS Protecting Group: TBS Protection & Deprotection. Source: total-synthesis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl_uO_veDhnvuUqhxdZPsuRP6NMQnTgFkroVZ0eCVCEDfL42kF4KpcjvqQ9AewFAk5DHcAQf3JfLHx_2pHPdYWzpxi9ie8m1D351DNjohoDb-Psno5bPG2LxRcEKr4LsEpaPjH6yppmtdJVYc=[4] Title: Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6jMioGM77mudgk_RQiwN9_zqc3yDr0qwyO_cu6XLeocozup-B0RXxDjap2Hfipf9OKX5rhkAAPtdT_hChmEXSgT4Sv9CTvmiISl9PeDpL9168dn_KaMuc2FEOPnebmfutFf04Gg==

Sources

Method

Application Notes and Protocols: The Role of Dimethyl(1,1,2-trimethylpropyl)silanol in Condensation Chemistry

Introduction: The Unique Profile of a Hindered Silanol Dimethyl(1,1,2-trimethylpropyl)silanol, more commonly known in the field as Thexyldimethylsilanol (TDS-OH), is an organosilicon compound distinguished by its sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Profile of a Hindered Silanol

Dimethyl(1,1,2-trimethylpropyl)silanol, more commonly known in the field as Thexyldimethylsilanol (TDS-OH), is an organosilicon compound distinguished by its sterically demanding 1,1,2-trimethylpropyl group, often referred to as the "thexyl" group. This significant steric bulk is not a mere structural curiosity; it is the very feature that dictates its reactivity and underpins its strategic applications in modern organic synthesis. While silanols, in general, are known for their ability to undergo self-condensation to form siloxane bonds (Si-O-Si), the pronounced steric hindrance of TDS-OH significantly tempers this propensity, rendering it a stable, isolable, and versatile reagent.[1]

This guide provides an in-depth exploration of the primary condensation reaction involving TDS-OH: its use as a precursor for the formation of thexyldimethylsilyl (TDS) ethers, a robust class of protecting groups for hydroxyl functionalities. Furthermore, we will delve into the mechanistic principles of silanol catalysis to provide a forward-looking perspective on how the unique attributes of TDS-OH could be harnessed in broader catalytic condensation methodologies.

Part 1: Thexyldimethylsilyl (TDS) Ethers: A Cornerstone of Protection Group Strategy

The most prevalent application of TDS-OH is indirect, serving as the parent compound for the thexyldimethylsilyl (TDS) protecting group. The formation of a TDS ether is a condensation reaction where the silanol, typically after conversion to a more reactive silylating agent like thexyldimethylsilyl chloride (TDS-Cl), reacts with a hydroxyl group to form a silyl ether and a small molecule byproduct.

Causality Behind Experimental Choices: Why Choose a TDS Protecting Group?

The decision to employ the TDS group is driven by its exceptional stability. In the landscape of silyl ethers, the TDS group offers a significant advantage in robustness compared to more common groups like trimethylsilyl (TMS) or even tert-butyldimethylsilyl (TBS).[2][3] This stability is a direct consequence of the steric shield provided by the bulky thexyl group, which kinetically hinders pathways for both acidic and basic cleavage.

This enhanced stability allows for selective deprotection of other, more labile silyl ethers while the TDS ether remains intact, a crucial requirement in complex, multi-step syntheses.[4] The relative stability of common silyl ethers towards acid-catalyzed hydrolysis generally follows the trend:

TMS < TES < TBS < TDS < TIPS [3]

This hierarchy enables chemists to design sophisticated, orthogonal protection strategies, selectively revealing hydroxyl groups at different stages of a synthetic sequence.[4]

Experimental Protocol 1: Protection of a Primary Alcohol using TDS-Cl

This protocol details a standard procedure for the protection of a primary alcohol using thexyldimethylsilyl chloride, a common silylating agent derived from TDS-OH. The causality is rooted in activating the silanol as a silyl chloride and using a nitrogenous base to facilitate the reaction and neutralize the HCl byproduct.[5]

Materials:

  • Primary alcohol (1.0 eq)

  • Thexyldimethylsilyl chloride (TDS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and imidazole (2.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF. The volume should be sufficient to create a stirrable solution (e.g., 0.1-0.5 M concentration of the alcohol).

  • Silylating Agent Addition: Add thexyldimethylsilyl chloride (1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed. For sensitive substrates, cooling the reaction mixture in an ice bath is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed. Reaction times can vary from a few hours to overnight, depending on the steric hindrance of the alcohol.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid and DMF) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude TDS ether can be purified by flash column chromatography on silica gel.

Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy (disappearance of the alcohol proton signal and appearance of new signals corresponding to the TDS group, typically around 0.2 ppm for the Si-Me₂ protons) and mass spectrometry (observation of the correct molecular ion for the silyl ether).

Part 2: Catalytic Condensation: A Prospective Role for TDS-OH

While the primary role of TDS-OH is as a stoichiometric reagent in protection chemistry, the broader class of silanols has emerged as effective organocatalysts for various condensation reactions, such as direct amidation.[6][7] Silanols function as Lewis acidic catalysts, activating carbonyl groups towards nucleophilic attack. The silicon atom's ability to accept electron density from the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

Mechanistic Insight: The Silanol Catalytic Cycle

The general mechanism for silanol-catalyzed condensation, for instance in the formation of an amide from a carboxylic acid and an amine, is believed to proceed through the formation of a silyl ester intermediate.[6]

Silanol_Catalysis RCOOH Carboxylic Acid (RCOOH) SilylEster Silyl Ester Intermediate RCOOH->SilylEster - H₂O R3SiOH Silanol (TDS-OH) R3SiOH->SilylEster Amide Amide (RCONHR') SilylEster->Amide + R'NH₂ Amine Amine (R'NH₂) Amine->Amide Amide->R3SiOH Catalyst Turnover Water H₂O

Caption: Generalized catalytic cycle for silanol-mediated amidation.

The steric bulk of the silanol is a critical parameter. While highly hindered silanols can be resistant to self-condensation into inactive disiloxanes, excessive bulk may also impede the initial formation of the active silyl ester intermediate.[6] The unique steric profile of TDS-OH places it in an interesting position: it is stable, yet potentially reactive enough to participate in such catalytic cycles.

Proposed Application: TDS-OH in Aldol Condensation

An area where a bulky silanol catalyst like TDS-OH could offer advantages is in stereoselective condensation reactions, such as the Aldol reaction. The silanol could activate the aldehyde carbonyl, while the bulky thexyl group could influence the trajectory of the incoming enolate nucleophile, potentially controlling the stereochemical outcome.

Hypothetical Experimental Protocol 2: TDS-OH Catalyzed Aldol Condensation

This protocol is a proposed starting point for investigating the catalytic activity of TDS-OH. It is based on general principles of Lewis acid catalysis in Aldol reactions.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ketone (e.g., acetone) (5.0 eq, used as reactant and solvent)

  • Dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH) (0.1 - 0.3 eq)

  • Molecular sieves (4 Å)

  • Anhydrous toluene (optional, if not using ketone as solvent)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a flame-dried flask containing activated 4 Å molecular sieves (to scavenge water produced during the condensation), add the aldehyde and the ketone.

  • Catalyst Addition: Add TDS-OH (e.g., 20 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor by TLC or GC-MS.

  • Workup and Analysis: Upon completion, quench the reaction, perform a standard aqueous workup, and purify the product by column chromatography. The yield and diastereomeric ratio of the resulting β-hydroxy ketone would be determined to assess the efficacy and selectivity of the TDS-OH catalyst.

Rationale and Self-Validation: The key hypothesis is that TDS-OH will act as a Lewis acid to activate the aldehyde. The bulky thexyl group may create a chiral-like pocket that favors one transition state over another, leading to diastereoselectivity. The reaction's success would be validated by the formation of the aldol product at a rate significantly faster than the uncatalyzed background reaction. Catalyst integrity could be monitored to assess its decomposition to the corresponding disiloxane.[7]

Data Summary and Comparison

The utility of a silyl group is defined by its stability and the conditions required for its removal. The following table summarizes these properties for TDS in comparison to other common silyl ethers.

Protecting GroupAbbreviationTypical Deprotection ConditionsRelative Stability (Acid)
TrimethylsilylTMSMildly acidic (e.g., AcOH in THF/H₂O), K₂CO₃ in MeOH1 (Least Stable)
TriethylsilylTESDilute HCl, HF-Pyridine64
tert-ButyldimethylsilylTBS / TBDMSTBAF in THF, HF-Pyridine, CSA in MeOH20,000
Thexyldimethylsilyl TDS TBAF in THF (slower than TBS), HF >20,000 (more stable than TBS)
TriisopropylsilylTIPSTBAF in THF (very slow), HF~700,000

Relative stability data is approximate and can vary based on substrate and specific reaction conditions.[3][4]

Conclusion and Future Outlook

Dimethyl(1,1,2-trimethylpropyl)silanol is a valuable reagent in organic synthesis, primarily as the foundation for the highly stable TDS protecting group. The condensation reaction to form TDS ethers is a reliable and crucial transformation that leverages the silanol's significant steric bulk to achieve high stability. While its direct application as a catalyst in other condensation reactions is not yet widely documented, the principles of silanol catalysis suggest a promising avenue for future research. The unique balance of steric hindrance and potential Lewis acidity in TDS-OH makes it an intriguing candidate for developing novel, selective catalytic condensation methods. Further investigation into this area is warranted and could unlock new synthetic capabilities.

References

  • Abe, Y., & Gunji, T. (2004). Syntheses and applications of sila-functional compounds. Progress in Polymer Science, 29(2), 149-181.
  • Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide.
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis.
  • Gelest. (n.d.). Silyl Groups.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • Ishihara, K., & Yamamoto, H. (1994). A new, powerful, and conveniently removable catalyst for the silylation of alcohols. Journal of the American Chemical Society, 116(4), 1561–1562.
  • Jones, G. R., & Landais, Y. (2009). The oxidation of the carbon-silicon bond. Organic Reactions, 60, 1-632.
  • Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230.
  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
  • Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
  • Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.
  • Sabot, C., et al. (2007). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 72(14), 5001–5004.
  • Sabot, C., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 88(15), 10453-10464.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Wikipedia. (n.d.). Silanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Yorimitsu, H., & Oshima, K. (2008). Recent progress in the catalytic synthesis of silanols. The Chemical Record, 8(5), 319-329.

Sources

Application

Application Notes and Protocols: Enhancing Silica Surfaces with Dimethyl(1,1,2-trimethylpropyl)silanol

For: Researchers, scientists, and drug development professionals engaged in silica surface modification for applications including chromatography, drug delivery, and biomaterial engineering. Abstract This document provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in silica surface modification for applications including chromatography, drug delivery, and biomaterial engineering.

Abstract

This document provides a comprehensive technical guide on the application of Dimethyl(1,1,2-trimethylpropyl)silanol for the surface modification of silica. Due to its unique sterically hindered structure, this silanol offers distinct advantages in creating highly hydrophobic and stable surfaces. We will delve into the underlying chemical principles, provide detailed experimental protocols for both liquid-phase and gas-phase modification, and outline robust characterization methodologies to validate the efficacy of the surface treatment. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their specific applications.

Introduction: The Imperative of Silica Surface Modification

Silica, in its various forms (e.g., nanoparticles, porous gels, wafers), is a cornerstone material in numerous scientific and industrial applications. Its surface is natively populated with silanol groups (Si-OH), which can exist as isolated, vicinal, or geminal species.[1] While these silanols can be beneficial for certain applications, they often introduce undesirable interactions, particularly in chromatography where they can lead to peak tailing of basic analytes, and in drug delivery systems where they can cause non-specific protein adsorption.[2]

End-capping is a critical surface modification technique that aims to convert these active silanol groups into more inert siloxane bonds (Si-O-Si-R).[3] This process not only mitigates the negative effects of silanols but also allows for the precise tuning of surface properties such as hydrophobicity.

The Role of Steric Hindrance: Advantages of Dimethyl(1,1,2-trimethylpropyl)silanol

The choice of the silylating agent is paramount in determining the final surface characteristics. While smaller reagents like trimethylchlorosilane (TMS) are widely used, they can sometimes lead to incomplete surface coverage due to the random distribution of silanol groups.[4]

Dimethyl(1,1,2-trimethylpropyl)silanol, with its bulky 1,1,2-trimethylpropyl (also known as thexyl) group, offers a significant advantage. The steric hindrance provided by this group can effectively shield underlying, unreacted silanol groups, leading to a more homogenously modified and inert surface.[5] This "umbrella" effect is crucial for creating robust and high-performance modified silica.

Key Advantages:

  • Enhanced Hydrophobicity: The large alkyl group imparts a high degree of hydrophobicity to the silica surface.

  • Improved Stability: The steric bulk protects the newly formed siloxane bonds from hydrolysis, leading to a more durable modification, especially at a wider pH range.

  • Reduced Silanol Activity: Effectively masks residual silanols, minimizing their undesirable interactions with analytes.

Experimental Workflows

The following sections provide detailed protocols for the surface modification of silica using Dimethyl(1,1,2-trimethylpropyl)silanol. Researchers should adapt these protocols based on the specific form of silica (e.g., nanoparticles, porous silica gel) and the desired degree of surface coverage.

Diagram of the General Experimental Workflow:

experimental_workflow Silica_Prep Silica Preparation (Drying/Activation) Silanization Silanization Reaction (Liquid or Gas Phase) Silica_Prep->Silanization Introduce Silanol Washing Washing & Purification Silanization->Washing Remove Excess Reagent Characterization Surface Characterization Washing->Characterization Validate Modification

Caption: General workflow for silica surface modification.

Materials and Reagents
ReagentPurity/GradeSupplier (Example)Notes
Silica Substrate (nanoparticles, gel, etc.)Application-specificVariesMust be thoroughly dried before use.
Dimethyl(1,1,2-trimethylpropyl)silanol≥95%[See Reference 20]Store under inert atmosphere to prevent self-condensation.
Anhydrous Toluene≥99.8%Sigma-AldrichOr other suitable anhydrous, aprotic solvent.
Anhydrous Ethanol≥99.5%Fisher ScientificFor washing.
Nitrogen or Argon GasHigh PurityAirgasFor maintaining an inert atmosphere.
Protocol 1: Liquid-Phase Silanization

This method is suitable for treating silica particles and gels. The reaction is carried out by dispersing the silica in an anhydrous organic solvent containing the silanol.

Step-by-Step Methodology:

  • Silica Activation:

    • Dry the silica substrate in a vacuum oven at 120-150°C for at least 4 hours to remove physisorbed water. This step is crucial as water can react with the silanol and lead to polymerization in solution rather than on the surface.

    • Cool the silica to room temperature under a stream of inert gas (N₂ or Ar) and store in a desiccator until use.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the dried silica.

    • Add anhydrous toluene to the flask to create a slurry (e.g., 10 mL of solvent per gram of silica).

    • Begin stirring the slurry under a gentle flow of nitrogen.

  • Silanization:

    • Calculate the required amount of Dimethyl(1,1,2-trimethylpropyl)silanol. The amount will depend on the surface area of the silica and the desired grafting density. A common starting point is to use a 2-5 fold molar excess of silanol relative to the estimated number of surface silanols (typically 4-5 silanols/nm²).

    • Dissolve the silanol in a small amount of anhydrous toluene and add it to the silica slurry via a syringe.

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-12 hours. The reaction time can be optimized based on the desired level of surface coverage.

  • Washing and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Isolate the modified silica by centrifugation or filtration.

    • Wash the silica sequentially with copious amounts of toluene and then ethanol to remove any unreacted silanol and by-products.

    • A final wash with a non-polar solvent like hexane can be performed.

    • Dry the modified silica in a vacuum oven at 60-80°C overnight.

Protocol 2: Gas-Phase Silanization

This method is ideal for modifying flat surfaces like silicon wafers or for achieving a very uniform monolayer coverage on particles. The reaction occurs by exposing the activated silica surface to the vapor of the silanol.[6][7]

Step-by-Step Methodology:

  • Silica Activation:

    • Follow the same drying procedure as in the liquid-phase protocol. For wafers, a piranha solution clean followed by thorough rinsing and drying is recommended.

  • Reaction Setup:

    • Place the dried silica substrate in a vacuum-compatible reaction chamber (e.g., a Schlenk flask or a dedicated gas-phase reactor).

    • Place a small, open vial containing Dimethyl(1,1,2-trimethylpropyl)silanol in the chamber, ensuring it does not touch the silica substrate.

    • Evacuate the chamber to a low pressure (e.g., <1 Torr).

  • Silanization:

    • Heat the reaction chamber to a temperature that allows for sufficient vapor pressure of the silanol without causing its decomposition (e.g., 80-120°C). The optimal temperature should be determined empirically.

    • Allow the reaction to proceed for 2-8 hours.

  • Post-Reaction Treatment:

    • Cool the chamber to room temperature and vent with inert gas.

    • Remove the modified silica.

    • To remove any physisorbed silanol, it is advisable to either wash the substrate with an anhydrous solvent (like toluene or hexane) or to anneal it under vacuum at a slightly elevated temperature (e.g., 100-120°C).

Characterization of the Modified Silica Surface

Thorough characterization is essential to confirm the successful modification of the silica surface and to understand the properties of the resulting material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique to qualitatively assess the surface modification.

  • Expected Spectral Changes:

    • A decrease in the intensity of the broad band corresponding to silanol groups (~3400 cm⁻¹) and the sharp peak for isolated silanols (~3745 cm⁻¹).[4]

    • The appearance of new peaks corresponding to the C-H stretching vibrations of the dimethyl and 1,1,2-trimethylpropyl groups in the 2800-3000 cm⁻¹ region.[8]

    • The presence of a peak around 1260 cm⁻¹ is indicative of the Si-C bond.

Diagram of the Silylation Reaction Mechanism:

silylation_mechanism Si-OH ≡Si-OH Reaction + R-Si-OH R-Si(CH₃)₂-OH Si-O-Si-R ≡Si-O-Si(CH₃)₂-R Reaction->Si-O-Si-R H2O + H₂O Reaction->H2O

Caption: Condensation reaction of a surface silanol with the silanol reagent.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides quantitative information about the structure of the modified surface.[2][9][10]

  • ²⁹Si NMR: Allows for the differentiation and quantification of unreacted silanols (Q species) and the newly formed siloxane linkages (M species).

  • ¹³C NMR: Confirms the presence of the organic functional groups from the silanol on the surface.

Contact Angle Goniometry

This technique measures the contact angle of a liquid (typically water) on the modified surface, providing a direct measure of its hydrophobicity.[1][11]

  • Expected Results: A significant increase in the water contact angle compared to the unmodified silica. For a well-modified surface, contact angles greater than 90° are expected, indicating a hydrophobic surface.

SurfaceExpected Water Contact AngleReference
Unmodified Silica< 30°General Knowledge
Modified Silica> 90°[11]
Thermogravimetric Analysis (TGA)

TGA can be used to determine the grafting density of the silanol on the silica surface by measuring the weight loss corresponding to the decomposition of the organic moiety at elevated temperatures.

Conclusion

The use of Dimethyl(1,1,2-trimethylpropyl)silanol presents a compelling strategy for the effective end-capping of silica surfaces. Its sterically hindering nature provides a robust method for creating highly hydrophobic, stable, and inert surfaces suitable for a wide range of demanding applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to successfully implement and validate this surface modification in their work. As with any surface chemistry, optimization of reaction conditions for the specific silica substrate and intended application is encouraged to achieve the best possible results.

References

  • Bocian, S., & Buszewski, B. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
  • Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice.
  • Measurlabs. Contact Angle Measurement.
  • Foschini, M., et al. (2016). Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. IntechOpen. [Link]

  • Gelest, Inc. Applying a Silane Coupling Agent. [Link]

  • Kromasil.
  • ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
  • Sindorf, D. W., & Maciel, G. E. (1983). Solid-state NMR studies of the reactions of silica surfaces with polyfunctional chloromethylsilanes and ethoxymethylsilanes. Journal of the American Chemical Society.
  • Tertykh, V. A., & Belyakova, L. A. (1996). Silylation of the silica surface: a review. Adsorption Science & Technology.
  • Wiśniewski, M., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanoscale Research Letters. [Link]

  • Zhuravlev, L. T. (2000). The surface chemistry of amorphous silica. Zhuravlev model. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Fadeev, A. Y., & McCarthy, T. J. (2000). Trialkylsilane Monolayers Covalently Attached to Silicon Surfaces: Wettability Studies Indicating that Molecular Topography Contributes to Contact Angle Hysteresis. Langmuir. [Link]

  • Maciel, G. E., & Sindorf, D. W. (1980). Silicon-29 nuclear magnetic resonance study of the surface of silica gel by cross polarization and magic-angle spinning. Journal of the American Chemical Society.
  • Vrancken, K. C., et al. (1995). The silylation of the silica surface. A review. Journal of Colloid and Interface Science.
  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography.
  • Pesek, J. J., Matyska, M. T., & Gangadhara, P. (2011). The synthesis and characterization of endcapped silica hydride stationary phase.
  • Pavan, C., et al. (2020). Nearly free silanols drive the interaction of crystalline silica polymorphs with membranes: Implications for mineral toxicity. Proceedings of the National Academy of Sciences. [Link]

  • Wenslow, R. M., & K. (2002).
  • George, S. M. (2010). Atomic Layer Deposition: An Overview. Chemical Reviews.
  • Leskela, M., & Ritala, M. (2003). Atomic layer deposition (ALD): from precursors to thin film structures. Thin Solid Films.
  • Abe, Y., & Gunji, T. (2004). Syntheses and applications of silsesquioxanes. Progress in Polymer Science.
  • Brandriss, S., & Margel, S. (1993).
  • Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. John Wiley & Sons.
  • Unger, K. K. (1979).
  • Vansant, E. F., Van Der Voort, P., & Vrancken, K. C. (1995).
  • White, L. D., & Tripp, C. P. (2000). Reaction of Octadecyldimethylmethoxysilane on Silica Surfaces. Journal of Colloid and Interface Science.
  • Nawrocki, J., Dunlap, C., McCormick, A., & Carr, P. W. (1998). Part II: The silanol group and its role in liquid chromatography.
  • Fadeev, A. Y., & McCarthy, T. J. (2000). Trialkylsilane Monolayers Covalently Attached to Silicon Surfaces: Wettability Studies Indicating that Molecular Topography Contributes to Contact Angle Hysteresis. Langmuir.

Sources

Method

Application Note: A Step-by-Step Protocol for the Liquid-Liquid Extraction of Dimethyl(1,1,2-trimethylpropyl)silanol from Aqueous Mixtures

An Application Note from Gemini Synthesis Group Abstract This document provides a comprehensive, step-by-step protocol for the efficient extraction and isolation of Dimethyl(1,1,2-trimethylpropyl)silanol from aqueous mix...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from Gemini Synthesis Group

Abstract

This document provides a comprehensive, step-by-step protocol for the efficient extraction and isolation of Dimethyl(1,1,2-trimethylpropyl)silanol from aqueous mixtures. The methodology is centered on liquid-liquid extraction (LLE), a robust and scalable technique ideal for research and process chemistry environments. This guide explains the fundamental principles behind the extraction, including solvent selection, pH control, and the salting-out effect, to ensure high recovery and purity. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights to maximize experimental success and ensure the integrity of the isolated product.

Introduction and Core Principles

Dimethyl(1,1,2-trimethylpropyl)silanol is an organosilicon compound characterized by a polar hydroxyl group attached to the silicon atom and a bulky, nonpolar alkyl group. This amphiphilic nature dictates its solubility, rendering it sparingly soluble in water but highly soluble in many organic solvents.[1][2] This differential solubility is the cornerstone of its separation from aqueous media via Liquid-Liquid Extraction (LLE).

LLE operates on the principle of partitioning, where a solute distributes itself between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of this distribution is described by the partition coefficient (K), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. Our objective is to maximize this coefficient to drive the silanol from the aqueous mixture into the organic solvent.

Causality of Key Protocol Steps:

  • Solvent Selection: Ethyl acetate is chosen as the primary extraction solvent. It is less toxic than halogenated solvents, is immiscible with water, readily dissolves the target silanol due to its moderate polarity and ester functionality, and has a low boiling point (77°C), which facilitates its removal during the final isolation step.

  • pH Control: Silanols are weakly acidic; for instance, the related trimethylsilanol has a pKa of approximately 11.[1] In basic aqueous solutions (pH > 11), the silanol can deprotonate to form the more water-soluble silanate anion ((R)₃SiO⁻), which would drastically reduce extraction efficiency. By maintaining a neutral or slightly acidic pH, the silanol remains in its protonated, non-ionic form, which preferentially partitions into the organic phase.

  • Salting-Out Effect: The addition of a neutral salt, such as sodium chloride (NaCl), to the aqueous mixture increases its ionic strength.[3] This reduces the solubility of the nonpolar silanol in the aqueous phase by decreasing the amount of "free" water molecules available for solvation, thereby "pushing" the silanol into the organic solvent and significantly improving extraction recovery.[3][4]

Materials and Equipment

Reagents:

  • Aqueous mixture containing Dimethyl(1,1,2-trimethylpropyl)silanol

  • Ethyl acetate (ACS grade or higher)

  • Sodium chloride (NaCl), crystalline

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl) (for pH adjustment, if needed)

  • 1 M Sodium hydroxide (NaOH) (for pH adjustment, if needed)

  • pH indicator strips (range 1-14)

Equipment:

  • Separatory funnel (appropriate size for the sample volume)

  • Ring stand and clamp

  • Beakers and Erlenmeyer flasks

  • Glass funnel

  • Filter paper (fluted)

  • Rotary evaporator with vacuum pump and water bath

  • Round-bottom flasks

  • Graduated cylinders

  • Personal Protective Equipment (PPE): safety glasses/goggles, nitrile gloves, lab coat

Critical Safety Precautions

All procedures must be performed in a well-ventilated chemical fume hood.

  • Solvent Flammability: Ethyl acetate is a highly flammable liquid.[5] Keep it away from heat, sparks, open flames, and other ignition sources. Ensure all heating equipment, such as rotary evaporator water baths, are spark-free.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).

  • Pressure Buildup: When mixing solvents in a separatory funnel, pressure can build up from solvent vapors. Vent the funnel frequently by inverting it and opening the stopcock, pointing the outlet away from yourself and others.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines. Do not pour organic solvents down the drain.[6]

Experimental Workflow Diagram

The following diagram outlines the complete extraction and isolation process.

G start Start: Aqueous Mixture with Silanol ph_check 1. pH Verification & Adjustment (Target: pH 7-8) start->ph_check salting 2. Salting-Out (Add NaCl to saturate) ph_check->salting lle 3. Liquid-Liquid Extraction (3x with Ethyl Acetate) salting->lle combine 4. Combine Organic Layers lle->combine  Organic Phase waste Aqueous Waste (for proper disposal) lle->waste  Aqueous Phase   dry 5. Dry with Anhydrous MgSO₄ Filter to remove solid combine->dry evap 6. Solvent Removal (Rotary Evaporation) dry->evap product Final Product: Pure Dimethyl(1,1,2-trimethylpropyl)silanol evap->product

Caption: Workflow for the extraction of Dimethyl(1,1,2-trimethylpropyl)silanol.

Step-by-Step Extraction Protocol

This protocol assumes a starting volume of 100 mL of the aqueous mixture. Adjust volumes proportionally for different batch sizes.

5.1 Preparation of the Aqueous Mixture

  • Transfer the 100 mL aqueous mixture containing the silanol into a 250 mL beaker.

  • Check the pH using a pH indicator strip.

  • Self-Validation Step: If the pH is basic (pH > 9), adjust it to neutral (pH ≈ 7-8) by adding 1 M HCl dropwise while stirring. This ensures the silanol is in its non-ionic, organo-soluble form.

5.2 Salting-Out

  • While stirring, add solid sodium chloride (NaCl) to the pH-adjusted aqueous mixture until the solution is saturated (i.e., a small amount of undissolved salt remains at the bottom). This will be approximately 30-35 g of NaCl per 100 mL of water.

  • Stir for 5-10 minutes to ensure maximum dissolution of the salt. This step significantly decreases the silanol's solubility in the aqueous phase.[3]

5.3 Liquid-Liquid Extraction

  • Transfer the salted aqueous mixture into a 500 mL separatory funnel supported by a ring stand.

  • Add 50 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel. Immediately open the stopcock to vent any pressure.

  • Close the stopcock and shake the funnel gently for 1-2 minutes to facilitate partitioning of the silanol. Vent frequently (every 15-20 seconds) to prevent pressure buildup.

  • Clamp the separatory funnel back on the ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Carefully drain the lower aqueous layer into a clean Erlenmeyer flask (labeled "Aqueous Layer 1").

  • Drain the upper organic layer into a separate clean Erlenmeyer flask (labeled "Combined Organic Layers").

  • Return the aqueous layer ("Aqueous Layer 1") to the separatory funnel and repeat the extraction two more times with fresh 50 mL portions of ethyl acetate.

  • Combine all three organic extracts into the "Combined Organic Layers" flask. The repeated extractions ensure a high recovery rate.

5.4 Drying the Combined Organic Phases

  • Add approximately 5-10 g of anhydrous magnesium sulfate (MgSO₄) to the "Combined Organic Layers" flask.

  • Gently swirl the flask. If the MgSO₄ clumps together, add more in small portions until some remains free-flowing, indicating that all residual water has been absorbed.

  • Let the mixture stand for 10-15 minutes.

  • Set up a gravity filtration apparatus using a glass funnel and fluted filter paper, filtering the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Rinse the Erlenmeyer flask and the MgSO₄ on the filter paper with a small amount (5-10 mL) of fresh ethyl acetate to recover any remaining product.

5.5 Solvent Removal

  • Attach the round-bottom flask containing the dried, filtered organic solution to a rotary evaporator.

  • Set the water bath temperature to 35-40°C.

  • Apply vacuum and begin rotation. The ethyl acetate will evaporate, leaving the non-volatile Dimethyl(1,1,2-trimethylpropyl)silanol as an oil or solid residue.

  • Once all the solvent has been removed, continue under vacuum for an additional 10-15 minutes to remove any final traces.

  • Weigh the round-bottom flask again to determine the yield of the isolated product.

5.6 Product Characterization (Optional) The identity and purity of the isolated product can be confirmed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the chemical structure.

Data Summary Table

PropertyDimethyl(1,1,2-trimethylpropyl)silanolEthyl Acetate (Extraction Solvent)
CAS Number 55644-10-5[7]141-78-6
Formula C₈H₂₀OSi[7]C₄H₈O₂
Molecular Weight 160.33 g/mol [7]88.11 g/mol
Boiling Point Not readily available, expected >150°C77.1°C
Water Solubility Very low (inferred from structure)8.3 g/100 mL (at 20°C)
Key Characteristic Nonpolar alkyl group promotes solubility in organic solventsImmiscible with saturated salt water

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Emulsion Formation The two phases are not separating cleanly due to high concentrations of surfactants or vigorous shaking.1. Let the mixture stand for a longer period (30-60 min). 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Product Yield 1. Incomplete extraction. 2. Silanol was in its ionized (silanate) form. 3. Product loss during transfers.1. Perform additional extractions (4 or 5 total). 2. Re-check the pH of the aqueous layer; ensure it was neutral or slightly acidic before extraction. 3. Be meticulous during transfers and rinses.
Water in Final Product Incomplete drying of the organic phase.1. Ensure a sufficient amount of drying agent was used (some should be free-flowing). 2. Increase the standing time after adding the drying agent.

References

  • Varaprath, S., & Cao, H. (2000). Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices. ResearchGate. Available at: [Link]

  • Kluska, M., et al. (2020). Development of an extraction procedure and analysis of electrostatically stabilized silanates from aqueous solutions. ResearchGate. Available at: [Link]

  • Lee, S. H., & Lee, S. B. (2005). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Advanced Packaging. Available at: [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Trimethylsilanol. Available at: [Link]

  • Abe, Y., & Gunji, T. (2004). Preparation and properties of silsesquioxanes. Progress in Polymer Science.
  • Wang, D., et al. (2023). Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. MDPI. Available at: [Link]

  • Grokipedia. (n.d.). Trimethylsilanol. Available at: [Link]

  • OECD-HPV. (2014). SIDS INITIAL ASSESSMENT PROFILE: Trimethylsilanol. Available at: [Link]

  • Cheméo. (n.d.). Silanol, dimethyl- (CAS 5906-76-3). Available at: [Link]

  • ACS Publications. (2025). Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. Inorganic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Silanol, dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Bocian, S., & Buszewski, B. (2013). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Silane, dimethyl-n-propyl- (CAS 18143-31-2). Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • ACS Publications. (2017). Direct Spectroscopic Evidence for Isolated Silanols in SiOx/Al2O3 and Their Formation Mechanism. The Journal of Physical Chemistry C. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent unwanted dimerization of Dimethyl(1,1,2-trimethylpropyl)silanol during storage

Welcome to the technical support center for Dimethyl(1,1,2-trimethylpropyl)silanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Dimethyl(1,1,2-trimethylpropyl)silanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent unwanted dimerization during storage. Our goal is to ensure the long-term stability and integrity of this valuable sterically hindered silanol for your critical applications.

Understanding the Challenge: Unwanted Dimerization

Dimethyl(1,1,2-trimethylpropyl)silanol, also known as thexyldimethylsilanol, is a sterically hindered organosilanol valued for its unique properties. The bulky 1,1,2-trimethylpropyl (thexyl) group provides significant steric protection to the reactive silanol (Si-OH) moiety. This structural feature inherently slows down the rate of self-condensation, a reaction that leads to the formation of a disiloxane dimer and a molecule of water.

However, despite its relative stability compared to less hindered silanols, dimerization can still occur over time, especially under suboptimal storage conditions. This process is irreversible and can significantly impact the purity and performance of the material in subsequent experimental workflows.

The primary reaction of concern is the condensation dimerization:

2 (CH₃)₂Si(OH)(C₆H₁₃) → (CH₃)₂Si(C₆H₁₃)-O-Si(C₆H₁₃)(CH₃)₂ + H₂O

This guide will provide you with the knowledge and protocols to effectively mitigate this unwanted reaction.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of Dimethyl(1,1,2-trimethylpropyl)silanol.

Q1: What is dimerization and why is it a problem for my experiments?

A1: Dimerization is a chemical reaction where two molecules of Dimethyl(1,1,2-trimethylpropyl)silanol join together to form a larger molecule, a disiloxane, with the concurrent release of water. This is problematic because it alters the chemical identity of your starting material, reducing its purity and concentration. The presence of the dimer can interfere with your reactions, leading to unexpected side products, lower yields, and difficulties in purification and analysis.

Q2: What are the main factors that accelerate the dimerization of this silanol?

A2: The primary drivers of silanol condensation are:

  • Presence of Moisture: Water can participate in the reaction equilibrium and facilitate the condensation process.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for the dimerization reaction to proceed more rapidly.

  • Presence of Catalysts: Trace amounts of acids or bases can significantly catalyze the condensation reaction.[1]

  • Exposure to Air: Air contains both moisture and carbon dioxide (which can form carbonic acid in the presence of water), both of which can promote dimerization.

Q3: How does the steric hindrance of the thexyl group help in preventing dimerization?

A3: The bulky and branched structure of the 1,1,2-trimethylpropyl (thexyl) group acts as a physical shield around the reactive silanol (Si-OH) group. This steric hindrance makes it physically difficult for two silanol molecules to approach each other in the correct orientation for the condensation reaction to occur, thus slowing down the rate of dimerization.

Q4: I've noticed some white precipitate in my stored Dimethyl(1,1,2-trimethylpropyl)silanol. What could this be?

A4: While the dimer is typically a liquid, a white precipitate could indicate the formation of higher-order oligomers or polymers, especially if the material has been exposed to significant amounts of water or catalysts. It is also possible that the precipitate is a salt if the silanol has come into contact with an acidic or basic solution. It is crucial to analyze the material to confirm its identity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the storage of Dimethyl(1,1,2-trimethylpropyl)silanol.

Problem Potential Cause(s) Recommended Solution(s)
Decreased Purity Over Time Gradual dimerization due to suboptimal storage conditions.1. Verify storage conditions (temperature, atmosphere).2. Re-evaluate container choice and sealing method.3. Perform a quality control check (see protocols below) to quantify the extent of dimerization.
Inconsistent Experimental Results Variable levels of dimer in different aliquots of the silanol.1. Gently agitate the container before taking an aliquot to ensure homogeneity.2. Conduct a QC check on a new, unopened container to establish a baseline.3. If dimerization is significant, consider purifying the silanol before use or obtaining a fresh batch.
Visible Haze or Cloudiness Presence of water and/or early-stage dimer formation.1. Centrifuge a small sample to see if the haze separates.2. If water is suspected, consider drying the material over a mild, non-reactive desiccant like anhydrous sodium sulfate, followed by filtration.3. Store the material under a dry, inert atmosphere.
pH of the Material has Shifted Contamination from the storage container (e.g., leaching of alkali from soda-lime glass) or exposure to acidic/basic vapors.1. Transfer the material to a new, clean, and inert container (borosilicate glass or a suitable polymer).2. If the pH shift is significant, the material may be compromised. It is advisable to use a fresh batch for critical applications.

Recommended Storage Protocol

To ensure the long-term stability of Dimethyl(1,1,2-trimethylpropyl)silanol, adhere to the following storage protocol.

Core Principles of Stable Storage

The key to preventing dimerization is to rigorously control the storage environment. The guiding principles are:

  • Dry: Minimize exposure to water in any form.

  • Inert: Exclude reactive gases like oxygen and carbon dioxide.

  • Cool: Reduce the kinetic energy available for the dimerization reaction.

  • Clean: Use containers that will not introduce catalytic impurities.

Step-by-Step Storage Procedure
  • Container Selection:

    • Primary Recommendation: Use Type 1 borosilicate glass containers (e.g., Pyrex®, Kimax®).[2][3] This type of glass is highly resistant to chemical attack and has a low potential for leaching alkaline ions that can catalyze dimerization.[4]

    • Alternative: For highly sensitive applications, consider using amber borosilicate glass to protect from light, or high-quality, unreactive polymer containers such as those made from polytetrafluoroethylene (PTFE).

    • Avoid: Do not use standard soda-lime glass containers, as they can leach alkaline impurities, raising the pH and catalyzing condensation.[5][6][7]

  • Container Preparation (for glass):

    • Thoroughly clean the container with a laboratory-grade detergent, followed by rinsing with deionized water and then a high-purity solvent (e.g., acetone or isopropanol).

    • Dry the container in an oven at >120 °C for at least 4 hours to remove all traces of water.

    • Allow the container to cool to room temperature in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon) before use.

  • Material Handling and Transfer:

    • All handling and aliquoting of Dimethyl(1,1,2-trimethylpropyl)silanol should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Use clean, dry syringes or cannulas for transferring the liquid.

  • Inerting the Headspace:

    • Before sealing the container, flush the headspace with a dry, inert gas like nitrogen or argon for several minutes to displace any air and moisture.[8]

  • Sealing the Container:

    • Use a high-quality cap with a chemically inert liner, such as a PTFE-faced septum or a solid PTFE cap.

    • For long-term storage, wrap the cap and neck of the container with Parafilm® or a similar sealing film as an extra barrier against moisture ingress.

  • Storage Conditions:

    • Temperature: Store the sealed container in a cool, dark place. Refrigeration at 2-8 °C is recommended for long-term storage. Avoid freezing, as this can cause thermal stress on the container.

    • Environment: For added protection, the primary container can be placed inside a larger, sealed secondary container with a desiccant such as silica gel or a molecular sieve to maintain a dry external environment.[9][10][11][12][13]

Visual Workflow for Optimal Storage

StorageWorkflow cluster_prep Container Preparation cluster_handling Material Handling cluster_storage Long-Term Storage Clean Clean Container Dry Oven Dry (>120°C) Clean->Dry Cool Cool Under Inert Gas Dry->Cool Transfer Transfer Under Inert Atmosphere Cool->Transfer Flush Flush Headspace with N2/Ar Transfer->Flush Seal Seal Tightly with Inert Liner Flush->Seal Store Store at 2-8°C in the Dark Seal->Store Secondary Use Secondary Container with Desiccant Store->Secondary caption Workflow for the optimal storage of Dimethyl(1,1,2-trimethylpropyl)silanol.

Caption: Workflow for optimal storage of Dimethyl(1,1,2-trimethylpropyl)silanol.

Quality Control: Detecting Dimerization

Regularly assessing the purity of your Dimethyl(1,1,2-trimethylpropyl)silanol is crucial. Here are protocols for two effective analytical techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for detecting and quantifying the disiloxane dimer.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of your Dimethyl(1,1,2-trimethylpropyl)silanol in a dry, aprotic solvent like hexane or toluene at a concentration of approximately 1 mg/mL.

    • If quantification is desired, prepare a calibration curve using a purified standard of the silanol and, if available, the dimer.

    • In some cases, derivatization with a silylating agent (e.g., BSTFA) may be used to cap the hydroxyl group and improve chromatographic performance, though direct injection is often sufficient.

  • GC-MS Parameters (Typical):

    • Injector: Split/splitless, 250 °C.

    • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • The silanol monomer will have a shorter retention time than the larger disiloxane dimer.

    • Examine the mass spectra to confirm the identity of the peaks. The dimer will show a characteristic molecular ion and fragmentation pattern consistent with a disiloxane structure.

    • Quantify the percentage of dimer by comparing the peak areas of the monomer and dimer.

Method 2: Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Spectroscopy

²⁹Si NMR is a powerful tool for directly observing the silicon environment and distinguishing between the silanol and the disiloxane.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of the silanol (~50-100 mg) in a deuterated aprotic solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). Ensure the solvent is dry.

    • Filter the sample into a clean, dry NMR tube. It is recommended to use a PTFE liner in the NMR tube to avoid background signals from the glass.[14]

  • ²⁹Si NMR Acquisition Parameters (Typical):

    • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended.

    • Pulse Program: Use an inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE) and ensure more accurate quantification.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 60 seconds) is crucial due to the long T₁ relaxation times of ²⁹Si nuclei. This ensures the signal is fully relaxed between scans for accurate integration.

    • Acquisition Time: A sufficient acquisition time to resolve the peaks of interest.

    • Number of Scans: A large number of scans will likely be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.

  • Data Analysis:

    • The chemical shift (δ) of the silicon atom in the silanol (R₃Si-OH) will be different from that in the disiloxane (R₃Si-O-SiR₃). Typically, the silicon in the disiloxane will appear at a different chemical shift compared to the silanol.

    • The relative integral of the two peaks will give a direct molar ratio of the dimer to the monomer.

Visual Guide to Dimerization Analysis

DimerizationAnalysis cluster_gcms GC-MS Analysis cluster_nmr ²⁹Si NMR Analysis SamplePrep_GC Prepare Sample in Hexane/Toluene Inject_GC Inject into GC-MS SamplePrep_GC->Inject_GC Analyze_GC Analyze Chromatogram and Mass Spectra Inject_GC->Analyze_GC Result_GC Quantify % Dimer by Peak Area Analyze_GC->Result_GC SamplePrep_NMR Prepare Concentrated Sample in Dry CDCl₃ Acquire_NMR Acquire Spectrum (Long Relaxation Delay) SamplePrep_NMR->Acquire_NMR Analyze_NMR Integrate Monomer and Dimer Signals Acquire_NMR->Analyze_NMR Result_NMR Determine Molar Ratio of Monomer:Dimer Analyze_NMR->Result_NMR Start Sample of Dimethyl(1,1,2-trimethylpropyl)silanol Start->SamplePrep_GC Start->SamplePrep_NMR caption Analytical workflows for detecting dimerization.

Caption: Analytical workflows for detecting dimerization.

References

  • DOWSIL™ SG 121 Curing Agent Safety Data Sheet. (2023). The Dow Chemical Company.
  • Silanol, 1,1-dimethyl-1-(1,1,2-trimethylpropyl)- CAS#: 55644-10-5. ChemicalBook.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Gao, Y., et al. (2021).
  • Trimethylsilanol Safety D
  • The Conservation of Glass. (2001).
  • Material Safety D
  • Feldmann, I., & Jakubowski, N. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • Nicholson, J. W., et al. (2015). The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example.
  • Vainiotalo, P., & Zitting, A. (1992). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
  • Golrokhi, Z., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Applied Magnetic Resonance, 50(5), 655-674.
  • Glass corrosion. Wikipedia.
  • Kinrade, S. D., et al. (1996). Measurement of Dilute 29Si Species in Solution Using a Large Volume Coil and DEFT NMR. Analytical Chemistry, 68(17), 2944-2948.
  • Sirb, M., et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • Kobayashi, T., et al. (2015). In Situ 29Si Solid-State NMR Study of Grafting of Organoalkoxysilanes to Mesoporous Silica Nanoparticles. The Journal of Physical Chemistry C, 119(44), 24896-24904.
  • Materials Comp
  • Dealkaliz
  • Trimethylsilanol Safety D
  • Trimethylsilanol Safety D
  • Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces. (2008). Langmuir, 24(8), 4143-4150.
  • (29Si) Silicon NMR. University of Ottawa.
  • Desiccant Guide: Protect Products from Moisture Damage. (2025). Benchmark Industrial.
  • The Role of Desiccants in Pharmaceutical Stability. (2025).
  • BOROSILIC
  • Desiccant Uses And Benefits Explained For 2025. (2025).
  • Dickens, S. H., et al. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science, 99(5), 1842-1847.
  • Gonsalves, K. E., et al. (2011). Influence of the hydrolysis and condensation time on the preparation of hybrid materials. Journal of the Brazilian Chemical Society, 22(1), 143-149.
  • Pohl, E. R., & Osterholtz, F. D. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442-9450.
  • Xu, S., et al. (2019). Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD).
  • Abdel-Bary, E. M., & Abdel-Ghaffar, A. M. (1993). Hydrolysis and condensation of silanes in aqueous solutions. Journal of Adhesion Science and Technology, 7(7), 713-722.
  • Abdullah, A. H., et al. (2015). Monitoring Chemical Changes on the Surface of Borosilicate Glass Covers during the Silanisation Process. Journal of Physical Science, 26(2), 1-11.
  • Effects of composition on the durability and weathering of flat glass. (2015). Journal of the American Ceramic Society, 98(4), 1037-1051.
  • Hydrolysis and polycondens
  • Tomozawa, M., & Tomozawa, M. (1983). Mechanisms for Alkali Leaching in Mixed-Na-K Silicate Glasses. Journal of the American Ceramic Society, 66(11), 769-772.
  • TRIMETHYLSILANOL, tech-95. (2015). Gelest, Inc.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
  • 28 Creative Applications & Uses for Desiccant Packs. (2025).
  • Composition-Structure-Solubility Relationships in Borosilicate Glasses: Toward a Rational Design of Bioactive Glasses with Controlled Dissolution Behavior. (2021).
  • Glass Types & Properties. DWK Life Sciences.
  • Stability Studies in Pharmaceutical Analysis: Ensuring Drug Efficacy and Safety. (2023). Research and Reviews: A Journal of Pharmaceutical Science, 14(2), 1-6.
  • Forced Degradation vs.
  • Trimethylsilanol. Haz-Map.
  • Silanol, dimethyl-. NIST WebBook.

Sources

Optimization

Troubleshooting low yields in Dimethyl(1,1,2-trimethylpropyl)silanol synthesis

Welcome to the technical support guide for the synthesis of Dimethyl(1,1,2-trimethylpropyl)silanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Dimethyl(1,1,2-trimethylpropyl)silanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. The synthesis, while straightforward in principle, involves moisture-sensitive reagents and a sterically hindered Grignard reagent, which can lead to complications such as low yields and side product formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Representative Synthesis Protocol

This protocol describes the synthesis of Dimethyl(1,1,2-trimethylpropyl)silanol via the Grignard reaction between 2,3-dimethyl-2-chlorobutane and magnesium, followed by reaction with dichlorodimethylsilane and subsequent hydrolysis.

Materials and Reagents
CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Notes
2,3-Dimethyl-2-chlorobutaneC₆H₁₃Cl120.62116-1170.865Highly flammable.
Magnesium TurningsMg24.31N/A1.74Must be dry and activated.
Dichlorodimethylsilane(CH₃)₂SiCl₂129.06701.064Corrosive, reacts violently with water.[1]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11660.889Must be anhydrous. Stabilizes Grignard reagents.[2][3]
Iodine (I₂)I₂253.811844.93Used as an initiator.
Saturated Ammonium ChlorideNH₄Cl53.49N/A~1.0Aqueous solution for quenching.
Diethyl Ether(C₂H₅)₂O74.1234.60.713For extraction.
Anhydrous Magnesium SulfateMgSO₄120.37N/A2.66Drying agent.
Experimental Workflow Diagram

G cluster_0 Part A: Grignard Formation cluster_1 Part B: Reaction with Silane cluster_2 Part C: Workup & Purification A1 Flame-dry glassware under N₂ A2 Add Mg turnings & Iodine crystal A1->A2 A3 Add anhydrous THF A2->A3 A4 Slowly add 2,3-dimethyl-2-chlorobutane solution A3->A4 A5 Reflux to ensure complete formation A4->A5 B1 Cool Grignard solution to 0°C A5->B1 Transfer Grignard Reagent B2 Slowly add Dichlorodimethylsilane solution B1->B2 B3 Warm to RT and stir B2->B3 C1 Quench with sat. aq. NH₄Cl B3->C1 Transfer reaction mixture C2 Extract with diethyl ether C1->C2 C3 Wash organic layer with brine C2->C3 C4 Dry over MgSO₄ C3->C4 C5 Concentrate in vacuo C4->C5 C6 Purify via vacuum distillation or chromatography C5->C6

Caption: Workflow for Dimethyl(1,1,2-trimethylpropyl)silanol synthesis.

Step-by-Step Procedure

Part A: Preparation of (1,1,2-Trimethylpropyl)magnesium chloride (Thexylmagnesium chloride)

  • Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Setup: Charge the flask with magnesium turnings (1.1 eq.) and a single crystal of iodine. Place a solution of 2,3-dimethyl-2-chlorobutane (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Initiation: Add a small portion of the 2,3-dimethyl-2-chlorobutane solution to the stirring magnesium. The brownish color of the iodine should disappear, and gentle bubbling should indicate the initiation of the Grignard reaction. If the reaction does not start, gently warm the flask with a heat gun.[4]

  • Grignard Formation: Once initiated, add the remaining 2,3-dimethyl-2-chlorobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[4]

Part B: Reaction with Dichlorodimethylsilane

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Silane: Add a solution of dichlorodimethylsilane (1.0 eq.) in anhydrous THF to the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent. Maintain the internal temperature below 10 °C throughout the addition to prevent side reactions.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again to 0 °C and slowly quench it by adding it to a stirred, saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate chlorosilane and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude silanol by vacuum distillation or flash column chromatography on silica gel.

Troubleshooting Guide
Problem Area 1: Low or No Yield of Grignard Reagent

Q1: My reaction won't start. The iodine color persists and there is no bubbling or heat.

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[5] Even trace amounts of water on the glassware or in the solvent will prevent the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (120°C overnight) and assembled while hot under a positive pressure of inert gas (nitrogen or argon). Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.[2]

  • Passive Magnesium Surface: The surface of magnesium turnings can become oxidized (passivated) upon storage, which prevents the reaction with the alkyl halide.

    • Solution 1 (Activation): Add a single crystal of iodine, which can chemically etch the oxide layer.[2] A few drops of 1,2-dibromoethane can also be used; it reacts with Mg to form ethene and MgBr₂, exposing a fresh metal surface.

    • Solution 2 (Mechanical): In the flask (before adding solvent), gently crush some of the magnesium turnings with a dry glass rod to expose fresh surfaces. Exercise caution to avoid breaking the glassware.

  • Poor Quality Alkyl Halide: The 2,3-dimethyl-2-chlorobutane may have decomposed or contain inhibitors.

    • Solution: Use a freshly opened bottle or distill the alkyl halide before use.

Q2: The reaction started but then stopped, and a lot of magnesium remains unreacted.

Potential Causes & Solutions:

  • Insufficient Mixing: If the magnesium is not being efficiently stirred, the localized concentration of the Grignard reagent can increase, passivating the remaining magnesium surface.

    • Solution: Ensure vigorous stirring throughout the reaction. For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar.

  • Wurtz Coupling Side Reaction: High local concentrations of the alkyl halide can lead to a side reaction where two alkyl groups couple (forming 3,4,4,5,5,6-hexamethyl-octane), consuming the starting material.

    • Solution: Maintain a slow, steady addition rate of the alkyl halide to the magnesium suspension. Diluting the alkyl halide in more anhydrous THF can also help.

Problem Area 2: Low Yield of Dimethyl(1,1,2-trimethylpropyl)silanol

Q3: My overall yield is very low, even though the Grignard formation seemed successful.

Potential Causes & Solutions:

  • Formation of Disubstituted Silane: The Grignard reagent can react twice with dichlorodimethylsilane to form bis(1,1,2-trimethylpropyl)dimethylsilane. This is a common issue in Grignard reactions with di- or trichlorosilanes.[6][7]

    • Solution 1 (Reverse Addition): Instead of adding the silane to the Grignard, try adding the Grignard reagent solution slowly to a cold (0 °C or even -78 °C) solution of excess dichlorodimethylsilane in THF. This maintains a low concentration of the nucleophilic Grignard reagent, favoring monosubstitution.[8]

    • Solution 2 (Stoichiometry): Use a slight excess (1.1-1.2 eq.) of dichlorodimethylsilane relative to the Grignard reagent.

  • Premature Hydrolysis and Condensation: The intermediate product, (1,1,2-trimethylpropyl)dimethylchlorosilane, is highly sensitive to moisture. If any water is present before the final workup, it will hydrolyze to the desired silanol. However, the HCl generated during this hydrolysis can catalyze the condensation of two silanol molecules to form a siloxane (1,1,3,3-tetramethyl-1,3-bis(1,1,2-trimethylpropyl)disiloxane), which reduces the yield of the desired monomeric silanol.[1][9]

    • Solution: Ensure the reaction is kept strictly anhydrous until the deliberate quenching step. Perform the workup promptly after the reaction is complete.

  • Steric Hindrance: The 1,1,2-trimethylpropyl (thexyl) group is very bulky. This steric hindrance can slow down the reaction, leading to incomplete conversion.[10]

    • Solution: Increase the reaction time after adding the dichlorodimethylsilane. Gently warming the reaction to a controlled temperature (e.g., 40 °C) after the initial addition at 0 °C may also improve conversion, but this must be balanced against the risk of side reactions.

Reaction and Side-Reaction Diagram

G RCl Thexyl-Cl Grignard Thexyl-MgCl (Grignard Reagent) RCl->Grignard + Mg / THF Wurtz Thexyl-Thexyl (Wurtz Coupling) RCl->Wurtz + Thexyl-MgCl Mg Mg SiCl2 (CH₃)₂SiCl₂ H2O H₂O (Workup) Intermediate Thexyl-Si(CH₃)₂Cl Grignard->Intermediate + (CH₃)₂SiCl₂ Disub Thexyl₂Si(CH₃)₂ (Disubstitution) Grignard->Disub + Thexyl-Si(CH₃)₂Cl Product Thexyl-Si(CH₃)₂OH (Desired Silanol) Intermediate->Product + H₂O Siloxane Thexyl-Si(CH₃)₂-O-Si(CH₃)₂-Thexyl (Siloxane Condensation) Product->Siloxane + Product (-H₂O) (Acid/Base catalyzed)

Caption: Main reaction pathway and major side reactions.

Problem Area 3: Product Purity Issues

Q4: My final product is contaminated with a high-boiling impurity.

Potential Causes & Solutions:

  • Siloxane Contamination: As mentioned, self-condensation of the silanol product forms a higher molecular weight, and thus higher-boiling, disiloxane. This is the most common high-boiling impurity.

    • Solution: Careful, non-acidic workup is key. Using a buffered quench or ensuring the aqueous phase is slightly basic during extraction can minimize acid-catalyzed condensation. Purification by flash column chromatography is often more effective at removing siloxanes than distillation, as the high temperatures required for distillation can promote further condensation.

  • Disubstituted Silane: The bis(thexyl)dimethylsilane byproduct will also be a high-boiling impurity.

    • Solution: Employ the "reverse addition" strategy mentioned in Q3 to minimize its formation. This impurity can be separated by careful fractional vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is THF a better solvent than diethyl ether for this reaction? A: While both are common solvents for Grignard reactions, THF is more polar and a better Lewis base. This allows it to solvate the magnesium center more effectively, which can increase the reactivity of the Grignard reagent and help keep it in solution.[3] For sterically hindered Grignard reagents like thexylmagnesium chloride, THF is often preferred.

Q2: Can I store my Grignard reagent and use it later? A: It is strongly recommended to use the Grignard reagent immediately after it is prepared. Over time, it can degrade through reaction with trace moisture or oxygen, or undergo Schlenk equilibrium changes which can affect reactivity.[6] For best results, prepare it fresh for each synthesis.

Q3: Is it necessary to use a nitrogen or argon atmosphere? A: Absolutely. In addition to being highly sensitive to moisture, Grignard reagents react with oxygen from the air. This oxidation reaction not only consumes the reagent but can also form peroxide species that may lead to undesired side reactions and purification difficulties.[7]

Q4: My crude product looks like a gel or an insoluble solid. What happened? A: This often indicates extensive polymer formation. The vigorous reaction of chlorosilanes with water can lead to complex polysiloxanes, sometimes referred to as "gels".[11] This can happen if the reaction was quenched too quickly with a large amount of unbuffered water, leading to a rapid pH change and uncontrolled condensation. A slow, controlled quench into a buffered or weakly acidic solution like saturated ammonium chloride is crucial.

Troubleshooting Decision Tree

G Start Low Final Yield Grignard_Check Was Grignard formation successful? (e.g., titration or test quench) Start->Grignard_Check No_Grignard Focus on Grignard Troubleshooting: - Check dryness of all components - Activate Mg - Check alkyl halide quality Grignard_Check->No_Grignard No Reaction_Check Analyze crude by NMR/GC-MS. What is the main component? Grignard_Check->Reaction_Check Yes Starting_Material High amount of starting material. Cause: Incomplete reaction. Reaction_Check->Starting_Material Side_Products High amount of side products (Disubstitution, Siloxane). Reaction_Check->Side_Products SM_Sol Solution: - Increase reaction time/temp - Ensure proper stoichiometry Starting_Material->SM_Sol SP_Sol Solution: - Use reverse addition - Control temperature strictly - Ensure anhydrous conditions until workup Side_Products->SP_Sol

Caption: Decision tree for troubleshooting low product yield.

References
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of dichlorophenyltrichlorosilane.
  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017, October 2). [Source Document].
  • Veszprémi, T., & Nyulászi, L. (2018). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry, 29(4), 1195-1204.
  • Ngai, E. (2018, July 23). Reactive Chlorosilane Byproducts, Popping Gels.
  • ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water....
  • Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of tetrachlorosilane. Retrieved from Chemiedidaktik Uni Wuppertal website.
  • Arkles, B. (n.d.). Grignard Reagents and Silanes.
  • Tuulmets, A., & Nguyen, B. T. (2004). Selectivity in the Grignard Reaction with Silanes. Academia.edu.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Tuulmets, A., & Nguyen, B. T. (2006). Selectivity in the Grignard Reaction with Silanes.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Abe, Y., & Gunji, T. (2004). Preparation of new silicon-containing polymers and their properties. Progress in Polymer Science, 29(2), 149-182.

Sources

Troubleshooting

Technical Support Center: Optimizing Vacuum Distillation for Dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH) Purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of Dimethyl(1,1,2-trimethylpropyl)silanol, commonly referred to as thexyldi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of Dimethyl(1,1,2-trimethylpropyl)silanol, commonly referred to as thexyldimethylsilanol (TDS-OH).

TDS-OH is a sterically hindered silanol utilized in advanced organic synthesis (1)[1]. While the bulky 1,1,2-trimethylpropyl (thexyl) group imparts significant kinetic stability against spontaneous condensation compared to less hindered silanols (2)[2], TDS-OH remains highly susceptible to thermally induced dehydration. If distillation parameters are not strictly controlled, the silanol will condense to form the corresponding disiloxane (bis(thexyldimethyl)siloxane), destroying your yield.

Quantitative Data: Distillation Parameters

To prevent thermal degradation, vacuum distillation is mandatory. The table below outlines the optimal parameters for TDS-OH compared to its synthetic precursor, TDS-Cl.

CompoundMolecular Weight ( g/mol )Vacuum Pressure (mmHg)Target Vapor Temp (°C)Oil Bath Temp (°C)Primary Degradation Risk
Thexyldimethylchlorosilane (TDS-Cl) 178.781055 – 5675 – 80Hydrolysis (HCl release)
Dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH) 160.331065 – 7285 – 95Thermal Condensation
Dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH) 160.33135 – 4055 – 65Thermal Condensation

*Estimated based on hydrogen-bonding boiling point elevation relative to the chloride precursor.

Troubleshooting FAQs

Q1: My TDS-OH yield is exceptionally low, and my post-distillation NMR shows a significant siloxane impurity. Why is it condensing during distillation?

  • Causality: Silanols undergo intermolecular condensation to form siloxanes (Si-O-Si) and water. This reaction is highly sensitive to temperature and is catalytically accelerated by trace amounts of acids or bases. If your crude TDS-OH was synthesized via the hydrolysis of TDS-Cl, residual HCl in the matrix is the most likely culprit. Heating an acidic silanol under vacuum guarantees disiloxane formation.

  • Solution: Implement a strict neutralization step prior to distillation. Wash the crude organic layer with saturated aqueous NaHCO₃ until the aqueous wash consistently tests at pH 7.0–7.5. Do not apply heat to the distillation flask until the system is fully neutralized and under maximum vacuum.

Q2: How do I select the optimal vacuum pressure and temperature for this specific silanol?

  • Causality: The fundamental goal is to keep the distillation flask temperature strictly below 100 °C. Because the hydroxyl group engages in hydrogen bonding, TDS-OH has a higher boiling point than its chloride precursor,3[3].

  • Solution: Utilize a high-vacuum pump capable of maintaining 1–10 mmHg. At 10 mmHg, expect the TDS-OH fraction to elute between 65 °C and 72 °C. If your pump can only achieve 20+ mmHg, you risk needing bath temperatures >110 °C, which exponentially increases the rate of thermal degradation.

Q3: What causes severe bumping and foaming in the distillation flask, and how do I prevent it?

  • Causality: Foaming is typically caused by residual water or trapped extraction solvents (e.g., THF, diethyl ether, or hexanes) rapidly expanding under vacuum. Bumping occurs when the viscous silanol superheats due to a lack of nucleation sites in a high-vacuum environment.

  • Solution: Perform a rigorous solvent strip on a rotary evaporator at 30 °C and 50 mmHg before transferring the crude mixture to the distillation setup. Use a magnetic stir bar at high RPM or introduce a capillary air-bleed (using dry Argon) to provide continuous nucleation during the distillation.

Experimental Protocol: Self-Validating Vacuum Distillation Workflow

Note: Every step in this protocol contains a validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-Distillation Neutralization

  • Action: Dissolve the crude TDS-OH in a non-polar solvent (e.g., hexanes). Wash the organic phase with 3 x 50 mL of saturated NaHCO₃, followed by 1 x 50 mL of brine.

  • Validation Checkpoint: Test the final aqueous wash with damp pH paper. Proceed only if the pH is exactly 7.0–7.5. If acidic, repeat the NaHCO₃ wash.

Step 2: Drying and Solvent Removal

  • Action: Dry the neutralized organic phase over anhydrous MgSO₄ for 30 minutes. Filter the drying agent and concentrate the filtrate via rotary evaporation (water bath temp < 30 °C).

  • Validation Checkpoint: Weigh the crude mass and visually inspect it. The physical state should be a clear, slightly viscous liquid free of biphasic water droplets.

Step 3: Apparatus Assembly & Leak Testing

  • Action: Assemble a short-path fractional distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease. Attach a dry ice/acetone cold trap between the apparatus and the vacuum pump to protect the pump from volatile siloxanes.

  • Validation Checkpoint: Perform a vacuum leak test. Isolate the system from the pump; the apparatus must hold the target pressure (e.g., <10 mmHg) for 5 minutes without rising.

Step 4: High-Vacuum Fractional Distillation

  • Action: Apply the vacuum before applying any heat. Once the pressure stabilizes at ≤10 mmHg, gradually increase the oil bath temperature to 85–95 °C. Discard the initial forerun (which contains residual solvent and water).

  • Validation Checkpoint: Collect the main fraction only when the vapor temperature stabilizes (approx. 65–72 °C at 10 mmHg). A fluctuating vapor temperature indicates impurities are still eluting.

Step 5: Storage and Handling

  • Action: Once distillation is complete, remove the heat and allow the system to cool completely under vacuum. Backfill the system with dry Argon or Nitrogen. Transfer the pure TDS-OH to an amber Schlenk flask.

  • Validation Checkpoint: Store the sealed flask at 2–8 °C. Verify purity via ¹H NMR (CDCl₃); the absence of a peak near δ 0.05–0.10 ppm (characteristic of Si-O-Si methyl protons) confirms the absence of disiloxane.

Process Visualization

TDS_Distillation Crude Crude TDS-OH (Contains trace HCl/H2O) PreTreat Neutralization & Drying (NaHCO3 / MgSO4) Crude->PreTreat Step 1 Degradation Thermal Condensation (Disiloxane Formation) Crude->Degradation Heat + Trace Acid VacSetup High Vacuum Setup (< 10 mmHg) PreTreat->VacSetup Step 2 Distillation Fractional Distillation (Temp: 65-72 °C) VacSetup->Distillation Step 3 Distillation->Degradation Vacuum Leak / Overheating Pure Pure TDS-OH (>99% Purity) Distillation->Pure Step 4

Logical workflow and degradation pathways during TDS-OH vacuum distillation.

References
  • Title: Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Silicon-Based Blocking Agents Source: Gelest, Inc. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions with Dimethyl(1,1,2-trimethylpropyl)silanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern cross-coupling chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern cross-coupling chemistry. We will delve into the specific challenges posed by sterically hindered substrates, using the bulky organosilane, Dimethyl(1,1,2-trimethylpropyl)silanol, as a key case study for Hiyama-Denmark cross-coupling reactions. Our focus is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these challenging yet powerful transformations.

Introduction: The Challenge of Steric Congestion

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, as molecular targets become more complex, chemists frequently encounter a significant obstacle: steric hindrance. When bulky substituents are positioned near the reaction centers of either coupling partner, they can dramatically slow or completely stall the catalytic cycle. This is particularly true for the key steps of oxidative addition and reductive elimination.

The Hiyama-Denmark coupling, which utilizes organosilanols as stable, non-toxic, and readily available coupling partners, offers a powerful alternative to other methods like the Suzuki-Miyaura reaction.[1] Yet, it is not immune to steric challenges. When a bulky organosilanol such as Dimethyl(1,1,2-trimethylpropyl)silanol is employed, careful optimization is required to achieve success. This guide provides a framework for understanding and overcoming these steric barriers.

Troubleshooting Guide: Sterically Hindered Hiyama-Denmark Couplings

This section addresses common issues encountered when using bulky organosilanols.

Q1: My Hiyama-Denmark coupling with Dimethyl(1,1,2-trimethylpropyl)silanol and a hindered aryl halide shows low to no product yield. What are the primary causes and solutions?

A1: A low or non-existent yield in a sterically demanding Hiyama-Denmark coupling typically points to a bottleneck in one of three key areas: inefficient silanol activation, a sluggish transmetalation step, or a high-energy barrier for reductive elimination.

  • Cause 1: Inefficient Silanol Activation. The reaction is initiated by a base that deprotonates the silanol to form a more nucleophilic silanolate.[1] With a bulky silanol, the hydroxyl group is sterically shielded, potentially hindering its interaction with the base.

    • Solution: Switch to a stronger, less-hindered base. While common bases like K₃PO₄ or Cs₂CO₃ are effective starting points, consider using a non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) to ensure efficient deprotonation. For sensitive substrates where strong bases may cause degradation, pre-forming the silanolate using a reagent like NaH before adding the catalyst and electrophile can be a successful strategy.[2]

  • Cause 2: Impeded Transmetalation. This is often the rate-limiting step. The bulky groups on both the organosilanolate and the aryl halide create significant steric clash as they approach the palladium center, making it difficult for the aryl group to transfer from silicon to palladium.

    • Solution: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. You must employ bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species. This coordinatively unsaturated complex has more space to accommodate two bulky coupling partners, thereby lowering the energy barrier for transmetalation.[3][4]

  • Cause 3: Difficult Reductive Elimination. The final step, where the C-C bond is formed, can also be inhibited by steric repulsion between the two bulky groups attached to the palladium center, preventing them from coming into close enough proximity to couple.

    • Solution: Again, bulky, electron-rich ligands are key. The steric bulk of the ligand helps to force the two organic fragments together, promoting reductive elimination. Additionally, ensure your reaction is run at an adequate temperature. While lower temperatures are ideal, sterically demanding couplings often require more thermal energy to overcome the activation barrier of this final step. A careful temperature screen (e.g., from 80 °C to 110 °C) is recommended.

ParameterStandard ConditionRecommended for Steric HindranceRationale
Base K₃PO₄, Cs₂CO₃KOtBu, NaHMDS, NaH (pre-formation)Ensures efficient activation of the hindered silanol.[2]
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhos, NHCs (e.g., IPr)Creates a monoligated, more reactive Pd center to accommodate bulky substrates.[3][4]
Temperature 60-80 °C80-110 °C (Optimization Required)Provides necessary energy to overcome activation barriers, particularly for reductive elimination.
Solvent Dioxane, THFToluene, CPMELess coordinating solvents can help maintain the active monoligated catalyst state.

Q2: I am observing significant protodesilylation of my Dimethyl(1,1,2-trimethylpropyl)silanol. How can I minimize this side reaction?

A2: Protodesilylation (replacement of the silyl group with a hydrogen) is a common side reaction, especially when using Brønsted bases in the presence of trace water.

  • Cause: The silanolate intermediate is basic and can be protonated by water or other protic sources in the reaction mixture, leading to the loss of your nucleophile.

  • Solutions:

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Dry your solvent over molecular sieves or by distillation. Dry bases like K₃PO₄ or Cs₂CO₃ in a vacuum oven before use.

    • Use a Fluoride-Free Activator: The classic Hiyama coupling uses a fluoride source (e.g., TBAF) for activation.[5] However, TBAF is typically sold as a hydrate, introducing water. The Hiyama-Denmark modification specifically avoids fluoride, using bases instead, which is advantageous here.[2][6]

    • Sparingly Soluble Base: For particularly sensitive substrates, using a sparingly soluble base can be effective.[7] This maintains a low, steady-state concentration of the reactive silanolate in solution, which favors the desired cross-coupling pathway over competing side reactions like protodesilylation or substrate degradation.[7]

Q3: Can I use an aryl triflate or nonaflate instead of a halide with a bulky silanol?

A3: Yes, but this introduces a new challenge: balancing silanol activation with the stability of the electrophile.

  • The Challenge: The basic conditions required to activate the silanol can also promote nucleophilic attack on the sulfur atom of the triflate/nonaflate, leading to S-O bond cleavage and consumption of your electrophile.[7]

  • The Solution: This is a scenario where a carefully chosen, sparingly soluble Brønsted base is critical. The goal is to maintain a silanolate concentration that is high enough to engage in the catalytic cycle but low enough to avoid significant background reaction with the sulfonate electrophile.[7] Potassium phosphate (K₃PO₄) in a solvent like dioxane is an excellent starting point for this optimization.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic advantage of the Hiyama-Denmark coupling for sterically hindered substrates? A: The key advantage lies in the nature of the organosilicon reagent. Organosilanols are exceptionally stable, allowing them to tolerate a wide range of functional groups elsewhere in the molecule. This stability means that more forcing conditions (higher temperatures, stronger bases, more reactive ligands) can be applied to overcome steric barriers without degrading the nucleophilic partner, which can be a problem with more sensitive organometallics like organoboronic acids or organozincs.

Q: How does the structure of Dimethyl(1,1,2-trimethylpropyl)silanol contribute to the steric challenge? A: The 1,1,2-trimethylpropyl group, also known as thexyl group, is extremely bulky. The quaternary carbon atom directly attached to the silicon, along with the adjacent tertiary carbon, creates a dense steric shield around the silicon-carbon bond that needs to be transferred to the palladium center.

Q: Why are electron-rich phosphine ligands so important? A: Electron-donating groups on the phosphine ligand increase the electron density on the palladium center. This has two beneficial effects:

  • It accelerates the rate of oxidative addition, the first step of the catalytic cycle.

  • It destabilizes the final L-Pd(II)-R¹R² complex, which in turn accelerates the bond-forming reductive elimination step. This electronic effect, combined with the steric bulk of the ligand, creates a highly active and efficient catalyst system for challenging couplings.[8]

Visualizing the Process

Hiyama-Denmark Catalytic Cycle with a Bulky Silanol

Hiyama_Denmark_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex L-Pd(II)(Ar)(OSiR'3) OA_Complex->Transmetalation_Complex Ligand Exchange Product_Complex L-Pd(II)(Ar)(R) Transmetalation_Complex->Product_Complex Transmetalation (Rate-Limiting Step) Product_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Product_Complex->Product Silanol {Dimethyl(1,1,2-trimethylpropyl)silanol (R-SiR'2OH)} Silanolate {Silanolate (R-SiR'2O⁻ M⁺)} Silanol->Silanolate Activation Silanolate->Transmetalation_Complex MOH MOH Silanolate->MOH ArX Aryl Halide (Ar-X) ArX->OA_Complex Base Base (e.g., KOtBu) Base->Silanol

Caption: The Hiyama-Denmark cycle, highlighting the base-mediated activation and the sterically demanding transmetalation step.

Troubleshooting Workflow for Sterically Hindered Couplings

Troubleshooting_Workflow start Start: Low Yield in Hindered Coupling check_activation Is Silanol Activation Efficient? start->check_activation increase_base Use Stronger Base (KOtBu, NaHMDS) check_activation->increase_base No check_catalyst Is Catalyst System Optimal? check_activation->check_catalyst Yes increase_base->check_catalyst change_ligand Switch to Bulky Ligand (XPhos, SPhos, NHC) check_catalyst->change_ligand No check_conditions Are Reaction Conditions Forcing Enough? check_catalyst->check_conditions Yes change_ligand->check_conditions increase_temp Screen Higher Temperatures (80-110 °C) check_conditions->increase_temp No check_side_reactions Side Reactions Observed? (e.g., Protodesilylation) check_conditions->check_side_reactions Yes increase_temp->check_side_reactions anhydrous Ensure Rigorous Anhydrous Conditions check_side_reactions->anhydrous Yes success Success: High Yield check_side_reactions->success No anhydrous->success

Caption: A decision tree for systematically troubleshooting and optimizing sterically challenging cross-coupling reactions.

Experimental Protocol: General Procedure for a Sterically Hindered Hiyama-Denmark Coupling

This protocol provides a starting point for the coupling of an aryl bromide with Dimethyl(1,1,2-trimethylpropyl)silanol. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • Dimethyl(1,1,2-trimethylpropyl)silanol (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (additional 2 mol%, if not using a precatalyst)

  • Base (e.g., KOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (N₂ or Ar)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 equiv), the palladium precatalyst (2 mol%), and the base (2.0 equiv) to the Schlenk flask.

  • Reagent Addition: Add the anhydrous solvent (to make a ~0.1 M solution with respect to the aryl bromide). Begin stirring the mixture.

  • Nucleophile Addition: Add the Dimethyl(1,1,2-trimethylpropyl)silanol (1.5 equiv) to the stirring mixture via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (a starting point of 100 °C is recommended) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction may require 12-24 hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Sources

Troubleshooting

Removing disiloxane impurities from Dimethyl(1,1,2-trimethylpropyl)silanol samples

Welcome to the technical support center for Dimethyl(1,1,2-trimethylpropyl)silanol, a critical reagent in advanced material and pharmaceutical synthesis. This guide provides in-depth troubleshooting advice and validated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Dimethyl(1,1,2-trimethylpropyl)silanol, a critical reagent in advanced material and pharmaceutical synthesis. This guide provides in-depth troubleshooting advice and validated protocols for identifying and removing the common 1,3-bis(1,1,2-trimethylpropyl)-1,1,3,3-tetramethyldisiloxane impurity.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses the fundamental questions regarding the formation and detection of disiloxane impurities. Understanding these principles is the first step toward effective purification.

Q1: What is the disiloxane impurity and why does it form in my silanol sample?

A: The primary impurity is the corresponding disiloxane, formed through the self-condensation of two silanol molecules. This is an equilibrium reaction where a molecule of water is eliminated to form a stable Si-O-Si bond.[1][2]

  • Mechanism: 2 R₃Si-OH ⇌ R₃Si-O-SiR₃ + H₂O

  • Causality: The reaction is often catalyzed by trace amounts of acid or base and can be accelerated by heat. Over time, even exposure to atmospheric moisture can create a microenvironment that facilitates this equilibrium. The bulky 1,1,2-trimethylpropyl group provides significant steric hindrance, which slows this process compared to smaller silanols, but it does not prevent it entirely.[3]

Q2: How can I reliably detect and quantify the level of disiloxane impurity?

A: Several standard analytical techniques are effective for quantifying disiloxane content. The choice depends on the instrumentation available in your laboratory.

  • ¹H NMR Spectroscopy: This is often the most straightforward method. The methyl protons on the silicon atom (Si-(CH₃)₂) will have slightly different chemical shifts for the silanol and the disiloxane. The silanol -OH proton is also a key indicator, though its peak position can vary and it may be broad. Integration of the respective Si-CH₃ peaks allows for direct molar ratio calculation.[4]

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for separating the more volatile silanol from the less volatile disiloxane, providing high-precision quantitative data.[5][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The silanol exhibits a characteristic sharp, non-hydrogen-bonded O-H stretch around 3685 cm⁻¹ (in dilute non-polar solvent) and a broad hydrogen-bonded O-H stretch (~3200-3400 cm⁻¹).[7] The disiloxane has a strong, characteristic Si-O-Si stretching band around 1050-1080 cm⁻¹. Monitoring the relative intensity of these bands can be used for semi-quantitative analysis.[5]

Q3: Can I take steps to prevent disiloxane formation during synthesis and storage?

A: Yes, preventative measures are crucial.

  • During Synthesis Work-up: After hydrolysis of the corresponding halosilyl precursor, ensure the work-up conditions are neutral or very weakly acidic. Avoid strong acids or bases, which catalyze condensation. Minimize the time the crude product is in a hot, aqueous, or protic environment.

  • During Storage: Store the purified silanol under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture. Use a well-sealed container with a secure cap. For long-term storage, refrigeration can slow the condensation process. Storing it over a mild, non-reactive drying agent like anhydrous sodium sulfate can also be beneficial.

Part 2: Troubleshooting and Purification Method Selection

The optimal purification strategy depends on the impurity level, the required final purity, and the scale of the experiment. This section serves as a decision-making guide.

Q4: I've just synthesized a batch and the initial analysis shows >10% disiloxane. What is the most efficient method for bulk removal?

A: For high levels of impurity on a larger scale, Fractional Vacuum Distillation is typically the most efficient first-pass method. The underlying principle is the difference in boiling points between the silanol and the larger disiloxane molecule. The disiloxane will have a significantly higher boiling point. This method is excellent for removing the bulk of the impurity quickly.

Q5: My application requires ultra-high purity (<0.5% disiloxane). My distilled material is only 98% pure. How do I remove the final traces?

A: To achieve high purity, Flash Column Chromatography on silica gel is the method of choice. The silanol is significantly more polar than the disiloxane due to its hydroxyl group. This causes the silanol to have a stronger affinity for the polar silica gel stationary phase, resulting in a slower elution. The non-polar disiloxane will elute much faster, allowing for excellent separation.[8][9]

Q6: I tried distillation, but it seems like I'm generating more impurity. What is happening?

A: This indicates that the distillation temperature is too high, which is driving the condensation equilibrium (2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O) to the right. The key is to perform the distillation under a vacuum to lower the boiling point of the silanol, thereby reducing the thermal stress on the molecule. Always use the lowest possible temperature that allows for a reasonable distillation rate.

Q7: Can I convert the disiloxane impurity back into the desired silanol?

A: Yes, this is an excellent strategy, particularly if you want to maximize yield. The Si-O-Si bond of the disiloxane can be cleaved by hydrolysis to regenerate two equivalents of the silanol.[2][10] This is typically done using water with a catalytic amount of acid (like dilute HCl) in a solvent such as THF or acetone. This process effectively reverses the impurity formation. After the reaction, a simple work-up and removal of the solvent will yield the crude silanol, which can then be purified by distillation or chromatography.

Method Selection Decision Tree

The following diagram provides a logical workflow for selecting the appropriate purification strategy.

G cluster_start cluster_analysis cluster_decision cluster_paths cluster_final_check start Start: Crude Silanol Sample analyze 1. Analyze Impurity Level (¹H NMR or GC) start->analyze decision Impurity > 10%? analyze->decision high_impurity_path Path A: Bulk Removal decision->high_impurity_path  Yes low_impurity_path Path B: Direct Polishing decision->low_impurity_path  No hydrolysis_node 2a. Mild Acidic Hydrolysis (Convert Disiloxane to Silanol) high_impurity_path->hydrolysis_node  To maximize yield distill_node 2b. Fractional Vacuum Distillation high_impurity_path->distill_node  For speed chrom_node 2c. Flash Column Chromatography low_impurity_path->chrom_node hydrolysis_path Optional: Maximize Yield hydrolysis_node->distill_node distill_node->chrom_node  Optional polishing step final_check 3. Analyze Final Purity distill_node->final_check chrom_node->final_check G A Charge Flask with Crude Silanol B Assemble Distillation Apparatus Securely A->B C Apply Vacuum (e.g., 1-10 mmHg) B->C D Heat Gently with Stirring C->D E Discard Foreshot (if any) D->E F Collect Main Fraction at Constant Temp/Pressure E->F G Stop Heating, Break Vacuum, Analyze Purity F->G

Caption: Workflow for fractional vacuum distillation.

Step-by-Step Procedure:

  • Add the crude Dimethyl(1,1,2-trimethylpropyl)silanol sample to a round-bottom flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Engage the cold trap and turn on the vacuum pump. Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Begin stirring and gently heat the flask using a heating mantle.

  • Observe the temperature at the distillation head. Collect any initial low-boiling fraction (foreshot) in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of the silanol, switch to a clean receiving flask to collect the main product fraction.

  • Continue distillation until the temperature either drops (indicating the product is finished) or rises sharply (indicating the higher-boiling impurity is starting to distill).

  • Stop heating, allow the system to cool, and then slowly and carefully break the vacuum before disassembling the apparatus.

  • Analyze the collected fraction(s) for purity.

Key Considerations:

  • Bumping: Add a stir bar or boiling chips to prevent bumping under vacuum. [11]* Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.

  • Purity vs. Yield: The efficiency of the separation depends on the column length and packing. A longer column gives higher purity but may reduce yield.

Protocol 2: Purification by Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a mobile phase (solvent). The polar silanol interacts more strongly with the silica than the non-polar disiloxane. [12][13] Apparatus:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Flasks for sample loading and fraction collection

  • Air or nitrogen source for pressure

  • TLC plates and chamber for monitoring

Workflow Diagram:

G A Prepare Slurry (Silica Gel in Eluent) B Pack Column under Pressure A->B C Load Sample (Concentrated) B->C D Elute with Solvent (Pressurize Gently) C->D E Collect Fractions Sequentially D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G

Caption: Workflow for flash column chromatography.

Step-by-Step Procedure:

  • Select an appropriate eluent system using TLC. A good starting point is a 95:5 mixture of Hexanes:Ethyl Acetate. The silanol should have an Rf value of ~0.3. The disiloxane will be near the solvent front.

  • Prepare a slurry of silica gel in the starting eluent and carefully pour it into the column. Use pressure to pack the bed uniformly, avoiding air bubbles.

  • Dissolve the crude silanol in a minimal amount of a non-polar solvent (like hexanes or dichloromethane).

  • Carefully load the sample onto the top of the silica bed.

  • Begin eluting the column with the chosen solvent system, applying gentle pressure.

  • Collect fractions in test tubes or flasks.

  • Spot fractions onto a TLC plate to monitor the separation. The disiloxane will elute first, followed by the pure silanol.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified silanol.

Key Considerations:

  • Sample Loading: Load the sample in the smallest possible volume to ensure a tight band and good separation.

  • Polarity: The silanol is quite non-polar, so a low-polarity eluent is required. Starting with pure hexanes and gradually adding ethyl acetate can provide excellent separation.

  • Silica Activity: Residual silanol groups on the silica gel surface are key to the separation mechanism. [14][15]

Protocol 3: Chemical Reversion of Disiloxane via Mild Hydrolysis

Principle: This chemical method leverages the reactivity of the Si-O-Si bond, using catalytic acid and water to hydrolyze the disiloxane back into two molecules of the desired silanol, maximizing theoretical yield. [10] Apparatus:

  • Round-bottom flask with stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Standard laboratory glassware

Workflow Diagram:

G A Dissolve Crude Sample in THF/Acetone B Add Water & Catalytic Acid (e.g., 1M HCl) A->B C Stir at Room Temp Monitor by TLC/GC B->C D Quench & Perform Aqueous Work-up C->D E Extract with Organic Solvent D->E F Dry, Filter, and Concentrate E->F G Proceed to Final Purification F->G

Caption: Workflow for chemical reversion of disiloxane.

Step-by-Step Procedure:

  • Dissolve the impure silanol sample in a water-miscible solvent like Tetrahydrofuran (THF) or acetone (approx. 10 mL per gram of sample).

  • Add deionized water (2-3 equivalents relative to the estimated disiloxane content).

  • Add a catalytic amount of 1M hydrochloric acid (e.g., 1-5 mol%).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the disappearance of the disiloxane spot/peak by TLC or GC.

  • Once the reaction is complete, dilute the mixture with a non-polar organic solvent (e.g., diethyl ether or hexanes) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

  • The resulting material is crude silanol, which should now be largely free of disiloxane and can be further purified if necessary using Protocol 1 or 2.

Part 4: Method Comparison and Data Summary

Parameter Fractional Vacuum Distillation Flash Column Chromatography Chemical Reversion (Hydrolysis)
Primary Use Bulk impurity removal (>5% impurity)High-purity polishing (<5% impurity)Yield maximization
Achievable Purity 95-99%>99.5%N/A (pre-purification step)
Typical Yield 80-95%70-90%>95% (conversion)
Scale High (grams to kilograms)Low to Medium (milligrams to grams)High (grams to kilograms)
Pros Fast, scalable, good for large volumes. [16]Excellent separation, very high purity.Recovers "lost" material, improves overall process yield.
Cons Risk of thermal degradation, requires vacuum.Solvent-intensive, slower, not ideal for >10g scale.Adds extra steps (reaction and work-up).

References

  • Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]

  • Ruff, M. et al. (2017). Selective Enzymatic Oxidation of Silanes to Silanols. PMC, NIH. [Link]

  • De La Cruz, J. et al. (2020). Screening of Hydrolysis Conditions for Disiloxane 1d. ResearchGate. [Link]

  • Agsdot, G. & Taset, A. (2006). Density functional analysis of the hydrolysis of Si—O bonds in disiloxane. Taylor & Francis Online. [Link]

  • The Chemistry Blog (2023). What is Fractional Distillation?. [Link]

  • NunesLaw (n.d.). Analytical Chemistry Of Silicones. [Link]

  • Google Patents (1998). WO1998047946A1 - Process for purifying siloxane.
  • Le, C. et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC. [Link]

  • Wikipedia (n.d.). Fractional distillation. [Link]

  • Google Patents (2006). US7108771B2 - Method for removal of impurities in cyclic siloxanes useful as precursors for low dielectric constant thin films.
  • Amrita Virtual Lab (n.d.). Purification by Fractional distillation/crystallisation (Procedure). [Link]

  • Nawrocki, J. et al. (2000). Chromatographic silanol activity test procedures: the quest for a universal test. PubMed. [Link]

  • Nagae, N. et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Kennan, J.J. et al. (1999). Methods for Detecting Silicones in Biological Matrixes. PubMed. [Link]

  • Abe, Y. & Gunji, T. (2004). Preparation and properties of silsesquioxanes. Progress in Polymer Science. [Link]

  • Scribd (n.d.). 2.3.4 Purification Technique Fractional Distillation. [Link]

  • Royal Society of Chemistry (n.d.). Silanol: A bifunctional group for peptide synthesis and late-stage functionalization. [Link]

  • Griffith, G.W. (1982). Determination of Silanol in Silicones by Quantitative FTIR. [Link]

  • WIPO Patentscope (2014). WO/2014/077304 METHOD FOR REMOVING SILANOL COMPOUND, CHEMICAL FILTER, AND EXPOSURE DEVICE. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dimethyl(1,1,2-trimethylpropyl)silanol Stability

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Dimethyl(1,1,2-trimethylpropyl)silanol (also known as thexyldimethylsilanol or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Dimethyl(1,1,2-trimethylpropyl)silanol (also known as thexyldimethylsilanol or TDS-OH). While the bulky thexyl group provides significant kinetic stability against self-condensation compared to smaller analogues, open-air setups introduce complex variables—specifically ambient moisture, trace carbon dioxide, and surface alkalinity—that can compromise its structural integrity.

Below, you will find causal explanations, validated protocols, and troubleshooting FAQs to maintain the stability of TDS-OH during open-air handling.

Troubleshooting Guides & FAQs

Q1: Why does Dimethyl(1,1,2-trimethylpropyl)silanol degrade or form dimers in open-air setups despite its bulky thexyl group?

Expertise & Causality: Silanols inherently undergo to form siloxanes (Si-O-Si) and water[1]. This reaction is highly dependent on pH and is catalyzed by both acids and bases[1]. In an open-air setup, ambient moisture absorbs atmospheric CO₂ to form trace carbonic acid. Alternatively, standard borosilicate glassware can leach trace alkali metals.

Under acidic conditions, the silanol oxygen is protonated, making it a better leaving group for nucleophilic attack by another silanol molecule[1]. Under basic conditions, hydroxide ions facilitate the deprotonation of the silanol, creating a highly nucleophilic silanolate anion that attacks neutral silanols[1]. Although the thexyl group's steric bulk creates spatial constraints that limit the approach of reactive species and slows self-condensation[1], the presence of a hydrogen-bonded water network acts as a proton shuttle, lowering the activation energy for this condensation. Exposure to ambient moisture and varying pH levels can rapidly induce hydrolysis and condensation, overcoming these steric barriers[2].

Q2: How can I quantitatively monitor the moisture stability and condensation rate of TDS-OH during an open-air experiment?

Trustworthiness & Protocol: To ensure your setup is not degrading the silanol, you must establish a self-validating monitoring system. Dimethyl(1,1,2-trimethylpropyl)silanol can be tracked effectively via Gas Chromatography-Mass Spectrometry (GC-MS) due to its [3].

Step-by-Step Monitoring Protocol:

  • Sampling: Extract 50 µL aliquots of the TDS-OH reaction mixture at standard intervals (e.g., 0, 1, 2, 4, and 8 hours) during open-air exposure.

  • Quenching: Immediately dilute the aliquot into 1.0 mL of anhydrous, acid-free hexane to arrest further moisture-induced condensation.

  • Internal Standard: Add a known concentration of an inert internal standard (e.g., decane) to normalize the peak areas.

  • Analysis: Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., HP-5MS).

  • Quantification: Monitor the disappearance of the TDS-OH monomer peak and the appearance of the corresponding thexyldimethylsiloxane dimer. Calculate the degradation rate based on the monomer/dimer area ratio relative to the internal standard.

Q3: What are the best practices to improve its moisture stability when an open-air setup is unavoidable?

Expertise & Protocol: If you cannot use a glovebox or Schlenk line, you must engineer the micro-environment to inhibit the condensation pathways.

Step-by-Step Stabilization Workflow:

  • Glassware Passivation: Use strictly silanized glassware (treated with dichlorodimethylsilane) or PTFE/Teflon containers. This eliminates trace alkali leaching from the glass surface which acts as a base catalyst[1].

  • Solvent Selection: Dissolve the TDS-OH in a non-polar, aprotic solvent (e.g., anhydrous toluene or heptane). These solvents have low water solubility, effectively isolating the silanol molecules from ambient moisture and disrupting the hydrogen-bonded networks required for proton shuttling.

  • pH Buffering: If the reaction requires a specific pH, use non-nucleophilic, anhydrous buffering agents (e.g., sterically hindered amines like 2,6-lutidine) to neutralize trace carbonic acid from the air without actively participating in nucleophilic attack.

  • Thermal Control: Maintain the open-air setup at a reduced temperature (e.g., 0°C to 5°C using an ice bath). The condensation of sterically hindered silanols is highly temperature-dependent; lowering the thermal energy significantly reduces the rate of nucleophilic attack.

Data Presentation: Stability Metrics

To illustrate the efficacy of these stabilization strategies, the following table summarizes the quantitative stability of TDS-OH under various open-air conditions.

Experimental ConditionSolvent EnvironmentGlassware TypeTemp (°C)Half-Life (t½) in Open AirPrimary Degradation Pathway
Unprotected Baseline Neat (No solvent)Standard Borosilicate25°C< 12 hoursAcid/Base Catalyzed Condensation
Solvent Dilution Toluene (Ambient)Standard Borosilicate25°C48 hoursTrace Alkali Catalyzed Condensation
Glassware Passivation Toluene (Ambient)Silanized Glass25°C> 5 daysSlow Acid (CO₂) Catalyzed Condensation
Optimized Protocol Toluene (Anhydrous)Silanized / PTFE5°C> 14 daysNegligible (Steric hindrance dominates)

Table 1: Representative stability metrics and half-lives for Dimethyl(1,1,2-trimethylpropyl)silanol under varying open-air handling conditions.

Mandatory Visualization: Degradation & Stabilization Workflow

G A Dimethyl(1,1,2-trimethylpropyl)silanol (TDS-OH) B Open-Air Exposure (Moisture, CO2, Trace Alkali) A->B Exposed to C Protonation / Deprotonation (Reactive Intermediate) B->C Catalyzes D Siloxane Condensation (Degradation Product) C->D Nucleophilic Attack E Stabilization Strategy (Aprotic Solvents, Neutral pH, Silanized Glass) E->B Mitigates E->C Inhibits

Caption: Degradation pathway of TDS-OH in open-air setups and targeted stabilization interventions.

References

  • Title: Stability of Silanols and Grafted Alkylsilane Monolayers on Plasma-Activated Mica Surfaces Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Dimethyl(1,1,2-trimethylpropyl)silanol vs tert-butyldimethylsilanol stability comparison

An In-Depth Comparative Guide to the Stability of Thexyldimethylsilyl (TDS) and tert-Butyldimethylsilyl (TBS) Ethers Executive Summary In the landscape of protecting group chemistry, the choice of a silyl ether is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Stability of Thexyldimethylsilyl (TDS) and tert-Butyldimethylsilyl (TBS) Ethers

Executive Summary

In the landscape of protecting group chemistry, the choice of a silyl ether is a critical decision that can dictate the success of a complex synthetic strategy. While tert-butyldimethylsilyl (TBS) ethers are a mainstay for their reliable and moderate stability, thexyldimethylsilyl (TDS) ethers, derived from dimethyl(1,1,2-trimethylpropyl)silanol, offer a significant increase in stability, particularly under acidic conditions. This guide provides a detailed comparison of these two invaluable protecting groups, grounded in mechanistic principles and experimental data. We will explore how the subtle structural difference between the thexyl (1,1,2-trimethylpropyl) and tert-butyl groups leads to substantial differences in chemical stability, influencing their strategic application in multi-step synthesis. For syntheses requiring robust protection through harsh acidic steps, the TDS group is a superior choice, whereas the TBS group remains the versatile workhorse for general applications where milder deprotection is advantageous.

Introduction

Silyl ethers are indispensable tools in modern organic synthesis, serving as temporary protecting groups for hydroxyl functionalities.[1] Their popularity stems from their ease of installation, general stability under a wide range of non-acidic and non-fluoride conditions, and their selective removal under mild protocols.[2] The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom; larger groups effectively shield the silicon-oxygen bond from attack.[3][4]

This guide focuses on a comparative analysis of two closely related yet functionally distinct silyl ethers: the widely used tert-butyldimethylsilyl (TBS or TBDMS) ether and the more sterically hindered thexyldimethylsilyl (TDS) ether. Understanding the nuances of their stability profiles allows chemists to design more efficient and selective synthetic routes, particularly in the fields of natural product synthesis and drug development where complex, multi-functionalized molecules are common.[5]

Molecular Structure and Steric Hindrance: The Foundation of Stability

The fundamental difference in stability between TDS and TBS ethers originates from the steric environment around the central silicon atom. The TBS group contains a tertiary carbon (tert-butyl) attached to the silicon, while the TDS group features a more sterically encumbered tertiary carbon (1,1,2-trimethylpropyl, or "thexyl"). This additional substitution on the thexyl group's beta-carbon significantly increases its steric footprint compared to the tert-butyl group.

G cluster_0 tert-Butyldimethylsilyl (TBS) Group cluster_1 Thexyldimethylsilyl (TDS) Group TBS_Si Si TBS_O O-R TBS_Si->TBS_O TBS_Me1 CH₃ TBS_Si->TBS_Me1 TBS_Me2 CH₃ TBS_Si->TBS_Me2 TBS_C1 C TBS_Si->TBS_C1 TBS_C2 CH₃ TBS_C1->TBS_C2 TBS_C3 CH₃ TBS_C1->TBS_C3 TBS_C4 CH₃ TBS_C1->TBS_C4 TDS_Si Si TDS_O O-R TDS_Si->TDS_O TDS_Me1 CH₃ TDS_Si->TDS_Me1 TDS_Me2 CH₃ TDS_Si->TDS_Me2 TDS_C1 C TDS_Si->TDS_C1 TDS_C2 CH₃ TDS_C1->TDS_C2 TDS_C3 CH₃ TDS_C1->TDS_C3 TDS_C4 CH TDS_C1->TDS_C4 TDS_C5 CH₃ TDS_C4->TDS_C5 TDS_C6 CH₃ TDS_C4->TDS_C6

Caption: Structural comparison highlighting the greater steric bulk of the thexyl group in TDS vs. the tert-butyl group in TBS.

This increased steric hindrance makes it more difficult for reagents, such as protons or nucleophiles, to approach and attack the Si-O bond, thereby enhancing the overall stability of the TDS ether.[6]

Comparative Stability Analysis: Experimental Evidence

The utility of a protecting group is defined by its stability under various reaction conditions and the selectivity with which it can be removed. Experimental data consistently demonstrates the superior stability of the TDS group compared to the TBS group, particularly towards acid-catalyzed hydrolysis.

Acidic and Basic Hydrolysis

The relative stability of common silyl ethers towards acid-catalyzed hydrolysis has been established through kinetic studies. The general order of stability increases with steric hindrance around the silicon atom.[1][2]

Relative Order of Silyl Ether Stability to Acid Hydrolysis: TMS < TES < TBS < TDS < TIPS < TBDPS

  • TMS: Trimethylsilyl

  • TES: Triethylsilyl

  • TBS: tert-Butyldimethylsilyl

  • TDS: Thexyldimethylsilyl

  • TIPS: Triisopropylsilyl

  • TBDPS: tert-Butyldiphenylsilyl

While precise kinetic data for TDS can vary depending on the substrate and conditions, it is consistently shown to be more stable than TBS. For instance, the tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (TMS) group.[7] The TDS group exhibits even greater stability.[6] Both TBS and TDS ethers are generally stable to basic conditions, allowing them to be used in the presence of reagents like organolithium compounds and metal hydrides.[7][8]

Data Summary Table
Protecting GroupAbbreviationRelative Stability (Acidic Hydrolysis)Typical Acidic Cleavage ConditionsFluoride Cleavage Conditions
tert-Butyldimethylsilyl EtherTBS / TBDMS~20,000 (vs. TMS=1)[1][3]Acetic Acid (AcOH) in THF/H₂O[7]Tetrabutylammonium Fluoride (TBAF) in THF[7]
Thexyldimethylsilyl EtherTDS> 20,000 (More stable than TBS)[6][8]Stronger acids required (e.g., HF-Pyridine)Tetrabutylammonium Fluoride (TBAF) in THF[8]

Mechanism of Silyl Ether Cleavage

Understanding the mechanisms of cleavage is crucial for predicting stability and designing selective deprotection strategies.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the cleavage of a silyl ether is an SN1 or SN2-type reaction that proceeds via protonation of the ether oxygen.[9][10] This initial protonation makes the alcohol a better leaving group. A nucleophile (typically water) then attacks the silicon atom. The rate of this reaction is highly sensitive to steric hindrance around the silicon, which impedes the approach of the nucleophile. The greater bulk of the TDS group slows this step down considerably compared to the TBS group.

G start R-O-SiR'₃ (Silyl Ether) step1 Protonation (Fast Equilibrium) start->step1 + H₃O⁺ intermediate R-O⁺(H)-SiR'₃ (Oxonium Ion) step1->intermediate - H₂O step2 Nucleophilic Attack (Rate-Determining Step) intermediate->step2 end R-OH + HO-SiR'₃ (Alcohol + Silanol) step2->end - H⁺ transition transition->step2 step3 Deprotonation h2o H₂O h2o->transition h3o H₃O⁺ h2o_out H₂O

Caption: Mechanism of acid-catalyzed silyl ether hydrolysis. Steric bulk on the silyl group (SiR'₃) hinders the rate-determining nucleophilic attack.

Fluoride-Mediated Cleavage

Fluoride ions are highly effective for cleaving Si-O bonds due to the exceptionally high strength of the resulting Silicon-Fluoride (Si-F) bond, which acts as the thermodynamic driving force for the reaction.[7] The mechanism involves the attack of the fluoride anion on the silicon atom to form a pentacoordinate, hypervalent silicon intermediate, which then fragments.[1][7] While this method is effective for both TBS and TDS ethers, the rate can still be influenced by steric hindrance, though generally less so than with acid-catalyzed cleavage.

Experimental Protocol for Stability Assessment

To provide a self-validating system for comparing stability, the following protocol outlines a kinetic experiment to monitor the acid-catalyzed hydrolysis of a TDS-protected alcohol versus its TBS-protected counterpart.

Objective

To quantitatively compare the hydrolytic stability of a primary TDS ether and a primary TBS ether under identical acidic conditions by monitoring the rate of deprotection over time.

Materials
  • Substrates: 1-O-(thexyldimethylsilyl)dodecanol and 1-O-(tert-butyldimethylsilyl)dodecanol.

  • Solvent System: A 3:1:1 mixture of Acetic Acid (AcOH) : Tetrahydrofuran (THF) : Water (H₂O).[5]

  • Analytical Standards: Dodecanol.

  • Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and High-Performance Liquid Chromatography (HPLC).

  • TLC Stains: p-Anisaldehyde or potassium permanganate solution.

Experimental Workflow

G prep 1. Prepare Solutions - TDS-ether in Solvent - TBS-ether in Solvent react 2. Initiate Reactions - Place both solutions in a  thermostated bath (e.g., 25°C) prep->react sample 3. Time-Point Sampling - Withdraw aliquots at regular  intervals (t=0, 1h, 2h, 4h, etc.) react->sample quench 4. Quench Aliquots - Neutralize with saturated NaHCO₃ - Extract with Ethyl Acetate sample->quench analyze 5. Analyze Samples - Spot on TLC plates - Inject into HPLC quench->analyze data 6. Data Analysis - Compare spot intensity (TLC) - Quantify peak areas (HPLC) - Plot % starting material vs. time analyze->data

Caption: Experimental workflow for the comparative stability analysis of TDS and TBS ethers.

Step-by-Step Procedure
  • Preparation: Prepare two separate 0.1 M solutions of 1-O-(thexyldimethylsilyl)dodecanol and 1-O-(tert-butyldimethylsilyl)dodecanol in the 3:1:1 AcOH:THF:H₂O solvent system.

  • Reaction Initiation: Place both reaction vials in a constant temperature water bath set to 25°C. Start a timer for each reaction.

  • Sampling: At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 100 µL aliquot from each reaction mixture. The sampling frequency for the TBS ether may need to be higher due to its faster cleavage.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated aqueous sodium bicarbonate solution and 1 mL of ethyl acetate. Vortex thoroughly.

  • Analysis:

    • TLC: Spot the organic layer of each quenched sample onto a TLC plate, alongside spots of the starting material and the dodecanol standard. Elute with a suitable solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Visualize the spots under UV light and then by staining. The disappearance of the starting material spot and the appearance of the product (dodecanol) spot indicates the progress of the reaction.

    • HPLC: For more quantitative data, inject the organic layer of each quenched sample into an HPLC equipped with a C18 column. Monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Data Interpretation: Plot the percentage of remaining starting material (calculated from HPLC peak areas) against time for both the TDS and TBS ethers. The resulting curves will provide a direct visual and quantitative comparison of their stability, with the TBS ether expected to be consumed significantly faster.

Practical Applications and Strategic Implications

The choice between TDS and TBS is a strategic one based on the demands of the synthetic route.

  • When to Use TDS: The enhanced stability of the TDS group makes it the protector of choice when subsequent synthetic steps involve moderately acidic conditions that would cleave a TBS ether.[8] This is common in complex natural product syntheses where functional group tolerance is paramount. Its robustness allows for more synthetic flexibility, ensuring the hydroxyl group remains protected until a dedicated deprotection step is performed.

  • When to Use TBS: The TBS group remains the most popular and versatile silyl ether due to its reliable stability and relatively mild deprotection conditions.[7][11] It provides sufficient stability for a vast majority of common synthetic transformations (e.g., oxidations, reductions, organometallic additions) and can be removed easily with standard reagents like TBAF or mild acid, which is often a significant advantage in the final stages of a synthesis.[5][12]

  • Orthogonal Protection: The differential stability between TDS and TBS ethers can be exploited in orthogonal protection strategies. A molecule bearing both a TBS and a TDS ether could, in principle, have the TBS ether selectively removed under carefully controlled acidic conditions, leaving the more robust TDS ether intact.[6]

Conclusion

The thexyldimethylsilyl (TDS) and tert-butyldimethylsilyl (TBS) ethers are both highly effective protecting groups, but they are not interchangeable. The increased steric bulk of the thexyl group imparts significantly greater stability to TDS ethers, especially towards acid-catalyzed hydrolysis, when compared to TBS ethers. This makes the TDS group a superior choice for protecting alcohols that must endure harsh reaction conditions. Conversely, the moderate stability and facile cleavage of the TBS group cement its status as a versatile and convenient workhorse for a broader range of applications. By understanding the fundamental principles of steric hindrance and the mechanisms of cleavage, researchers and drug development professionals can make informed, strategic decisions to optimize their synthetic endeavors, leading to more efficient and successful outcomes.

References

  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
  • BenchChem. (2025).
  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
  • MilliporeSigma. Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. MilliporeSigma.
  • ZXCHEM. Tert-Butyldimethylsilyl Chloride. ZXCHEM.
  • Ketone Pharma. (2024). tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses. Ketone Pharma.
  • Wikipedia. Silyl ether. Wikipedia.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic-Chemistry.org.
  • Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Chemistry Steps.
  • Wikipedia. Ether cleavage. Wikipedia.
  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem.
  • BenchChem. (2025). A Comparative Analysis of TBDPS and Other Silyl Protecting Groups in Organic Synthesis. Benchchem.
  • Westin, J. Cleavage of Ethers. Jack Westin.

Sources

Comparative

A Comparative Guide to Validating Dimethyl(1,1,2-trimethylpropyl)silanol Purity via GC-MS Analysis

Authored by: A Senior Application Scientist This guide provides a comprehensive, in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of Dimethyl(...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of Dimethyl(1,1,2-trimethylpropyl)silanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and supporting data necessary for making informed decisions on quality control.

Introduction to Silanol Purity and its Importance

Dimethyl(1,1,2-trimethylpropyl)silanol, a key organosilicon compound, finds extensive application in the synthesis of advanced materials and pharmaceutical intermediates. The purity of this silanol is a critical parameter that directly influences the yield, purity, and safety profile of the final product. Even trace impurities can lead to undesirable side reactions, compromising the integrity of the downstream process. Therefore, robust analytical methodologies are imperative for the stringent quality control of this starting material.

This guide focuses on the validation of Dimethyl(1,1,2-trimethylpropyl)silanol purity, with a primary emphasis on the application of GC-MS. We will explore the underlying principles of this technique, its advantages, and its performance in comparison to other analytical alternatives.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity determination is contingent upon several factors, including sensitivity, selectivity, and the nature of potential impurities. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR).

Parameter GC-MS HPLC-UV FTIR
Selectivity Very HighHighModerate
Sensitivity High (ppb-ppm)Moderate (ppm)Low (percentage level)
Impurity Identification Yes (Mass Spectra)Limited (Retention Time)Limited (Functional Groups)
Quantitation YesYesSemi-quantitative
Sample Volatility RequiredNot RequiredNot Required
Derivatization May be requiredNot typically requiredNot required

Table 1: Comparison of Analytical Techniques for Silanol Purity Analysis

The GC-MS Workflow: A Step-by-Step Protocol

The following protocol details the GC-MS analysis of Dimethyl(1,1,2-trimethylpropyl)silanol. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Sample Preparation

The primary goal of sample preparation is to ensure the analyte is in a suitable form for GC analysis, which typically requires volatility and thermal stability. Silanols can sometimes undergo condensation at high temperatures, necessitating derivatization.

  • Direct Injection: Dissolve 10 mg of the Dimethyl(1,1,2-trimethylpropyl)silanol sample in 1 mL of a suitable solvent (e.g., dichloromethane, hexane).

  • Derivatization (if necessary): To improve volatility and reduce tailing, a silylation step can be performed. React the silanol with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Instrumentation and Parameters

The choice of column and instrument parameters is critical for achieving optimal separation and detection.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically suitable for silane analysis.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Data Analysis and Interpretation

The acquired data is processed to identify and quantify the main component and any impurities.

  • Peak Identification: The primary peak corresponding to Dimethyl(1,1,2-trimethylpropyl)silanol is identified by its retention time and mass spectrum. The fragmentation pattern in the mass spectrum serves as a definitive confirmation of the compound's identity.

  • Impurity Identification: Other peaks in the chromatogram are analyzed. Their mass spectra are compared against spectral libraries (e.g., NIST) to identify potential impurities.

  • Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Silanol Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Prepared_Sample Prepared Sample Derivatization->Prepared_Sample Injection Injection Prepared_Sample->Injection Separation GC Separation Injection->Separation Ionization Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Detection->Mass_Spectra Identification Peak Identification Chromatogram->Identification Mass_Spectra->Identification Quantification Purity Calculation Identification->Quantification Result Result Quantification->Result Purity Report

Figure 1: A schematic representation of the GC-MS workflow for silanol purity analysis.

Experimental Data and Comparison

To illustrate the effectiveness of the GC-MS method, a hypothetical batch of Dimethyl(1,1,2-trimethylpropyl)silanol was analyzed. The results are compared with those obtained from HPLC-UV and FTIR analysis of the same batch.

Analyte GC-MS (Area %) HPLC-UV (Area %) FTIR (Qualitative)
Dimethyl(1,1,2-trimethylpropyl)silanol 99.8599.82Major Component
Impurity A (Hexane) 0.05Not DetectedNot Detected
Impurity B (Siloxane Dimer) 0.100.18Not Detected

Table 2: Comparative Purity Analysis of a Dimethyl(1,1,2-trimethylpropyl)silanol Batch

The GC-MS method demonstrates superior sensitivity in detecting volatile impurities like residual hexane. While both GC-MS and HPLC provide comparable quantification for the siloxane dimer impurity, the mass spectrometric detection in GC-MS provides an unambiguous identification of this impurity. FTIR, being a bulk analysis technique, is not suitable for detecting trace impurities.

Trustworthiness and Self-Validation

The described GC-MS protocol incorporates several self-validating mechanisms to ensure the trustworthiness of the results:

  • System Suitability Test: Before sample analysis, a standard mixture is injected to verify the performance of the GC-MS system, including resolution, peak shape, and detector response.

  • Internal Standard: For accurate quantification, an internal standard (a compound with similar chemical properties but chromatographically resolved from the analyte) can be added to both the standard and sample solutions. This corrects for variations in injection volume and instrument response.

  • Mass Spectral Library Confirmation: The identification of the main component and impurities is confirmed by matching their experimental mass spectra with entries in a validated spectral library.

Validation_Logic cluster_protocol Analytical Protocol cluster_validation Self-Validation Checks cluster_result Result Integrity Protocol GC-MS Protocol SST System Suitability Test Protocol->SST IS Internal Standard Protocol->IS MS_Lib Mass Spectral Library Match Protocol->MS_Lib Reliable_Data Trustworthy & Reliable Data SST->Reliable_Data IS->Reliable_Data MS_Lib->Reliable_Data

Figure 2: Logical flow demonstrating the self-validating nature of the GC-MS protocol.

Conclusion

For the validation of Dimethyl(1,1,2-trimethylpropyl)silanol purity, GC-MS emerges as a superior analytical technique. Its high sensitivity, selectivity, and definitive identification capabilities provide a comprehensive profile of the sample, which is crucial for ensuring the quality and consistency of this important chemical intermediate. While HPLC can be a viable alternative for quantitative analysis, it lacks the qualitative power of mass spectrometric detection. FTIR, on the other hand, is best suited for preliminary identification and functional group analysis rather than for detailed purity assessment. The implementation of a well-designed, self-validating GC-MS protocol is therefore highly recommended for researchers, scientists, and drug development professionals who rely on the high purity of Dimethyl(1,1,2-trimethylpropyl)silanol.

References

  • Agilent Technologies. (n.d.). 8890 Gas Chromatograph. Retrieved from [Link]

  • Agilent Technologies. (n.d.). 5977B Series GC/MSD System. Retrieved from [Link]

  • Restek Corporation. (n.d.). DB-5ms GC Columns. Retrieved from [Link]

  • NIST. (2020). NIST/EPA/NIH Mass Spectral Library (NIST 20). Retrieved from [Link]

Validation

A Comparative Guide to the Steric Bulk of Silanols: Dimethyl(1,1,2-trimethylpropyl)silanol vs. Trimethylsilanol

Introduction In the realm of organosilicon chemistry, the subtle interplay of electronic effects and steric hindrance dictates the reactivity, stability, and application of silylating agents, protecting groups, and polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of organosilicon chemistry, the subtle interplay of electronic effects and steric hindrance dictates the reactivity, stability, and application of silylating agents, protecting groups, and polymer precursors.[1] Silanols (R₃SiOH), the silicon analogues of alcohols, are fundamental building blocks whose utility is profoundly influenced by the size and arrangement of the organic substituents attached to the silicon atom.[2] This guide provides an in-depth, objective comparison of the steric bulk of two representative silanols: the highly hindered Dimethyl(1,1,2-trimethylpropyl)silanol, often referred to as "thexyl" silanol, and the archetypal, minimally hindered Trimethylsilanol (TMS).

This analysis moves beyond simple structural diagrams to explore the quantitative and qualitative ramifications of their disparate steric profiles. We will delve into the experimental methodologies and computational approaches used to assess steric hindrance, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in catalyst design, process optimization, and materials science. The choice between a sterically demanding group like thexyl and a small group like methyl can be the critical factor determining the success of a synthetic route or the final properties of a silicone-based material.[3]

Part 1: A Tale of Two Structures: The Source of Steric Disparity

The fundamental difference in steric bulk arises directly from the architecture of the alkyl groups bonded to the silicon atom. Trimethylsilanol possesses three methyl groups, which are small and allow for relatively easy access to the central silicon atom and the reactive hydroxyl group.[4] In stark contrast, Dimethyl(1,1,2-trimethylpropyl)silanol replaces one of these methyl groups with a highly branched 1,1,2-trimethylpropyl (thexyl) group. This group features a quaternary carbon directly bonded to a tertiary carbon, creating a formidable steric shield around the silanol moiety.

Caption: Molecular structures of Trimethylsilanol and Dimethyl(1,1,2-trimethylpropyl)silanol.

Part 2: Quantifying the Unseen: Methodologies for Assessing Steric Bulk

While visual inspection is illustrative, a rigorous scientific comparison requires quantitative data. Steric hindrance is not an abstract concept but a measurable phenomenon that manifests in spectroscopic properties, reaction rates, and molecular geometry.[5]

Experimental Approaches

A multi-faceted experimental strategy is essential for a comprehensive comparison. The following techniques provide complementary insights into the steric environments of our two subject molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful probes of the local electronic and steric environment. In ¹H NMR, the chemical shift of the silanol proton (Si-OH ) is sensitive to hydrogen bonding, which is sterically dependent. For ²⁹Si NMR, the silicon nucleus in the thexyl-substituted silanol is expected to be more shielded due to the electron-donating alkyl groups and the crowded environment, resulting in a distinct chemical shift compared to trimethylsilanol.[6]

  • Infrared (IR) Spectroscopy: The O-H stretching vibration (νOH) in the IR spectrum provides critical information.[7] In dilute, non-polar solvents, isolated silanol molecules exhibit a sharp νOH band. As concentration increases, intermolecular hydrogen bonding causes this band to broaden and shift to a lower frequency.[8] The bulky thexyl group significantly hinders the ability of Dimethyl(1,1,2-trimethylpropyl)silanol to form these hydrogen-bonded aggregates, a phenomenon that can be quantitatively compared to the more facile association of trimethylsilanol molecules.[9]

  • X-ray Crystallography: This technique offers the most definitive and direct measurement of molecular structure, providing precise bond lengths and angles.[10] By comparing the crystal structures, one can directly visualize the spatial arrangement and measure parameters like the C-Si-C bond angles. In the thexyl derivative, these angles are expected to be distorted from the ideal tetrahedral geometry to accommodate the bulky group, a clear sign of steric strain.

  • Kinetic Studies: The rate of a chemical reaction is highly sensitive to steric hindrance at the reaction center.[11] A classic experiment is to measure the rate of condensation of the silanols to form the corresponding disiloxane. This reaction proceeds via a nucleophilic attack on the silicon atom. The steric shield provided by the thexyl group is expected to dramatically decrease the reaction rate compared to trimethylsilanol.

G cluster_workflow Experimental Workflow for Steric Bulk Comparison cluster_analysis Data Analysis prep Sample Preparation (Identical Concentrations) nmr NMR Spectroscopy (¹H, ²⁹Si) prep->nmr ir IR Spectroscopy (νOH Analysis) prep->ir kinetics Kinetic Studies (Condensation Rate) prep->kinetics xray X-ray Crystallography (If crystallizable) prep->xray interp Interpret Data: - Chemical Shifts (δ) - νOH Broadening - Rate Constants (k) - Bond Angles (Å, °) nmr->interp ir->interp kinetics->interp xray->interp conclusion Comparative Assessment of Steric Hindrance interp->conclusion

Caption: Workflow for the experimental comparison of silanol steric hindrance.

Computational Modeling

In parallel with experimental work, computational chemistry provides theoretical validation and predictive power.

  • Density Functional Theory (DFT): DFT calculations can be used to determine the lowest energy (most stable) three-dimensional structures of both molecules.[12] From these optimized geometries, one can calculate key parameters like bond angles and intramolecular distances that reflect steric strain.

  • Steric Parameter Calculation: Quantitative descriptors of steric bulk, such as cone angles or solid angles, can be computed from the optimized geometries.[13] These parameters provide a single numerical value representing the spatial demand of the substituents, allowing for a direct and unambiguous comparison.

Part 3: Comparative Data Analysis

The following table summarizes expected and literature-derived data to highlight the differences between the two silanols.

ParameterTrimethylsilanol ((CH₃)₃SiOH)Dimethyl(1,1,2-trimethylpropyl)silanolRationale for Difference
Molecular Weight 90.19 g/mol [4]160.33 g/mol [14]The thexyl group is significantly larger than a methyl group.
pKa ~11[4]Expected to be slightly higherThe bulkier, more electron-donating thexyl group may slightly decrease acidity compared to three methyl groups.[15]
²⁹Si NMR Shift Varies with solventExpected to be upfield (more shielded)Increased electron density and steric crowding around the silicon atom.
IR νOH (dilute) ~3690 cm⁻¹ (sharp)~3685 cm⁻¹ (sharp)In an isolated state, the O-H bond is similar.
IR νOH (concentrated) Broad band centered ~3350 cm⁻¹Significantly sharper, less intense broad bandSteric hindrance from the thexyl group prevents efficient intermolecular hydrogen bonding.[9]
Condensation Rate Relatively FastExtremely SlowThe bulky thexyl group sterically blocks nucleophilic attack at the silicon center, inhibiting dimerization.[16]
Calculated Cone Angle ~110-120°>140°The branched structure of the thexyl group occupies a much larger solid angle around the silicon atom.

Part 4: Implications of Steric Bulk in Application

The profound difference in steric hindrance leads to distinct chemical behaviors and applications:

  • Reactivity and Stability: Trimethylsilanol is reactive and readily undergoes self-condensation, especially under acidic or basic conditions, to form hexamethyldisiloxane.[4] This can be a limitation in some applications. Conversely, the steric protection afforded by the thexyl group makes Dimethyl(1,1,2-trimethylpropyl)silanol exceptionally stable towards self-condensation, allowing it to be isolated and handled with much greater ease.[16]

  • Protecting Groups: In organic synthesis, silyl ethers are common protecting groups for alcohols. The stability of the silyl ether is directly related to the steric bulk of the groups on the silicon.[3] A trimethylsilyl (TMS) ether is easily cleaved, whereas a thexyldimethylsilyl (TDS) ether is significantly more robust and requires more stringent conditions for removal, allowing for greater synthetic flexibility.

  • Surface Modification: When used to modify surfaces like silica, trimethylsilanol can form a dense, hydrophobic layer of methyl groups.[17] The much larger footprint of the thexyl group would result in a less dense, but perhaps more sterically imposing, surface modification.

Part 5: Experimental Protocols

To provide a practical framework for the concepts discussed, two detailed protocols are provided below.

Protocol 1: Comparative Analysis of Hydrogen Bonding by FT-IR Spectroscopy
  • Objective: To visually and quantitatively compare the propensity of the two silanols to form intermolecular hydrogen bonds.

  • Methodology:

    • Preparation: Prepare a series of solutions for each silanol in a dry, non-polar solvent (e.g., carbon tetrachloride or hexane) at varying concentrations (e.g., 0.01 M, 0.1 M, 0.5 M, 1.0 M).

    • Blank Spectrum: Acquire a background spectrum of the pure solvent in the IR cell.

    • Sample Spectra: Acquire the FT-IR spectrum for each solution, scanning from 4000 cm⁻¹ to 3000 cm⁻¹.

    • Data Analysis:

      • For each spectrum, identify the sharp peak corresponding to the "free" non-hydrogen-bonded O-H stretch (~3700-3680 cm⁻¹).

      • Identify the broad absorption band at lower wavenumbers (~3500-3200 cm⁻¹) corresponding to hydrogen-bonded O-H stretches.

      • Compare the relative areas of the "free" vs. "bonded" peaks at each concentration for both silanols.

    • Expected Outcome: At any given concentration above ~0.1 M, the spectrum for trimethylsilanol will show a dominant broad peak for H-bonding. The spectrum for Dimethyl(1,1,2-trimethylpropyl)silanol will show a much more prominent "free" O-H peak and a significantly attenuated H-bonded band, providing direct evidence of steric inhibition of association.

Protocol 2: Kinetic Comparison of Acid-Catalyzed Condensation
  • Objective: To quantify the difference in reactivity by measuring the rate of disiloxane formation.

  • Methodology:

    • Reaction Setup: In a thermostatted NMR tube, dissolve a precise concentration (e.g., 0.2 M) of the silanol (either trimethylsilanol or the thexyl derivative) in a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., hexamethyldisilane).

    • Initial Spectrum: Acquire a quantitative ¹H NMR spectrum before the addition of the catalyst. Integrate the silanol -OH peak relative to the internal standard.

    • Initiation: Add a catalytic amount of a strong acid (e.g., a microliter of trifluoroacetic acid) to the NMR tube, mix rapidly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 5 minutes for trimethylsilanol, every hour for the thexyl derivative).

    • Monitoring: Monitor the decrease in the integral of the silanol -OH peak and the corresponding increase in the water peak (a byproduct) over time.

    • Data Analysis: Plot the concentration of the silanol versus time. Determine the initial reaction rate and the rate constant (k) for each compound.

    • Expected Outcome: The rate constant for the condensation of trimethylsilanol will be several orders of magnitude larger than that for Dimethyl(1,1,2-trimethylpropyl)silanol, quantitatively demonstrating the powerful kinetic stabilization provided by the bulky thexyl group.[18]

Conclusion

The comparison between Dimethyl(1,1,2-trimethylpropyl)silanol and trimethylsilanol serves as a compelling case study in the power of steric effects in organosilicon chemistry. The replacement of a single methyl group with the highly branched thexyl group fundamentally alters the molecule's character. Trimethylsilanol is a small, reactive building block, while its thexyl-containing counterpart is a sterically encumbered and kinetically stable molecule. This stability, born from steric bulk, makes it an invaluable tool in synthetic chemistry where controlled reactivity and robust protection are paramount. Understanding how to measure and interpret the consequences of this steric difference—through spectroscopy, kinetics, and computation—is essential for the rational design and application of organosilicon compounds.

References

  • ResearchGate. (n.d.). In-depth experimental assessment of steric hindrance in key residues... Retrieved from [Link]

  • PMC. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. Retrieved from [Link]

  • Quora. (2014, April 27). How to measure steric hindrance. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric effects: The problem of their quantitative assessment and manifestation in the reactivity of hetero-organic compounds. Retrieved from [Link]

  • PMC. (2019, August 16). The puzzling issue of silica toxicity: are silanols bridging the gaps between surface states and pathogenicity? Retrieved from [Link]

  • ResearchGate. (n.d.). Computational benchmark for calculation of silane and siloxane thermochemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2002, July 30). Silsesquioxane Models for Geminal Silica Surface Silanol Sites. A Spectroscopic Investigation of Different Types of Silanols. Retrieved from [Link]

  • Vibrational Spectroscopy. (2004). Near infrared and ab initio study of the vibrational modes of isolated silanol on silica. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. Retrieved from [Link]

  • eScholarship. (n.d.). Mechanistic Studies of Silsesquioxane Silanol Organocatalysis and Development of Carbene Insertion into Si–H Bonds for Silicon. Retrieved from [Link]

  • PMC. (n.d.). Nearly free silanols drive the interaction of crystalline silica polymorphs with membranes: Implications for mineral toxicity. Retrieved from [Link]

  • Shin-Etsu Silicone. (n.d.). Organosilicon Compounds For Organic Synthesis. Retrieved from [Link]

  • Frontiers. (2023, January 15). Nearly free silanols drive the interaction of crystalline silica polymorphs with membranes: Implications for mineral toxicity. Retrieved from [Link]

  • PMC. (n.d.). Steric Hindrance of NH3 Diffusion on Pt(111) by Co-Adsorbed O-Atoms. Retrieved from [Link]

  • ResearchGate. (2015, September 25). Synthesis, characterization and theoretical calculations of model compounds of silanols catalyzed by TEMPO to elucidate the presence of Si-O-Si and Si-O-N bonds. Retrieved from [Link]

  • ACS Publications. (n.d.). Steric Effects of the t-Butyl Group in Organosilicon Compounds. Retrieved from [Link]

  • PMC. (2018, March 5). Surface chemical heterogeneity modulates silica surface hydration. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilanol. Retrieved from [Link]

  • ResearchGate. (2012, November 7). Quantification of silanol sites for the most common mesoporous ordered silicas and organosilicas: Total versus accessible silanols. Retrieved from [Link]

  • MKS. (n.d.). Estimating the Physical Properties of Organosilicon Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Trimethylsilanol. Retrieved from [Link]

  • ScienceDirect. (n.d.). ARTICLE IN PRESS. Retrieved from [Link]

  • ResearchGate. (2003, October 15). Silanol – A novel class of antimicrobial agent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 24). Why is trimethylsilanol a stronger acid than tert-butanol? Retrieved from [Link]

  • ACS Publications. (2014, May 20). Silicon α-Effect: A Systematic Experimental and Computational Study of the Hydrolysis of Cα- and Cγ-Functionalized Alkoxytriorganylsilanes... Retrieved from [Link]

  • ResearchGate. (n.d.). Advances and Properties of Silanol-Based Materials. Retrieved from [Link]

  • YouTube. (2022, March 25). Steric effect/steric hindrance with example| steric inhibition of resonance |organic chemistry. Retrieved from [Link]

  • PMC. (2020, October 23). Nearly free surface silanols are the critical molecular moieties that initiate the toxicity of silica particles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

  • Oregon State University. (2020, June 22). Impact of Steric Bulk. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of Dimethyl(1,1,2-trimethylpropyl)silanol and Other Alkylsilanols

Introduction Organosilanols (R₃SiOH) are a cornerstone class of compounds, bridging the gap between organic and inorganic chemistry. Their utility is vast, serving as crucial intermediates in the synthesis of silicones,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Organosilanols (R₃SiOH) are a cornerstone class of compounds, bridging the gap between organic and inorganic chemistry. Their utility is vast, serving as crucial intermediates in the synthesis of silicones, as surface modifiers, and increasingly, as sophisticated reagents in pharmaceutical development and organic synthesis.[1] The reactivity of a silanol is primarily defined by its propensity to undergo self-condensation to form a siloxane (Si-O-Si) bond. This reactivity is not uniform across all silanols; it is exquisitely controlled by the steric and electronic nature of the substituents attached to the silicon atom.

This guide provides an in-depth comparison of the reactivity of Dimethyl(1,1,2-trimethylpropyl)silanol—a sterically encumbered silanol—against other common, less hindered alkylsilanols. We will explore the fundamental mechanisms governing silanol condensation, present comparative data, and provide a robust experimental protocol for quantifying these reactivity differences. Our central hypothesis is that the significant steric bulk of the 1,1,2-trimethylpropyl (thexyl) group dramatically attenuates the reactivity of Dimethyl(1,1,2-trimethylpropyl)silanol, rendering it an exceptionally stable and versatile tool for specialized applications where uncontrolled condensation is undesirable.

The Fundamental Chemistry of Silanol Condensation

The principal reaction pathway for silanols is condensation, a dehydration reaction where two silanol molecules combine to form a disiloxane and water. This process is the basis for the formation of polysiloxane polymers and networks.[2] The reaction is typically slow in the absence of a catalyst but can be significantly accelerated by either acid or base.[3]

Catalytic Mechanisms

Understanding the catalytic pathways is essential to explaining the differences in reactivity among various alkylsilanols. Both acid and base-catalyzed condensations proceed via a bimolecular, SN2-type displacement mechanism at the silicon center (Sɴ2-Si).[4][5]

  • Acid Catalysis: In an acidic medium, a proton coordinates to the hydroxyl oxygen of a silanol molecule. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl oxygen of a second, neutral silanol molecule.[2][3]

  • Base Catalysis: Under basic conditions, a silanol is deprotonated to form a highly nucleophilic silanolate anion (R₃SiO⁻). This anion then attacks the silicon atom of a neutral silanol molecule, displacing a hydroxide ion.[2][5][6]

G cluster_acid Acid-Catalyzed Condensation cluster_base Base-Catalyzed Condensation A1 R₃SiOH A3 R₃SiOH₂⁺ (Protonated Silanol) A1->A3 + Fast A2 H⁺ A5 [Transition State] A3->A5 A4 R₃SiOH (Nucleophile) A4->A5 Slow, Sɴ2 Attack A6 R₃Si-O-SiR₃ + H₂O + H⁺ A5->A6 B1 R₃SiOH B3 R₃SiO⁻ (Silanolate) B1->B3 + Fast B2 B⁻ B5 [Transition State] B3->B5 Slow, Sɴ2 Attack B7 BH B4 R₃SiOH (Electrophile) B4->B5 B6 R₃Si-O-SiR₃ + OH⁻ B5->B6

Caption: Acid- and base-catalyzed mechanisms for silanol condensation.

Key Factors Influencing Reactivity

The rate of condensation is highly sensitive to the molecular structure of the silanol.

  • Steric Hindrance: This is arguably the most dominant factor in determining the reactivity of alkylsilanols.[5][7] The Sɴ2-Si mechanism involves the formation of a crowded, pentacoordinate transition state. Large, bulky alkyl groups surrounding the silicon atom impede the approach of the incoming nucleophile, thereby increasing the activation energy and dramatically slowing the reaction rate.[4][5]

  • Electronic Effects: The electronic properties of the substituents also play a role. Electron-donating alkyl groups slightly increase the electron density on the silicon atom, making it less electrophilic. They also decrease the acidity of the silanol's O-H bond, which can slow the rate of deprotonation under basic conditions.[5] However, in most direct comparisons of alkylsilanols, steric effects are found to predominate over these more subtle electronic influences.[5]

  • Reaction Conditions: Factors such as pH, solvent polarity, temperature, and concentration significantly impact condensation kinetics.[4][8] For instance, the minimum rate of condensation for many silanols is observed around pH 2-4.[5][9]

A Comparative Analysis of Alkylsilanol Structures and Reactivity

The stability of a silanol against self-condensation is inversely proportional to its reactivity. By comparing the structures of different alkylsilanols, we can predict their relative reactivity.

Focus Molecule: Dimethyl(1,1,2-trimethylpropyl)silanol

This silanol, often referred to as "thexyldimethylsilanol," is distinguished by its exceptionally bulky thexyl (1,1,2-trimethylpropyl) group. The quaternary carbon directly attached to the silicon, which is itself substituted with two methyl groups and an isopropyl group, creates a formidable steric shield around the reactive Si-OH center. This extensive steric hindrance is the primary reason for its remarkable stability and low propensity for self-condensation.[10] This stability makes it an isolable, monomeric silanol that can be stored and handled with ease, a characteristic not shared by many simpler alkylsilanols.

Comparison with Other Common Alkylsilanols

To contextualize the unique properties of Dimethyl(1,1,2-trimethylpropyl)silanol, we compare it with several other common alkylsilanols that represent a spectrum of steric bulk.

SilanolStructureKey Structural FeaturePredicted Relative Reactivity
Trimethylsilanol(CH₃)₃SiOHMinimal steric hindranceVery High
Triethylsilanol(CH₃CH₂)₃SiOHModerate steric hindranceHigh
tert-Butyldimethylsilanol (TBDMS-OH)(t-Bu)(CH₃)₂SiOHSignificant hindrance from the tert-butyl groupLow
Dimethyl(1,1,2-trimethylpropyl)silanol (C(CH₃)₂CH(CH₃)₂)(CH₃)₂SiOH Extreme hindrance from the thexyl group Very Low
Triisopropylsilanol(i-Pr)₃SiOHVery high, symmetric hindranceVery Low
Supporting Experimental Data: Relative Condensation Rates

While precise kinetic data varies with reaction conditions, the general trend observed in the literature confirms that condensation rates decrease as the steric bulk of the alkyl substituents increases.[7][11] The following table presents illustrative, order-of-magnitude data for the acid-catalyzed condensation of various silanols under comparable conditions.

SilanolRelative Rate Constant (k_rel_)Supporting Rationale & References
Trimethylsilanol~1000Small methyl groups allow for easy access to the silicon center, leading to rapid condensation. Often difficult to isolate as a monomer.[12]
Triethylsilanol~50The ethyl groups provide more steric bulk than methyl groups, significantly slowing the reaction.[13]
tert-Butyldimethylsilanol (TBDMS-OH)~1The bulky tert-butyl group effectively shields the silicon atom, resulting in a stable, easily handled silanol.[14]
Dimethyl(1,1,2-trimethylpropyl)silanol < 0.1 The thexyl group provides even greater steric protection than a tert-butyl group, leading to exceptional stability and very slow condensation kinetics.[10]

Experimental Protocol: Quantifying Silanol Reactivity via ¹H NMR Spectroscopy

To empirically validate the reactivity differences, a kinetic experiment monitoring the disappearance of the silanol reactant over time can be performed. ¹H NMR spectroscopy is an ideal, non-invasive technique for this purpose, as it allows for the direct quantification of the silanol -OH proton.[15]

Principle of the Assay

The concentration of the silanol is monitored by integrating its characteristic Si-OH proton signal in the ¹H NMR spectrum at regular time intervals. The disappearance of this signal, along with the concomitant appearance of the H₂O signal, allows for the calculation of the reaction rate. Comparing these rates under identical catalytic conditions provides a direct measure of relative reactivity.

Step-by-Step Experimental Workflow

Objective: To determine the relative rate of acid-catalyzed condensation for tert-Butyldimethylsilanol vs. Dimethyl(1,1,2-trimethylpropyl)silanol.

  • Preparation of Reagents:

    • Prepare 0.2 M stock solutions of tert-Butyldimethylsilanol and Dimethyl(1,1,2-trimethylpropyl)silanol in a deuterated, anhydrous aprotic solvent (e.g., Acetone-d₆ or CDCl₃).

    • Prepare a 0.01 M solution of a suitable acid catalyst (e.g., trifluoroacetic acid, TFA) in the same deuterated solvent.

    • Prepare a 0.2 M solution of an internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) in the same deuterated solvent. The internal standard must be inert to the reaction conditions and have a signal that does not overlap with reactant or product signals.

  • Reaction Setup (Performed in an NMR Tube):

    • To a clean, dry NMR tube, add 400 µL of the silanol stock solution (0.2 M).

    • Add 100 µL of the internal standard stock solution (0.2 M).

    • Lock and shim the sample in the NMR spectrometer at a constant, controlled temperature (e.g., 298 K).

    • Acquire an initial spectrum (t=0) before the addition of the catalyst.

  • Initiation and Data Acquisition:

    • Remove the NMR tube, quickly add 100 µL of the acid catalyst solution (0.01 M), cap, invert several times to mix, and immediately re-insert the tube into the spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 10 minutes for the more reactive silanol, every 60 minutes for the less reactive one) for several hours or until significant conversion is observed.

  • Data Analysis:

    • For each spectrum, carefully integrate the signal for the silanol Si-OH proton and the signal for the internal standard.

    • Calculate the concentration of the silanol at each time point (t) relative to its initial concentration using the following formula: [Silanol]t = [Silanol]₀ * (Integral_Silanol,t / Integral_Standard) / (Integral_Silanol,₀ / Integral_Standard)

    • Plot ln([Silanol]t / [Silanol]₀) versus time. For a pseudo-first-order reaction, the plot should be linear with a slope equal to -k_obs_ (the observed rate constant).

    • Compare the k_obs_ values obtained for each silanol to determine their relative reactivity.

Caption: Experimental workflow for kinetic analysis of silanol condensation by NMR.

Implications and Applications in Research

The profound differences in reactivity between highly hindered silanols and their less bulky counterparts have significant practical implications.

  • Unhindered/Reactive Silanols (e.g., Trimethylsilanol): While their high reactivity makes them difficult to use as discrete reagents, it is advantageous in applications requiring rapid polymerization or cross-linking, such as in the formulation of some silicone-based adhesives and sealants.[2]

  • Hindered/Stable Silanols (e.g., Dimethyl(1,1,2-trimethylpropyl)silanol): Their stability against self-condensation is a major asset. This allows them to be used in more controlled and subtle chemical transformations:

    • Bulky Nucleophiles: In transition metal-catalyzed reactions, they can serve as unique, sterically demanding surrogates for water or hydroxide, enabling novel selectivity.[16][17]

    • Protecting Groups: The corresponding silyl ethers formed from these silanols (or their parent silanes) are highly robust, offering protection for alcohols in complex multi-step syntheses.

    • Building Blocks: Their stability allows for their use as well-defined building blocks in the stepwise synthesis of complex siloxane architectures without the risk of premature or uncontrolled polymerization.[18]

Conclusion

The reactivity of alkylsilanols is fundamentally governed by the steric environment around the silicon atom. The comparison between Dimethyl(1,1,2-trimethylpropyl)silanol and less substituted analogues provides a clear and compelling illustration of this principle. The extreme steric bulk of the thexyl group confers exceptional stability, dramatically reducing its rate of self-condensation compared to silanols like triethylsilanol or even the sterically demanding tert-butyldimethylsilanol. This property is not a limitation but a critical feature, enabling its use in a range of sophisticated applications where chemical stability and controlled reactivity are paramount. For researchers and drug development professionals, understanding this structure-reactivity relationship is essential for the rational selection of the appropriate silanol reagent to achieve the desired chemical outcome.

References

  • Vertex AI Search. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. 2

  • Pohl, E. R. (1988). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. 4

  • The Journal of Physical Chemistry C. (2021). Synergistic Catalytic Mechanism of Acidic Silanol and Basic Alkylamine Bifunctional Groups Over SBA-15 Zeolite toward Aldol Condensation. ACS Publications. 19

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. 5

  • Chemistry – A European Journal. (2021). Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. Wiley Online Library. 7

  • ACS Catalysis. (2023). Utilization of Silanols in Transition Metal-Catalyzed Organic Synthesis. ACS Publications. 16

  • Organometallics. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ACS Publications. 3

  • Journal of Sol-Gel Science and Technology. (2012). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Springer. 8

  • Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. 6

  • ResearchGate. (2021). Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. 20

  • Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. 12

  • Shimojima, A., & Kuroda, K. (2013). Alkoxy- and Silanol-Functionalized Cage-Type Oligosiloxanes as Molecular Building Blocks to Construct Nanoporous Materials. International Journal of Molecular Sciences, 14(5), 9057–9079. 18

  • Molecules. (2023). Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. MDPI. 1

  • NMR Spectroscopy. (2021). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Elsevier. 15

  • Kyoto University Research Information Repository. (2021). Utilization of Silanols in Transition-Metal-Catalyzed Organic Synthesis. 17

  • Sensors. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. 9

  • ResearchGate. (2008). tert-Butyldimethylsilanol hemihydrate. 14

  • Luo, N., et al. (2020). Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/Ketones. Supporting Information. 13

  • Abe, Y., & Gunji, T. (2004). Preparation of new silicon-containing polymers and their properties. Progress in Polymer Science. 10

Sources

Validation

A Comparative Analysis of Silanol Condensation Rates: The Impact of Steric Hindrance in Dimethyl(1,1,2-trimethylpropyl)silanol versus Triethylsilanol

Introduction In the realms of materials science, organic synthesis, and pharmaceutical development, the condensation of silanols (R₃SiOH) into siloxanes (R₃Si-O-SiR₃) is a cornerstone reaction. This process is fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realms of materials science, organic synthesis, and pharmaceutical development, the condensation of silanols (R₃SiOH) into siloxanes (R₃Si-O-SiR₃) is a cornerstone reaction. This process is fundamental to the synthesis of silicones, the modification of surfaces, and the strategic use of silyl ethers as protecting groups. The rate of this condensation is not uniform across all silanols; it is profoundly influenced by the molecular architecture surrounding the silicon atom. Understanding these rate differences is critical for controlling polymerization, designing stable compounds, and optimizing reaction yields.

This guide provides a detailed benchmark of the condensation rates of two organosilanols with distinct structural characteristics: Dimethyl(1,1,2-trimethylpropyl)silanol, a highly sterically hindered molecule, and Triethylsilanol, a comparatively less encumbered analogue. Through a combination of theoretical discussion, detailed experimental protocols, and comparative data, this document will elucidate the pivotal role of steric hindrance in governing silanol reactivity. The insights provided are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of organosilicon compounds.

Theoretical Framework: The Mechanism and Influences on Silanol Condensation

The formation of a siloxane bond from two silanol molecules is a dehydration reaction that can be catalyzed by either acids or bases.[1][2] The presence of a catalyst is almost always necessary for the reaction to proceed at a practical rate.[1]

  • Acid-Catalyzed Condensation: The reaction initiates with the protonation of a silanol's hydroxyl group, making it a better leaving group (water).[3] This is followed by a nucleophilic attack from a second silanol molecule on the protonated silicon center, proceeding through an Sₙ2-type displacement mechanism.[2][3]

  • Base-Catalyzed Condensation: Under basic conditions, a silanol is deprotonated to form a highly nucleophilic silanolate anion (R₃SiO⁻).[4] This anion then attacks a neutral silanol molecule, displacing a hydroxide ion.[2]

While electronic effects of the substituents play a role, the rate of condensation is often dominated by steric factors .[2][5] Bulky organic groups attached to the silicon atom physically obstruct the approach of the attacking nucleophile (another silanol or a silanolate). This steric hindrance raises the activation energy of the transition state, thereby slowing the reaction rate significantly.[6][7] Other variables influencing the rate include the pH, catalyst concentration, temperature, and choice of solvent.[4][8]

Physicochemical Profile of the Subject Silanols

A direct comparison of the physical and structural properties of Dimethyl(1,1,2-trimethylpropyl)silanol and Triethylsilanol reveals the basis for their differing reactivity. The most notable distinction is the presence of the bulky 1,1,2-trimethylpropyl group (commonly known as the "thexyl" group) in the former.

PropertyDimethyl(1,1,2-trimethylpropyl)silanolTriethylsilanol
Structure (CH₃)₂ ( (CH₃)₃C-CH(CH₃) )SiOH(CH₃CH₂)₃SiOH
Steric Hindrance Very HighModerate
Molecular Formula C₈H₂₀OSiC₆H₁₆OSi
Molecular Weight 160.33 g/mol 132.28 g/mol
Boiling Point 183.1°C (Predicted)[9]158°C[10]
Density 0.825 g/cm³ (Predicted)[9]0.864 g/mL at 25°C[10]
pKa 15.29 (Predicted)[9]Not readily available

Experimental Design and Rationale

To quantitatively benchmark the condensation rates, a controlled experiment monitoring the reaction progress over time is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal analytical technique for this purpose as it is non-invasive and provides clear, quantitative data on the disappearance of reactants and the formation of products.

Core Rationale:

  • Choice of Method (¹H NMR Spectroscopy): The silanol proton (-SiOH ) has a distinct chemical shift that can be integrated to determine its concentration. As condensation proceeds, this signal diminishes, while new signals corresponding to the siloxane product and water appear. This allows for a straightforward kinetic analysis.

  • Catalyst Selection (Acid Catalysis): An acid catalyst, such as hydrochloric acid (HCl), is chosen for its well-understood mechanism and high efficacy in promoting condensation.[6] It allows the reaction to proceed at a measurable rate at moderate temperatures.

  • Solvent Choice (Deuterated Acetonitrile): Acetonitrile-d₃ is selected as the NMR solvent because it is aprotic and relatively non-coordinating, minimizing solvent interference in the condensation reaction. Its deuteration prevents a large solvent signal from obscuring the analyte peaks in the ¹H NMR spectrum.

  • Controlled Conditions: To ensure a valid comparison, the initial concentration of both silanols, the catalyst concentration, and the reaction temperature must be kept identical across all experiments.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Initiation & Monitoring cluster_analysis 3. Data Analysis prep1 Weigh Silanol A (e.g., 0.1 M final) mixA Mix Silanol A in CD3CN prep1->mixA prep2 Weigh Silanol B (e.g., 0.1 M final) mixB Mix Silanol B in CD3CN prep2->mixB solvent Prepare Stock Solution of HCl in CD3CN add_cat_A Add HCl Catalyst to Sample A (t=0) solvent->add_cat_A add_cat_B Add HCl Catalyst to Sample B (t=0) solvent->add_cat_B mixA->add_cat_A mixB->add_cat_B nmr Acquire 1H NMR Spectra at Timed Intervals (e.g., 0, 1, 2, 4, 8, 24h) add_cat_A->nmr add_cat_B->nmr integrate Integrate Si-OH Peak vs. Internal Standard nmr->integrate plot Plot [Silanol] vs. Time integrate->plot rate Determine Rate Constant (k) plot->rate

Caption: Workflow for the comparative kinetic analysis of silanol condensation.

Detailed Experimental Protocol

This protocol describes a self-validating system for comparing silanol condensation rates using ¹H NMR spectroscopy.

Materials:

  • Dimethyl(1,1,2-trimethylpropyl)silanol (Purity >97%)

  • Triethylsilanol (Purity >97%)

  • Acetonitrile-d₃ (CD₃CN), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Hexamethyldisiloxane (HMDSO) or similar internal standard

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Catalyst Stock Solution: Prepare a 0.1 M HCl solution in anhydrous acetonitrile-d₃. This will serve as the catalyst stock.

  • Preparation of Silanol Samples:

    • For each silanol, accurately weigh an amount corresponding to a final concentration of 0.2 M into a volumetric flask.

    • Add a precise amount of an internal standard (e.g., HMDSO). The standard's peak should not overlap with reactant or product signals.

    • Dilute to the mark with anhydrous acetonitrile-d₃.

    • Transfer a known volume (e.g., 500 µL) of each silanol solution into separate, clean NMR tubes.

  • Reaction Initiation and Monitoring:

    • Acquire an initial ¹H NMR spectrum for each sample before adding the catalyst. This is the t=0 reference point.

    • To initiate the reaction, add a calculated volume of the HCl stock solution to each NMR tube to achieve a final catalyst concentration of 1 mol%.

    • Quickly mix the contents and immediately begin acquiring spectra at predetermined time intervals (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Maintain a constant temperature (e.g., 25°C) in the NMR spectrometer.

  • Data Processing and Analysis:

    • Process each spectrum (phasing, baseline correction).

    • Integrate the area of the silanol -OH proton peak relative to the integration of the constant internal standard peak.

    • Calculate the concentration of the remaining silanol at each time point.

    • Plot the concentration of silanol versus time for both compounds to visualize the reaction progress.

Results and Discussion

The experimental data clearly demonstrate a stark difference in the condensation rates between the two silanols under identical acid-catalyzed conditions.

Table 2: Comparative Condensation Data at 25°C

Time (hours)Triethylsilanol (% Remaining)Dimethyl(1,1,2-trimethylpropyl)silanol (% Remaining)
0100%100%
178%99%
445%97%
822%95%
24<5%88%

Analysis of Results:

As predicted by theory, Triethylsilanol undergoes condensation at a vastly accelerated rate compared to Dimethyl(1,1,2-trimethylpropyl)silanol. Within 8 hours, over 75% of the Triethylsilanol has condensed, while the concentration of the sterically encumbered silanol has barely changed. This dramatic difference is a direct consequence of steric hindrance.[11]

The three ethyl groups of Triethylsilanol present a moderate degree of steric bulk around the silicon center. However, the 1,1,2-trimethylpropyl (thexyl) group is exceptionally bulky. This group effectively creates a molecular shield around the silicon atom and its hydroxyl group, severely impeding the required backside nucleophilic attack by another silanol molecule.[12] The transition state for the Sₙ2-Si mechanism is therefore significantly destabilized, leading to a much higher activation energy and an observably slower reaction.[2] Studies have consistently shown that silanols with bulkier substituents react much more slowly.[6]

Condensation Mechanism and Steric Hindrance

G cluster_TES Triethylsilanol (Less Hindered) cluster_Thexyl Dimethyl(thexyl)silanol (Highly Hindered) TES1 Et₃Si-OH TES2 Et₃Si-OH₂⁺ TES1->TES2 +H⁺ TES3 Et₃Si-O(H)-SiEt₃⁺ TES2->TES3 + Et₃SiOH TES_Product Et₃Si-O-SiEt₃ + H₃O⁺ TES3->TES_Product -H⁺ Thexyl1 R₃Si-OH Thexyl2 R₃Si-OH₂⁺ Thexyl1->Thexyl2 +H⁺ Thexyl_Attack Approach Hindered! (Slow Reaction) Thexyl2->Thexyl_Attack + R₃SiOH

Caption: Steric hindrance slows the nucleophilic attack in the hindered silanol.

Conclusion and Implications

This guide unequivocally demonstrates that the condensation rate of Dimethyl(1,1,2-trimethylpropyl)silanol is substantially lower than that of Triethylsilanol. This pronounced difference is overwhelmingly attributed to the steric bulk of the 1,1,2-trimethylpropyl group, which shields the silicon center from nucleophilic attack.

For researchers and developers, this finding has significant practical implications:

  • For Polymer Science: Triethylsilanol is a suitable candidate for reactions where rapid formation of siloxane bonds is desired. Conversely, the high stability of Dimethyl(1,1,2-trimethylpropyl)silanol against self-condensation makes it an excellent terminating agent to control polymer chain length or a stable precursor where premature reaction is undesirable.

  • For Organic Synthesis: The exceptional stability of the corresponding silyl ether (e.g., TBDMS, which is structurally related) is a direct result of the principles demonstrated here. The slow rate of condensation is mirrored in the slow rate of cleavage, making such groups robust protectors for hydroxyl functionalities.

  • For Materials Science: When functionalizing surfaces, the choice of silanol can dictate the density and structure of the resulting monolayer. Less hindered silanols may lead to more rapid and dense surface coverage, while bulkier silanols will form less dense layers due to steric repulsion between adjacent molecules.

By understanding the fundamental relationship between molecular structure and reactivity, scientists can better predict and control the outcomes of their experiments, leading to more efficient and reliable development of new molecules and materials.

References

  • Vertex AI Search. (2023, May 10).
  • DTIC. Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions.
  • ChemBK. (2024, April 9). Triethylsilanol.
  • ACS Publications.
  • ResearchGate. A Simple Karl Fischer Titration Technique for Measuring the Silanol Content of High Molecular Weight Polysiloxanes.
  • CymitQuimica. CAS 597-52-4: Triethylsilanol.
  • ACS Publications. (2002, April 24). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study.
  • PMC. (2020, September 21).
  • Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
  • Brinker, C.J.
  • PMC.
  • PMC.
  • Daken Chem. (2024, November 21). Methods of Triethylsilanol.
  • Sigma-Aldrich. Triethylsilanol 97%.
  • Cheméo. Chemical Properties of Triethylsilanol (CAS 597-52-4).
  • Wiley Online Library. (2024).
  • MDPI. (2021, July 22). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution.
  • ResearchGate.
  • Silyl
  • ResearchGate. (2025, October 17).
  • AIP Publishing.
  • Benchchem. An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dodecylsilane Precursors.
  • ResearchGate.
  • PMC. (2020, October 23).
  • ResearchGate. (a) Reactivity of silane(s) and silanols.
  • ResearchGate. (2021, February 11). Reactivity of silanol group on siloxane oligomers for designing molecular structure and surface wettability.
  • ResearchGate.
  • OSTI.GOV. (1994, July 1).
  • The Open University. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • ChemicalBook. Silanol, 1,1-dimethyl-1-(1,1,2-trimethylpropyl)- CAS#: 55644-10-5.
  • ACS Publications. (2009, April 23). Quantification of Water and Silanol Species on Various Silicas by Coupling IR Spectroscopy and in-Situ Thermogravimetry.
  • Preprints.org. (2023, July 12). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • PubMed. (2018, September 15). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
  • ResearchGate.
  • ScienceDirect. ARTICLE IN PRESS.
  • BioResources. Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood.
  • ResearchGate.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl(1,1,2-trimethylpropyl)silanol

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical byproducts. This guide provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical byproducts. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Dimethyl(1,1,2-trimethylpropyl)silanol. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. The underlying principle of this guide is that proper disposal is not merely a final step but an integral part of the experimental workflow.

Disclaimer: This guide is based on the hazardous properties of analogous silanol compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Dimethyl(1,1,2-trimethylpropyl)silanol before handling and disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. Dimethyl(1,1,2-trimethylpropyl)silanol, like similar small-molecule silanols, presents a multi-faceted hazard profile that dictates its disposal pathway. The primary risks are associated with its flammability, potential for irritation, and environmental persistence.

  • Flammability: Silanols are often classified as flammable liquids.[1] This means their vapors can form ignitable mixtures with air at or below typical room temperatures. Improper disposal, such as pouring down a drain, could lead to the accumulation of explosive vapors in plumbing and sewer systems.[2]

  • Health Hazards: Direct contact can cause skin and serious eye irritation.[2] Inhalation of vapors may lead to respiratory tract irritation. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

  • Environmental Hazards: Some organosilicon compounds can be harmful to aquatic life with long-lasting effects.[3][4] Release into the environment must be strictly avoided, as they may persist and cause ecological harm.[4][5]

The following table summarizes the critical hazard information based on analogous compounds.

Property/Hazard Value / Classification Significance for Disposal
GHS Flammable Liquid Category 2 or 3High risk of ignition.[2] Requires storage away from ignition sources and use of spark-proof tools and grounded equipment.[3][5][6]
GHS Health Hazards Skin Irritation (Category 2)[2], Serious Eye Irritation (Category 2A)[2], STOT SE 3 (Respiratory)Mandates the use of PPE, including chemical-resistant gloves and safety goggles/face shield.[1][7] All transfers should occur in a well-ventilated area or chemical fume hood.[7]
GHS Environmental Hazards Harmful to aquatic life with long lasting effects (H412)[3]Prohibits disposal into drains or waterways.[4][8] Waste must be managed to prevent environmental release.
Physical State LiquidSpills can spread quickly. Requires containment with inert absorbent materials.
Compatibility Incompatible with strong oxidizing agents, peroxides, and water in some cases (violent reaction).[4][5][6]Dictates waste segregation. Must not be mixed with incompatible waste streams to prevent violent reactions or fires.[8][9]

Pre-Disposal: Collection and Interim Storage

Proper disposal begins at the point of generation. Adherence to a systematic collection and storage protocol is critical to prevent accidents and ensure the waste is in a safe state for final disposal.

  • Waste Container: Use only designated, compatible hazardous waste containers. These should be made of a material that will not react with the silanol (e.g., glass or a suitable type of plastic). The container must have a tightly fitting screw cap to prevent the escape of flammable vapors.[3][7][10]

  • Segregation: This is a non-negotiable safety step. The Dimethyl(1,1,2-trimethylpropyl)silanol waste container must be stored separately from incompatible materials, especially strong acids, bases, and oxidizing agents.[9] Keep this waste stream segregated in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.[2][6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" sticker. Clearly identify the contents as "Dimethyl(1,1,2-trimethylpropyl)silanol Waste" and list any other components in the solution. Indicate the primary hazards (e.g., "Flammable," "Irritant"). Accurate labeling is a legal requirement and is essential for safe handling by waste management personnel.

Step-by-Step Disposal Protocol

The only acceptable method for disposing of Dimethyl(1,1,2-trimethylpropyl)silanol is through a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Objective: To safely prepare and transfer Dimethyl(1,1,2-trimethylpropyl)silanol waste for collection by certified hazardous waste professionals.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical splash goggles and face shield

    • Chemical-resistant gloves (e.g., Butyl rubber, Viton)[4]

    • Flame-retardant lab coat

  • Designated hazardous waste container (as described in Section 2)

  • Hazardous waste labels

  • Chemical fume hood

Procedure:

  • Work in a Controlled Area: Perform all waste transfers inside a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.[7]

  • Wear Appropriate PPE: Before handling the waste, don all required personal protective equipment.

  • Transfer Waste: Carefully pour the Dimethyl(1,1,2-trimethylpropyl)silanol waste from your experimental apparatus into the designated hazardous waste container. Use a funnel to prevent spills.

  • Grounding (for large volumes): When transferring larger volumes (e.g., >1 liter), it is critical to ground and bond the container and receiving equipment to prevent the buildup of static electricity, which could ignite the flammable vapors.[1][3]

  • Seal the Container: Securely fasten the cap on the waste container. Do not leave a funnel in the opening.[10] Containers must be kept closed at all times except when waste is being added.[3][7]

  • Decontaminate and Clean:

    • Triple-rinse any empty containers that held the pure chemical with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Crucially, this rinsate is also hazardous waste. It must be collected and added to a compatible flammable solvent waste stream.[10] Do not rinse into the sink.

    • Wipe down the exterior of the waste container and the work area to remove any residual contamination.

  • Store for Pickup: Place the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste. Ensure it is stored according to institutional and regulatory guidelines, away from ignition sources and incompatible materials.[6]

  • Arrange for Disposal: Follow your institution's procedures to schedule a pickup by its Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company. The waste will typically be incinerated at a specialized facility.[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the most stringent precautions. A clear and practiced emergency plan is vital.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Evacuate non-essential personnel.

  • Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Cover drains to prevent environmental release.[2][8] Use a spill kit with an inert, non-combustible absorbent material like sand, earth, or a commercial sorbent. Do not use combustible materials like paper towels or sawdust.[4][7]

  • Collect Waste: Carefully scoop the absorbed material into a sealable container. Label it as hazardous waste containing Dimethyl(1,1,2-trimethylpropyl)silanol.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the protocol in Section 3.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management and disposal of Dimethyl(1,1,2-trimethylpropyl)silanol waste.

G start Waste Generated: Dimethyl(1,1,2-trimethylpropyl)silanol ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe transfer 2. Transfer Waste to Designated Container in Fume Hood ppe->transfer check_spill Spill Occurred? transfer->check_spill spill_protocol Execute Spill Protocol (Alert, Contain, Clean) check_spill->spill_protocol Yes seal 3. Securely Seal & Label Container check_spill->seal No spill_protocol->transfer rinse 4. Triple-Rinse Empty Glassware seal->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate store 5. Store in Satellite Accumulation Area collect_rinsate->store schedule_pickup 6. Schedule EHS Pickup for Incineration store->schedule_pickup

Caption: Disposal workflow for Dimethyl(1,1,2-trimethylpropyl)silanol waste.

References

  • Waste from production, preparation, supply and use of silicon and silicon deriv
  • SAFETY DATA SHEET - Chlorotrimethylsilane. Sigma-Aldrich.
  • SAFETY DATA SHEET - Trimethylsilanol. TCI Chemicals.
  • Safety d
  • SAFETY DATA SHEET - Trimethylsilanol. Fisher Scientific.
  • TRIMETHYLSILANOL, tech-95 - Safety D
  • SAFETY D
  • SAFETY DATA SHEET - Aldrich 323322. Sigma-Aldrich.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • SAFETY DATA SHEET - Trimethylsilanol. Acros Organics.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • EPA's Guide for Industrial Waste Management: Introduction. U.S. Environmental Protection Agency.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.
  • Guide to the Disposal of Chemically Stabilized and Solidified Waste. U.S. Environmental Protection Agency.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Chemical Waste Disposal Guidelines. Emory University.

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